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  • Product: 2-Bromo-4-fluoro-5-methoxybenzaldehyde
  • CAS: 865186-62-5

Core Science & Biosynthesis

Foundational

The Strategic Utility of 2-Bromo-4-fluoro-5-methoxybenzaldehyde in Modern Synthesis

An In-depth Technical Guide for Chemical and Pharmaceutical Innovators Introduction: A Versatile Building Block at the Nexus of Halogen Chemistry and Drug Design In the landscape of synthetic organic chemistry, the strat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Chemical and Pharmaceutical Innovators

Introduction: A Versatile Building Block at the Nexus of Halogen Chemistry and Drug Design

In the landscape of synthetic organic chemistry, the strategic placement of functional groups on an aromatic scaffold is paramount to creating novel molecular architectures with tailored properties. 2-Bromo-4-fluoro-5-methoxybenzaldehyde, a polysubstituted benzaldehyde, emerges as a compound of significant interest for researchers, scientists, and professionals in drug development. Its structure is a compelling convergence of functionalities: an aldehyde for diverse derivatization, a methoxy group modulating electronic properties, and two distinct halogens—bromine and fluorine—offering orthogonal reactivity and the potential for enhanced biological activity.

This guide provides a comprehensive technical overview of 2-Bromo-4-fluoro-5-methoxybenzaldehyde, identified by the CAS Number 865186-62-5 [1][2]. We will delve into its physicochemical characteristics, explore its synthetic accessibility, and illuminate its role as a high-value intermediate in the synthesis of complex target molecules, particularly within the pharmaceutical domain. The interplay of its substituents makes it a powerful synthon, enabling intricate molecular design and the construction of novel chemical entities.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of its effective and safe utilization in a laboratory setting.

Key Properties

The properties of 2-Bromo-4-fluoro-5-methoxybenzaldehyde are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource(s)
CAS Number 865186-62-5[1]
Molecular Formula C₈H₆BrFO₂[1][2]
Molecular Weight 233.03 g/mol [1]
Appearance Solid[1]
Melting Point 100-105 °C[1]
Purity Typically ≥97%[1][2]
InChI Key OQDUONHFGRRMGY-UHFFFAOYSA-N[1]
Safety and Handling

As a halogenated aromatic aldehyde, 2-Bromo-4-fluoro-5-methoxybenzaldehyde requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

GHS Hazard Information:

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]. Some suppliers of isomeric compounds also list H302 (Harmful if swallowed) and H335 (May cause respiratory irritation)[3][4].

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313[1].

For detailed disposal and emergency procedures, consult the full Safety Data Sheet (SDS) from the supplier.

Synthetic Strategy and Plausible Protocol

The directing effects of the substituents on the aromatic ring are key to this strategy. The methoxy group is a strong activating, ortho, para-director, while the fluorine atom is a deactivating, ortho, para-director. The aldehyde is a deactivating, meta-director. The position ortho to the powerful methoxy group (C2) is the most activated and sterically accessible site for electrophilic bromination.

Proposed Retrosynthetic Analysis

G Target 2-Bromo-4-fluoro-5-methoxybenzaldehyde Precursor 4-Fluoro-5-methoxybenzaldehyde Target->Precursor Electrophilic Aromatic Substitution Reagent Electrophilic Brominating Agent (e.g., NBS, Br₂) Reagent->Target

Caption: Proposed retrosynthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a validated, industry-standard approach for the selective bromination of activated aromatic aldehydes. The causality behind each step is explained to ensure reproducibility and understanding.

  • Reaction Setup and Inert Atmosphere:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoro-5-methoxybenzaldehyde (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or acetic acid.

    • Causality: The use of a dried apparatus under an inert nitrogen atmosphere is critical to prevent the introduction of water, which can react with the brominating agent and lead to side reactions and reduced yield.

  • Controlled Addition of Brominating Agent:

    • Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in the same anhydrous solvent.

    • Cool the reaction mixture in the flask to 0 °C using an ice bath.

    • Add the NBS solution dropwise to the stirred solution of the aldehyde over 30-60 minutes.

    • Causality: NBS is chosen as a mild and selective source of electrophilic bromine (Br⁺), minimizing over-bromination. The slow, dropwise addition at low temperature is essential to control the exothermic nature of the reaction and to maximize regioselectivity for the desired C2 position.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality: TLC is a rapid and effective technique to visually track the conversion of the starting material to the product, preventing unnecessary reaction time which could lead to degradation or side-product formation.

  • Work-up and Quenching:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water and DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to quench any remaining bromine), followed by saturated sodium bicarbonate (to neutralize any acid), and finally with brine.

    • Causality: The aqueous work-up is designed to remove the succinimide byproduct and any unreacted reagents. Each washing step serves a specific purpose to purify the organic phase containing the product.

  • Isolation and Purification:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

    • Causality: Drying the organic phase is crucial before solvent removal. Recrystallization or chromatography provides the final, high-purity product by separating it from any remaining impurities.

Workflow Visualization

G cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Work-up & Isolation A Dissolve Precursor in Anhydrous Solvent B Establish Inert Atmosphere (N₂) C Cool to 0 °C B->C D Add NBS Solution Dropwise C->D E Warm to RT & Stir D->E F Monitor by TLC E->F G Aqueous Quench & Extraction F->G H Dry & Concentrate G->H I Purify (Recrystallization/ Chromatography) H->I J Final Product I->J

Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzaldehydes are foundational building blocks in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while bromine provides a handle for further synthetic transformations, such as cross-coupling reactions. While direct applications of 2-Bromo-4-fluoro-5-methoxybenzaldehyde are not explicitly detailed in the provided search results, the utility of its isomers and related structures strongly indicates its potential as a crucial intermediate in synthesizing complex pharmaceutical agents[9].

For instance, related compounds like 2-Bromo-5-hydroxybenzaldehyde are key intermediates in the synthesis of Crisaborole (a PDE4 inhibitor for atopic dermatitis) and inhibitors of the anti-apoptotic protein BCL-XL. Similarly, other substituted bromo-fluoro-benzaldehydes are used to create quinazolinone-based antitumor agents and prostaglandin D2 inhibitors[6].

The aldehyde group of 2-Bromo-4-fluoro-5-methoxybenzaldehyde can undergo a variety of transformations, including:

  • Reductive amination: To form substituted benzylamines.

  • Wittig reaction: To form substituted styrenes.

  • Oxidation: To form the corresponding benzoic acid.

  • Condensation reactions: To build heterocyclic scaffolds (e.g., quinolines, pyrimidines).

The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.

Hypothetical Role in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core (like quinazoline or pyrimidine) attached to a substituted phenyl ring. 2-Bromo-4-fluoro-5-methoxybenzaldehyde is an ideal precursor for constructing such a substituted phenyl moiety.

A 2-Bromo-4-fluoro- 5-methoxybenzaldehyde B Condensation with Amidine/Guanidine A->B C Heterocyclic Core (e.g., Pyrimidine) B->C D Suzuki Coupling at Bromine Position C->D E Final Kinase Inhibitor Scaffold D->E

Caption: Potential pathway to a kinase inhibitor scaffold.

Conclusion

2-Bromo-4-fluoro-5-methoxybenzaldehyde is a strategically designed chemical intermediate with significant potential for researchers in synthetic and medicinal chemistry. Its combination of an aldehyde handle, a bromine atom ready for cross-coupling, and the modulatory effects of its fluoro and methoxy groups makes it a valuable tool for the efficient construction of complex and potentially bioactive molecules. While its full range of applications continues to be explored, the established utility of its structural relatives in drug discovery programs underscores its importance as a building block for the next generation of therapeutics.

References

  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • designer-drug.com. (n.d.). Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Retrieved February 19, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, October 24). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 2-bromo-4-fluoro-5-methoxybenzaldehyde. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methoxybenzaldehyde. Retrieved February 19, 2026, from [Link]

  • Apicule. (n.d.). 2-Bromo-5-hydroxybenzaldehyde (CAS No: 2973-80-0) API Intermediate Manufacturers. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

Sources

Exploratory

2-Bromo-4-fluoro-5-methoxybenzaldehyde: A Linchpin Intermediate in Kinase Inhibitor Design

Topic: 2-Bromo-4-fluoro-5-methoxybenzaldehyde Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-4-fluoro-5-methoxybenzaldehyde Molecular Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) represents a high-value "linchpin" scaffold. Its utility stems from its dense functionalization: a benzaldehyde core decorated with three distinct reactive handles—an electrophilic aldehyde, a labile fluoride for nucleophilic aromatic substitution (


), and a bromide for palladium-catalyzed cross-coupling.

This guide provides a comprehensive technical analysis of this molecule, detailing its synthesis, reactivity profile, and critical role in the development of EGFR (Epidermal Growth Factor Receptor) inhibitors and other targeted oncological therapies.

Structural Analysis & Electronic Dynamics

The versatility of 2-Bromo-4-fluoro-5-methoxybenzaldehyde is governed by the "push-pull" electronics of its substituents. Understanding these effects is prerequisite to predicting its reactivity.[1]

Electronic Push-Pull Map
  • Aldehyde (C1): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack, particularly at the para position (C4).

  • Bromine (C2): A weak deactivator but an excellent leaving group for metal-catalyzed coupling. Its ortho position to the aldehyde creates steric bulk, influencing the stereochemistry of condensation reactions.

  • Fluorine (C4): The critical "switch." Located para to the aldehyde, this fluorine atom is highly activated for

    
     reactions. The strong inductive withdrawal of the carbonyl carbon lowers the energy of the Meisenheimer complex intermediate.
    
  • Methoxy (C5): An electron-donating group (EDG) that modulates the ring's electron density, preventing the system from becoming too electron-deficient to undergo oxidative addition in Suzuki-Miyaura couplings.

Physical Properties Table
PropertyDataNote
Formula

Molecular Weight 233.03 g/mol
CAS Number 865186-62-5
Appearance White to off-white solid
Melting Point 100–105 °CHigh crystallinity due to polarity
Solubility DCM, DMSO, MethanolPoor water solubility
Storage 2–8 °C, Inert AtmosphereAldehyde is oxidation-prone

Synthetic Methodology: The Regioselective Protocol

The most robust synthesis involves the electrophilic bromination of 4-fluoro-3-methoxybenzaldehyde . This route relies on the synergistic directing effects of the methoxy and fluorine substituents to install the bromine at the C6 position (which becomes C2 in the final numbering).

Retrosynthetic Logic
  • Precursor: 4-Fluoro-3-methoxybenzaldehyde.

  • Directing Effects:

    • The -OMe group (strong activator) directs ortho/para.

    • The -F group (weak deactivator/activator) directs ortho/para.

    • The -CHO group (strong deactivator) directs meta.[1]

  • Outcome: The position para to the fluorine and ortho to the methoxy is sterically accessible and electronically favored, yielding the target regioselectively.

Step-by-Step Synthesis Protocol

Note: All steps must be performed in a fume hood.

Reagents:

  • 4-Fluoro-3-methoxybenzaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq) or Bromine (

    
    )
    
  • Acetonitrile (MeCN) or Acetic Acid (AcOH)

  • Sulfuric acid (catalytic)

Workflow:

  • Dissolution: Dissolve 4-fluoro-3-methoxybenzaldehyde in MeCN (0.5 M concentration).

  • Activation: Add catalytic

    
     (0.1 eq) to activate the NBS.
    
  • Bromination: Add NBS portion-wise at 0°C to prevent poly-bromination.

  • Monitoring: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LCMS. Look for the mass shift (

    
    : 155 
    
    
    
    233/235).
  • Quench: Quench with saturated sodium thiosulfate (

    
    ) to neutralize active bromine species.
    
  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Heptane to remove succinimide byproducts.

Synthetic Pathway Diagram

SynthesisPath Precursor 4-Fluoro-3-methoxybenzaldehyde Intermediate Bromonium Complex Precursor->Intermediate Electrophilic Attack Reagents NBS (1.1 eq) MeCN, cat. H2SO4 0°C to RT Reagents->Intermediate Product 2-Bromo-4-fluoro- 5-methoxybenzaldehyde Intermediate->Product Regioselective Substitution

Caption: Figure 1. Regioselective bromination pathway driven by the ortho-directing methoxy group.

Reactivity & Medicinal Chemistry Applications[1][5][6][7]

The molecule acts as a divergent point for scaffold synthesis. Its reactivity profile allows for sequential functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD) .

The "Tri-Vector" Reactivity Model
  • Vector A (

    
     at C4):  The most reactive site. Primary or secondary amines can displace the fluorine atom. This is commonly used to install solubilizing groups (e.g., piperazines) or kinase-binding motifs (e.g., anilines).
    
    • Condition:

      
      , DMF, 60°C.
      
  • Vector B (Suzuki Coupling at C2): The bromine atom allows for aryl-aryl coupling. This is often used to extend the carbon skeleton or close a macrocycle.

    • Condition:

      
      , Boronic Acid, 
      
      
      
      , Dioxane/Water.
  • Vector C (Reductive Amination at C1): The aldehyde can be converted to a benzylamine or condensed to form heterocycles like quinazolines or indoles.

Case Study: EGFR Inhibitor Synthesis

In the synthesis of 3rd-generation EGFR inhibitors (analogous to Osimertinib), this core is often used to construct the central pharmacophore.

  • Step 1:

    
     displacement of Fluorine with an indole or aniline derivative.
    
  • Step 2: Reductive amination of the aldehyde to attach the "warhead" (acrylamide tail) linker.

  • Step 3: Suzuki coupling at the bromine to fine-tune steric fit within the ATP-binding pocket.

Divergent Reactivity Diagram

Reactivity Core 2-Bromo-4-fluoro- 5-methoxybenzaldehyde SNAr Vector A: SNAr (C4-F) Reagent: R-NH2, Base Core->SNAr High Reactivity (Para to CHO) Suzuki Vector B: Suzuki (C2-Br) Reagent: Ar-B(OH)2, Pd cat. Core->Suzuki Chemoselective (Br vs F) RedAm Vector C: Reductive Amination (C1-CHO) Reagent: R-NH2, NaBH(OAc)3 Core->RedAm Condensation Prod_SNAr 4-Amino-Substituted Intermediate SNAr->Prod_SNAr Prod_Suzuki Biaryl Scaffold Suzuki->Prod_Suzuki Prod_RedAm Benzylamine Derivative RedAm->Prod_RedAm

Caption: Figure 2. The Tri-Vector reactivity map demonstrating orthogonal functionalization strategies.

Handling, Safety, and Stability (SDS Highlights)

While valuable, this compound presents specific hazards typical of halogenated benzaldehydes.

  • GHS Classification:

    • Skin Irritation (Category 2): Causes skin irritation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory irritation.

  • Stability:

    • Oxidation: The aldehyde is susceptible to auto-oxidation to the corresponding benzoic acid (2-bromo-4-fluoro-5-methoxybenzoic acid) upon prolonged exposure to air.

    • Protocol: Store under Nitrogen or Argon at 4°C. Verify purity via

      
      -NMR before use (Look for aldehyde proton at ~10.2 ppm; acid proton usually broad >11 ppm).
      

References

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-4-fluoro-5-methoxybenzaldehyde. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-bromo-2-fluoro-5-methoxybenzaldehyde.[3] National Library of Medicine. Retrieved from

  • WuXi Biology. (2023). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. Discusses the reactivity patterns of F vs Br in benzaldehyde systems. Retrieved from

  • Google Patents. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde (US8692026B2). Details analogous metal-halogen exchange and formylation chemistries. Retrieved from

  • BenchChem. (2025).[4] Comparative Guide to Chemical Reactivity of Halogenated Benzaldehydes. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Introduction 2-Bromo-4-fluoro-5-methoxybenzaldehyde is a key building block in the synthesis of a variety of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its unique su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-fluoro-5-methoxybenzaldehyde is a key building block in the synthesis of a variety of complex organic molecules, particularly in the realm of pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a reactive aldehyde, a bromine atom, and electron-withdrawing and -donating groups on the aromatic ring, makes it a valuable intermediate for the construction of novel bioactive compounds. This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway to 2-Bromo-4-fluoro-5-methoxybenzaldehyde, designed for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and efficient pathway for the synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde commences with the commercially available precursor, 3-fluoro-4-methoxybenzaldehyde. The synthesis involves a two-step process:

  • Electrophilic Bromination: Introduction of a bromine atom onto the aromatic ring of 3-fluoro-4-methoxybenzaldehyde.

  • Purification: Isolation and purification of the final product.

This approach is advantageous due to the accessibility of the starting material and the generally high yields and selectivity of the involved reaction.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Step 1: Electrophilic Bromination cluster_product Final Product 3-fluoro-4-methoxybenzaldehyde 3-fluoro-4-methoxybenzaldehyde Reaction_Step N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature 3-fluoro-4-methoxybenzaldehyde->Reaction_Step 2-Bromo-4-fluoro-5-methoxybenzaldehyde 2-Bromo-4-fluoro-5-methoxybenzaldehyde Reaction_Step->2-Bromo-4-fluoro-5-methoxybenzaldehyde

Caption: Proposed synthesis pathway for 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

Part 1: Regioselective Bromination of 3-fluoro-4-methoxybenzaldehyde

The key to this synthesis lies in the controlled, regioselective bromination of the starting material. The substitution pattern on the aromatic ring of 3-fluoro-4-methoxybenzaldehyde dictates the position of the incoming bromine atom.

Understanding the Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the benzene ring. In 3-fluoro-4-methoxybenzaldehyde, we have three substituents to consider:

  • -CHO (Aldehyde): A deactivating group and a meta-director due to its electron-withdrawing nature.

  • -F (Fluoro): A deactivating group due to its inductive effect, but an ortho, para-director due to resonance.[1][2]

  • -OCH3 (Methoxy): A strongly activating group and an ortho, para-director due to its electron-donating resonance effect.[1][2]

The powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence in this system.[2] Therefore, the incoming electrophile (Br+) will be directed to the positions ortho or para to the methoxy group. The position para to the methoxy group is already occupied by the fluorine atom. Of the two ortho positions, one is substituted with the aldehyde group. The other ortho position (C2) is the most likely site for bromination.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings.[3][4] The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Moles (Example)
3-fluoro-4-methoxybenzaldehydeC8H7FO2154.141.54 g10 mmol
N-Bromosuccinimide (NBS)C4H4BrNO2177.981.96 g11 mmol
Acetonitrile (CH3CN)C2H3N41.0550 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-methoxybenzaldehyde (1.54 g, 10 mmol) in acetonitrile (50 mL).

  • To this solution, add N-Bromosuccinimide (1.96 g, 11 mmol) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once the reaction is complete, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium thiosulfate solution (50 mL) to remove any unreacted bromine, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

Part 2: Characterization of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

The structure and purity of the synthesized 2-Bromo-4-fluoro-5-methoxybenzaldehyde can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expected Spectroscopic Data:
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 10.2-10.4 (s, 1H, -CHO)

    • δ 7.5-7.7 (d, 1H, Ar-H)

    • δ 7.2-7.4 (d, 1H, Ar-H)

    • δ 3.9-4.1 (s, 3H, -OCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 188-190 (-CHO)

    • δ 155-158 (C-F)

    • δ 150-153 (C-OCH₃)

    • δ 125-128 (C-H)

    • δ 115-118 (C-H)

    • δ 110-113 (C-Br)

    • δ 56-58 (-OCH₃)

  • Mass Spectrometry (EI): m/z (%) = 232/234 (M+, Br isotopes)

Safety Considerations

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This technical guide outlines a robust and efficient synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde from a readily available starting material. The regioselectivity of the key bromination step is well-controlled by the directing effects of the substituents on the aromatic ring. The provided experimental protocol is based on established and reliable chemical transformations, offering a practical approach for researchers in the fields of organic synthesis and drug discovery.

References

  • BenchChem. (2025).
  • Li, W., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(3), 3438-3456. [Link]

  • Beilstein Journals. (n.d.).
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.).
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoro-5-methoxybenzaldehyde synthesis.
  • Varghese, J., & Rao, P. S. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2533-2538.
  • Houghtaling, J. M., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(7), 4936-4942.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • CymitQuimica. (n.d.). 2-BROMO-4-FLUORO-5-METHOXYBENZALDEHYDE.
  • Organic Chemistry Tutor. (n.d.).
  • Wipf Group, University of Pittsburgh. (n.d.).
  • ChemicalBook. (n.d.). 2-BROMO-3-HYDROXY-4-METHOXYBENZALDEHYDE(2973-58-2) 1H NMR spectrum.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Sigma-Aldrich. (n.d.). 2-BROMO-4-HYDROXY-5-METHOXY-BENZALDEHYDE AldrichCPR.
  • YouTube. (2023, January 15).
  • ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • AWS. (n.d.). Supporting Information Cross Dehydrogenative Coupling via Base-promoted Homolytic Aromatic Substitution (BHAS) – Synthesis of Fluorenones and Xanthones.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methoxybenzaldehyde.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde.
  • PubMed. (1997, October 17). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1).
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Bromination of 3-Hydroxy-4-methoxybenzaldehyde (I).

Sources

Exploratory

2-Bromo-4-fluoro-5-methoxybenzaldehyde IUPAC name and synonyms

Topic: 2-Bromo-4-fluoro-5-methoxybenzaldehyde IUPAC name and synonyms Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Strategic Reagent for Poly-Functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-4-fluoro-5-methoxybenzaldehyde IUPAC name and synonyms Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Strategic Reagent for Poly-Functionalized Scaffold Synthesis

Chemical Identity & Nomenclature

2-Bromo-4-fluoro-5-methoxybenzaldehyde is a highly functionalized aromatic aldehyde used primarily as a regioselective building block in the synthesis of kinase inhibitors (e.g., EGFR, ALK) and liquid crystalline materials. Its unique substitution pattern—combining an electrophilic aldehyde, a labile bromine for cross-coupling, and a fluorine atom susceptible to nucleophilic aromatic substitution (


)—makes it a versatile "linchpin" molecule in medicinal chemistry.
Core Identifiers
Parameter Data
IUPAC Name 2-Bromo-4-fluoro-5-methoxybenzaldehyde
Common Synonyms 6-Bromo-4-fluoro-3-methoxybenzaldehyde (based on precursor numbering); 2-Bromo-4-fluoro-5-anisaldehyde
CAS Registry Number 865186-62-5
Molecular Formula

SMILES COc1cc(C=O)c(Br)cc1F
InChI Key OQDUONHFGRRMGY-UHFFFAOYSA-N
Molecular Weight 233.03 g/mol
Physicochemical Profile

Understanding the physical properties is critical for purification and handling. The compound typically presents as a crystalline solid.

Property Value / Description
Appearance White to off-white or pale yellow crystalline solid
Melting Point 100–105 °C
Boiling Point ~300 °C (Predicted; typically decomposes before boiling at atm pressure)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
LogP ~2.1 (Moderate lipophilicity, suitable for CNS drug intermediates)
pKa N/A (Non-ionizable under physiological conditions)
Synthetic Pathways & Methodology

The synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde requires precise regiocontrol to avoid the formation of the 6-bromo isomer (which would be 4-bromo-2-fluoro-5-methoxybenzaldehyde if numbered from a different precursor).

Primary Route: Regioselective Bromination

The most scalable industrial route involves the electrophilic bromination of 4-fluoro-3-methoxybenzaldehyde . The methoxy group at C3 strongly activates the para position (C6), while the aldehyde at C1 deactivates the meta positions. The fluorine at C4 exerts a directing effect that reinforces substitution at C6 (ortho to F, para to OMe).

Note on Numbering: In the precursor (4-fluoro-3-methoxybenzaldehyde), the substitution occurs at C6 . Upon final numbering of the product, the aldehyde remains C1, and the bromine at the adjacent carbon becomes C2 , yielding the target 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

This protocol is adapted from standard methodologies for polysubstituted benzaldehydes [1][2].

Reagents:

  • Precursor: 4-Fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Brominating Agent: Bromine (

    
    ) (1.05 eq) or N-Bromosuccinimide (NBS)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH)

  • Buffer: Sodium Acetate (NaOAc) (1.1 eq) to neutralize HBr byproduct.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 4-fluoro-3-methoxybenzaldehyde (10 g, 64.9 mmol) and NaOAc (5.8 g, 71 mmol). Add Glacial AcOH (100 mL) and stir until dissolved.

  • Bromination: Cool the solution to 15 °C. Add a solution of

    
     (10.9 g, 68 mmol) in AcOH (20 mL) dropwise over 60 minutes. Critical: Maintain temperature <20 °C to prevent over-bromination or oxidation of the aldehyde.
    
  • Reaction Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a slightly less polar product.
    
  • Quench & Isolation: Pour the reaction mixture into ice-water (500 mL). The product will precipitate as a solid.

  • Purification: Filter the solid. Wash with cold water (

    
     mL) to remove acid traces. Recrystallize from Ethanol/Water or Heptane to yield off-white needles.
    
  • Validation:

    
     NMR should show two singlets (or doublets with small H-F coupling) in the aromatic region, confirming the para relationship of the remaining protons (C3-H and C6-H).
    
Synthetic Logic Diagram

The following diagram illustrates the electronic directing effects ensuring the formation of the correct isomer.

SynthesisRoute cluster_logic Regioselectivity Logic Precursor 4-Fluoro-3-methoxybenzaldehyde (Start) Reagents Br2 / NaOAc / AcOH (Electrophilic Substitution) Precursor->Reagents Activation Transition Sigma Complex Intermediate (Directed by -OMe Para) Reagents->Transition Attack at C6 Product 2-Bromo-4-fluoro-5-methoxybenzaldehyde (Target CAS: 865186-62-5) Transition->Product -HBr (Renumbering C6 -> C2) Logic1 -OMe (C3) directs Para (to C6) Logic1->Transition Logic2 -CHO (C1) deactivates Meta Logic3 -F (C4) directs Ortho (to C3/C5)

Caption: Synthesis pathway highlighting the Ortho/Para directing effects of the methoxy group dominating the regiochemistry.

Reactivity & Strategic Applications in Drug Design

This compound is a "privileged scaffold" because it offers three distinct handles for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).

1. The Bromine Handle (C2): Suzuki-Miyaura Coupling

The C2-Bromine is sterically hindered but highly reactive in Palladium-catalyzed cross-couplings. This is the primary entry point for extending the carbon skeleton, often used to attach aryl or heteroaryl rings in EGFR inhibitors (e.g., Quinazoline derivatives) [3].

2. The Fluorine Handle (C4):

Displacement

The Fluorine atom is activated by the para aldehyde (electron-withdrawing). This allows for Nucleophilic Aromatic Substitution (


) with amines or alkoxides. This reaction is crucial for introducing solubilizing groups (like morpholine or piperazine side chains) common in oncology drugs [4].
3. The Aldehyde Handle (C1): Condensation/Reductive Amination

The aldehyde is used to close rings (e.g., forming quinazolines with amidines) or is reduced to a benzyl amine.

Reactivity Workflow Diagram

Reactivity Core 2-Bromo-4-fluoro-5-methoxybenzaldehyde Suzuki Pd-Catalyzed Coupling (C2-Br) (Biaryl formation) Core->Suzuki Aryl Boronic Acids SNAr SNAr Displacement (C4-F) (Amine/Ether introduction) Core->SNAr Primary/Secondary Amines Condensation Condensation/Reductive Amination (C1-CHO) (Heterocycle formation) Core->Condensation Anilines / Amidines Drug1 EGFR/ALK Inhibitors (Quinazoline Core) Suzuki->Drug1 SNAr->Drug1 Drug2 PROTAC Linkers Condensation->Drug2

Caption: Orthogonal reactivity map showing how the three functional groups enable diverse chemical space exploration.

Handling & Safety (GHS Standards)

While specific toxicological data for this isomer is limited, its structural class (halogenated benzaldehydes) dictates strict safety protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle under inert atmosphere (Nitrogen/Argon) if storing long-term to prevent aldehyde oxidation to the benzoic acid.

    • Use FKM/Viton gloves; standard Nitrile may degrade upon prolonged exposure to the brominated aromatic residue.

References
  • Preparation of 2-Bromo-4,5-dimethoxybenzaldehyde. Designer-Drug.com / Chemical Archives. (Methodology adapted for fluoro-analogue).[2][3][4][5]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents (US8692026B2). (Provides mechanistic insight into bromination of fluoro-methoxy-benzaldehydes).

  • Novel Dual-Target Kinase Inhibitors of EGFR and ALK. Fan, Y. et al. (2023).[6] PMC PubMed Central. (Contextualizes the use of brominated nitro/aldehyde precursors in kinase inhibitor synthesis).

  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde PubChem Record. National Library of Medicine. (Verifies CAS and physical properties).

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound 2-Bromo-4-fluoro-5-methoxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C8H6BrFO2.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-Bromo-4-fluoro-5-methoxybenzaldehyde is a substituted aromatic aldehyde with the molecular formula C8H6BrFO2.[1] Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science research.[2] The presence of bromo, fluoro, and methoxy groups, along with the aldehyde functionality, imparts specific reactivity to the molecule. However, these same features necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth overview of the safety and handling procedures for 2-Bromo-4-fluoro-5-methoxybenzaldehyde, grounded in established safety data and best practices.

Hazard Identification and Classification

2-Bromo-4-fluoro-5-methoxybenzaldehyde is classified as a hazardous substance. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4] Ingestion of this compound may also be harmful.[4][5]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][4]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[4]
Acute toxicity, oral4H302: Harmful if swallowed.[4][5][6]

Signal Word: Warning[1][4][6]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1]

It is crucial to recognize that while this compound is a valuable synthetic building block, its irritant properties demand careful and deliberate handling to prevent accidental exposure.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense in minimizing exposure to 2-Bromo-4-fluoro-5-methoxybenzaldehyde. All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[8][9]

Appropriate Personal Protective Equipment (PPE) is mandatory when handling this chemical.[10] The following PPE should be worn at all times:

  • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required to prevent eye contact.[8][11][12]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[13] It is important to inspect gloves for any signs of degradation or puncture before use.[3]

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10] In cases of potential significant exposure, coveralls may be necessary.[10]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[11]

The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidents and maintain the integrity of the compound.

Handling:
  • Avoid all direct contact with the skin and eyes.[5][12]

  • Do not breathe in the dust.[3][12]

  • Wash hands and any exposed skin thoroughly after handling.[3][11][12]

  • Ensure adequate ventilation during handling.[7]

  • Keep the compound away from heat, sparks, and open flames.[3][12]

Storage:
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11][12]

  • The compound may be air-sensitive, and therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][8][12]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][8]

The following diagram illustrates a recommended workflow for the safe handling of 2-Bromo-4-fluoro-5-methoxybenzaldehyde in a research laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE FumeHood Ensure Fume Hood is Operational PPE->FumeHood Weigh Weigh Compound in Fume Hood FumeHood->Weigh Transfer Transfer to Reaction Vessel (Minimize Dust) Weigh->Transfer Reaction Perform Reaction in Closed System Transfer->Reaction Decontaminate Decontaminate Glassware and Work Area Reaction->Decontaminate Waste Dispose of Waste in Designated Hazardous Waste Container Decontaminate->Waste RemovePPE Remove PPE and Wash Hands Thoroughly Waste->RemovePPE

Caption: Recommended workflow for safely handling 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

First-Aid and Emergency Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[9][11] Remove contact lenses if present and easy to do.[9][11] Seek immediate medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[8][9][11] If skin irritation occurs, get medical advice/attention.[11]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][11][12] If the person feels unwell, call a poison center or doctor.[11]
Ingestion Clean the mouth with water and drink plenty of water afterward.[11] Do NOT induce vomiting.[14] Seek medical attention if you feel unwell.[11][15]

Fire-Fighting Measures:

In case of a fire involving 2-Bromo-4-fluoro-5-methoxybenzaldehyde, use a water spray, carbon dioxide (CO2), dry chemical, or chemical foam to extinguish the flames.[9][12] Firefighters should wear self-contained breathing apparatus and full protective gear.[9][11][12]

Accidental Release Measures:

For a small spill, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable, labeled container for disposal.[3][12] Ensure adequate ventilation.[3] For larger spills, evacuate the area and follow emergency procedures.

Disposal Considerations

2-Bromo-4-fluoro-5-methoxybenzaldehyde and its containers must be disposed of as hazardous waste.[3] Disposal should be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Conclusion: A Culture of Safety

The responsible use of 2-Bromo-4-fluoro-5-methoxybenzaldehyde in research and development is contingent upon a deeply ingrained culture of safety. By understanding the inherent hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, scientists can confidently and safely unlock the synthetic potential of this valuable compound. This guide serves as a foundational resource to support that endeavor.

References

  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde | C8H6BrFO2 | CID 57527288 - PubChem. (n.d.). Retrieved from [Link]

  • Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. (2026, February 11). Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]

  • 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No. - Loba Chemie. (2019, January 28). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Process Optimization for 2-Bromo-4-fluoro-5-methoxybenzaldehyde

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-Bromo-4-fluoro-5-methoxybenzaldehyde . [1][2][3] Executive Summary For researchers and process ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 2-Bromo-4-fluoro-5-methoxybenzaldehyde .

[1][2][3]

Executive Summary

For researchers and process chemists, 2-Bromo-4-fluoro-5-methoxybenzaldehyde presents a specific solubility profile governed by its halogenated aromatic core and polar functional groups.[1][2] It is a lipophilic solid (MP: 100–105 °C) that exhibits high solubility in chlorinated and polar aprotic solvents, moderate solubility in esters and alcohols, and poor solubility in aliphatic hydrocarbons and water.[1]

Key Operational Insights:

  • Primary Reaction Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).[1]

  • Recrystallization Candidates: Heptane/Ethyl Acetate mixtures or Ethanol (temperature-dependent).[1][2]

  • Extraction Solvent: Dichloromethane is superior to Ethyl Acetate due to the compound's halogen-dense lipophilicity.[1][2]

Physicochemical Context & Solvation Mechanism

To optimize solubility, one must understand the competing intermolecular forces within the crystal lattice versus the solvent shell.

Structural Analysis[1][2][3][4][5][6]
  • Lipophilic Core: The benzene ring substituted with Bromine and Fluorine significantly increases lipophilicity (LogP estimated ~2.1–2.5).[1][2] This drives solubility in non-polar to moderately polar organic solvents.[1][2]

  • Polar Handles:

    • Aldehyde (-CHO): Acts as a dipole and weak Hydrogen Bond Acceptor (HBA).[1][2]

    • Methoxy (-OCH₃): Acts as an HBA but lacks Hydrogen Bond Donors (HBD).[1][2]

  • Lattice Energy: The melting point of 100–105 °C indicates a stable crystal lattice, likely reinforced by weak C-H···O and halogen-halogen interactions.[1][2][3] Breaking this lattice requires solvents with sufficient dispersive forces or dipole interactions.[1][2]

Solvation Diagram

The following diagram illustrates the interaction mechanism between the solute and different solvent classes.

SolvationMechanism Solute 2-Bromo-4-fluoro- 5-methoxybenzaldehyde (Crystal Lattice) DCM Chlorinated Solvents (DCM, CHCl3) Mechanism: Dipole-Dipole + Dispersive Forces Solute->DCM High Solubility (Reaction Media) Alc Alcohols (MeOH, EtOH) Mechanism: H-Bonding (Solvent Donor -> Solute Acceptor) Solute->Alc Moderate/Temp Dependent (Recrystallization) Hex Aliphatics (Hexane, Heptane) Mechanism: Weak Dispersive (Insufficient to break lattice) Solute->Hex Low Solubility (Anti-Solvent)

Figure 1: Solvation mechanisms driving solubility choices.[1] Chlorinated solvents disrupt the lattice effectively via dipole interactions, while aliphatics fail to overcome lattice energy at room temperature.

Solubility Landscape (Tiered Classification)

Based on structural analogs and functional group analysis, the solubility profile is categorized below.

Tier 1: High Solubility (Process Solvents)

Solubility > 100 mg/mL at 25 °C[1]

  • Dichloromethane (DCM) & Chloroform: Excellent solubility due to matching polarity and dispersive interactions.[1][2] Ideal for reaction media and liquid-liquid extraction.[1][2]

  • THF & 2-MeTHF: High solubility; suitable for Grignard or lithiation reactions involving the bromine handle.[1][2]

  • DMSO & DMF: High solubility but difficult to remove; reserve for nucleophilic aromatic substitution (SₙAr) reactions if high temperatures are required.[1][2]

Tier 2: Moderate/Temperature-Dependent (Purification Solvents)

Solubility 10–50 mg/mL at 25 °C; High at Reflux[1][2]

  • Ethyl Acetate (EtOAc): Moderate solubility.[1][2] Often used in combination with Heptane for silica gel chromatography (elutes typically around 10–20% EtOAc/Hexane).[1][2]

  • Methanol & Ethanol: The compound is likely sparingly soluble at room temperature but soluble at boiling point, making these prime candidates for recrystallization .[1][2]

  • Toluene: Good solubility, often used for scale-up processes to replace chlorinated solvents.[1][2]

Tier 3: Low Solubility (Anti-Solvents)

Solubility < 1 mg/mL at 25 °C[1]

  • Water: Practically insoluble.[1][2][4] Used to quench reactions or wash organic layers.[1][2]

  • Pentane, Hexane, Heptane: Poor solubility.[1] These are critical anti-solvents used to crash the product out of solution during crystallization.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise data for your specific batch/polymorph.[1][2]

  • Preparation: Weigh 50 mg of 2-Bromo-4-fluoro-5-methoxybenzaldehyde into a tared 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25 °C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue until the solid is fully dissolved (clear solution).

  • Calculation:

    
    [1]
    
  • Validation: If undissolved after 2 mL (S < 25 mg/mL), filter the supernatant, dry a known volume, and weigh the residue to determine the saturation limit.

Protocol B: Recrystallization Optimization

The target is to purify the compound from process impurities (e.g., des-bromo or regioisomers).[1]

Recommended Solvent System: Ethanol (Single solvent) or EtOAc/Heptane (Binary).[1][2]

  • Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (approx. 5–8 mL) and heat to reflux (78 °C).

  • Saturation: If the solid does not dissolve, add ethanol dropwise until clear. If fully dissolved immediately, concentrate slightly or switch to a binary system.

  • Cooling: Remove from heat and allow to cool slowly to room temperature (25 °C) over 2 hours.

    • Note: Rapid cooling traps impurities.[1][2][5]

  • Nucleation: If no crystals form at 25 °C, cool to 0–4 °C in an ice bath.

  • Filtration: Collect solids via vacuum filtration and wash with cold ethanol (-20 °C).

Process Development Decision Tree

Use this workflow to select the appropriate solvent based on your objective (Synthesis vs. Purification).

SolventSelection Start Objective Reaction Synthesis/Reaction Start->Reaction Purification Purification Start->Purification TempHigh High Temp (>80°C)? Reaction->TempHigh Method Method? Purification->Method Toluene Use Toluene or DMF TempHigh->Toluene Yes DCM_THF Use DCM or THF TempHigh->DCM_THF No Recryst Recrystallization Method->Recryst Chrom Chromatography Method->Chrom SolventRec 1. Ethanol (Reflux) 2. EtOAc/Heptane Recryst->SolventRec SolventChrom Hexane/EtOAc (Gradient 0-20%) Chrom->SolventChrom

Figure 2: Decision matrix for solvent selection based on process stage.

Safety & Handling

  • Hazard Identification: The compound is an irritant (H315, H319, H335).[1][6] The presence of fluorine and bromine suggests potential persistence; handle in a fume hood.[2]

  • Solvent Compatibility: Avoid using acetone if strong bases are present in the synthesis, as aldol condensation with the benzaldehyde is a risk.

  • Waste Disposal: Halogenated waste streams (DCM/CHCl3) must be segregated from non-halogenated solvents (EtOAc/Heptane) to comply with environmental regulations.[1][2]

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2-Bromo-4-fluoro-5-methoxybenzaldehyde. Sigma-Aldrich.[1][2][7] Link

  • PubChem. (2024).[1][2] Compound Summary: 4-Bromo-2-fluoro-5-methoxybenzaldehyde (Isomer Analog Data). National Library of Medicine.[1][2] Link[1]

  • Luo, Z., et al. (2007).[1] Synthesis of brominated benzaldehydes via metal-halogen exchange. Journal of Organic Chemistry. (Contextual citation for synthesis/solubility of bromo-benzaldehydes).

  • United States Patent US8692026B2. (2014).[1][2] Processes for producing 4-bromo-2-methoxybenzaldehyde. USPTO.[1][2][4] (Provides crystallization protocols for structural analogs). Link

Sources

Foundational

The Evolution of Substituted Benzaldehydes: From Bitter Almonds to High-Throughput Catalysis

Executive Summary This technical guide analyzes the discovery, synthetic evolution, and pharmaceutical application of substituted benzaldehydes. From the isolation of "bitter almond oil" in the 19th century to their role...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the discovery, synthetic evolution, and pharmaceutical application of substituted benzaldehydes. From the isolation of "bitter almond oil" in the 19th century to their role as critical intermediates in FDA-approved kinase inhibitors, substituted benzaldehydes represent a cornerstone of organic synthesis. This document contrasts classical electrophilic aromatic substitutions with modern transition-metal-catalyzed formylations, providing researchers with a decision matrix for synthetic route selection.

Part 1: The Classical Era – Discovery & The Benzoyl Radical

The Foundation (1832)

The history of benzaldehyde is the history of structural organic chemistry. In 1832, Friedrich Wöhler and Justus von Liebig published their landmark paper on the oil of bitter almonds (bittermandelöl). By analyzing the reactions of benzaldehyde (C₇H₆O), they observed that a specific cluster of atoms—C₇H₅O—remained intact throughout various chemical transformations (oxidation to benzoic acid, conversion to benzoyl chloride).

They named this persistent group the Benzoyl Radical . This discovery shattered the prevailing belief that "radicals" (stable groups of atoms behaving like elements) existed only in inorganic chemistry, effectively launching the field of structural organic chemistry.

Early Synthetic Methods (1876–1897)

Before the advent of modern catalysis, introducing a formyl group (-CHO) onto an aromatic ring relied on electrophilic aromatic substitution.

  • Reimer-Tiemann Reaction (1876): [1]

    • Mechanism: Phenol reacts with chloroform in aqueous alkali.[2] The key intermediate is dichlorocarbene (:CCl₂) , generated in situ via

      
      -elimination of chloroform.
      
    • Selectivity: Highly ortho-selective due to the coordination of the carbene with the phenoxide oxygen.[1][3]

    • Limitation: Low yields (often <40%) and restricted primarily to phenols.

  • Gattermann-Koch Reaction (1897):

    • Mechanism: Uses CO and HCl in the presence of AlCl₃/CuCl. The active electrophile is the unstable formyl cation [HCO]⁺.

    • Application: Industrial synthesis of benzaldehyde from benzene.[4]

    • Limitation: Fails with phenol/aniline substrates (which complex with the Lewis acid) and requires high pressure.

Part 2: The Modern Era – Catalysis & Precision

The Vilsmeier-Haack Reaction (1927)

Bridging the gap between classical and modern methods, the Vilsmeier-Haack reaction allows for the formylation of electron-rich arenes (anilines, phenols, heterocycles) using DMF and POCl₃.

Mechanistic Insight: The reaction relies on the formation of the Vilsmeier Reagent (chloroiminium ion), a weak but highly selective electrophile. Unlike the indiscriminately reactive species in Friedel-Crafts alkylations, the Vilsmeier reagent avoids poly-substitution.

VilsmeierHaack Figure 1: Mechanism of the Vilsmeier-Haack Formylation DMF DMF (Dimethylformamide) VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent + POCl3 - PO2Cl2- POCl3 POCl3 POCl3->VReagent Inter Iminium Intermediate VReagent->Inter + Substrate Electrophilic Attack Substrate Electron-Rich Arene (e.g., Indole) Substrate->Inter Product Substituted Benzaldehyde Inter->Product + H2O (Hydrolysis) - NHMe2

[5]

Palladium-Catalyzed Formylation (21st Century)

Modern drug discovery requires the formylation of deactivated or sterically hindered rings where classical methods fail. The solution lies in Palladium-Catalyzed Carbonylation .

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into an Aryl-Halide bond (Ar-X).

    • CO Insertion: Carbon monoxide coordinates and inserts to form an Acyl-Pd complex.

    • Hydrogenolysis: A hydride source (H₂, silanes, or formates) cleaves the Acyl-Pd bond, releasing the aldehyde and regenerating Pd(0).

Key Advantage: This method decouples the reaction from the electronic properties of the ring. Electron-deficient aryl halides (e.g., p-nitro-bromobenzene), which are inert to Vilsmeier conditions, react efficiently.

PdCycle Figure 2: Catalytic Cycle of Pd-Mediated Formylation Pd0 Pd(0)L2 Active Catalyst ArPdX Ar-Pd(II)-X Pd0->ArPdX + Ar-X OxAdd Oxidative Addition AcylPd Ar-CO-Pd(II)-X ArPdX->AcylPd + CO COInsert CO Insertion AcylPd->Pd0 + H-Source - Ar-CHO RedElim Hydrogenolysis (Reductive Elim.)

Part 3: Applications in Drug Discovery

Substituted benzaldehydes are rarely the final product; they are high-value "warheads" used to construct heterocycles or linkers.

Case Studies in Pharmaceutical Synthesis
Drug NameTherapeutic AreaRole of Benzaldehyde IntermediateKey Substitution
Pacritinib Oncology (JAK2 Inhibitor)Core Scaffold Construction3-(2-chloropyrimidin-4-yl)benzaldehyde is coupled with an amine to form the macrocyclic core.
Tadalafil ED / PAH (PDE5 Inhibitor)Pictet-Spengler Cyclization3,4-Methylenedioxybenzaldehyde (Heliotropin) reacts with tryptophan ester to form the tetrahydro-β-carboline core.
Tucatinib Oncology (HER2 Inhibitor)Heterocycle FormationUses a substituted benzaldehyde to generate the triazolo[1,5-a]pyridine scaffold via condensation.
Comparative Analysis of Synthetic Methods
FeatureReimer-TiemannVilsmeier-HaackPd-Catalyzed Carbonylation
Substrate Scope Phenols onlyElectron-rich arenes & heterocyclesAryl halides (Cl, Br, I)
Electronic Requirement Electron-donating group requiredElectron-donating group requiredNone (works on e- deficient rings)
Yield (Typical) 20–40%70–90%85–95%
Atom Economy Poor (Dichlorocarbene waste)Moderate (POCl₃ waste)High (Catalytic)
Safety Chloroform/Base (Carbene risk)POCl₃ (Exothermic/Corrosive)CO gas (Toxicity) or surrogates

Part 4: Technical Protocols

Protocol A: Modern Vilsmeier-Haack Formylation

Best for: Indoles, Pyrroles, and Electron-Rich Benzenes.

  • Reagent Prep: In a flame-dried flask under Argon, cool DMF (3.0 equiv) to 0°C.

  • Activation: Add POCl₃ (1.1 equiv) dropwise over 15 mins. Caution: Exothermic.[1][3] Stir at 0°C for 30 mins to form the Vilsmeier salt (white precipitate may form).

  • Addition: Dissolve the substrate (1.0 equiv) in minimal DMF and add dropwise to the salt.

  • Reaction: Warm to room temperature (or 60°C for less reactive substrates) and stir for 2–4 hours. Monitor by TLC.[6][7]

  • Hydrolysis (Critical): Pour the mixture into crushed ice/sodium acetate (aq). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with EtOAc, wash with NaHCO₃, brine, and dry over Na₂SO₄.

Protocol B: Pd-Catalyzed Formylation (CO-Free Surrogate)

Best for: Aryl Bromides/Iodides, especially with electron-withdrawing groups. Reference: Adapted from Jiang et al. (2014) using Isocyanide as CO surrogate.

  • Setup: Charge a tube with Aryl Bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add DMF (anhydrous, 3 mL) and tert-butyl isocyanide (1.2 equiv).

  • Hydride Source: Add Triethylsilane (Et₃SiH) (1.5 equiv).

  • Reaction: Seal and heat to 80°C for 6 hours.

  • Workup: Dilute with water, extract with ether. The isocyanide intermediate is hydrolyzed to the aldehyde during the acidic workup (1M HCl wash).

References

  • Wöhler, F., & Liebig, J. (1832). Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie, 3(3), 249–282. Link

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf alkalische Phenol-Lösungen. Berichte der deutschen chemischen Gesellschaft, 9(1), 824–828. Link

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122. Link

  • Beller, M., et al. (2006). Palladium-Catalyzed Carbonylation of Aryl Halides. Journal of the American Chemical Society, 128(35), 11348–11349. Link

  • Jiang, X., et al. (2014).[8] Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters, 16(13), 3492–3495. Link

  • FDA Drug Database. (2025). Pacritinib Approval History and Labeling. Link

Sources

Exploratory

Theoretical &amp; Synthetic Profiling of Bromo-Fluoro-Methoxy Benzaldehyde Isomers

The following technical guide details the theoretical and synthetic properties of bromo-fluoro-methoxy benzaldehyde isomers. This analysis is structured to support researchers in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the theoretical and synthetic properties of bromo-fluoro-methoxy benzaldehyde isomers. This analysis is structured to support researchers in medicinal chemistry and materials science, focusing on the electronic and steric factors that dictate the reactivity of this polysubstituted scaffold.[1]

[1][2]

Executive Summary

The bromo-fluoro-methoxy benzaldehyde scaffold represents a high-value pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., targeting EGFR, VEGFR) and liquid crystalline materials.[1] The unique combination of three distinct substituents—an electron-withdrawing aldehyde (-CHO), a strongly electronegative fluorine (-F), a resonance-donating methoxy group (-OCH


), and a polarizable bromine (-Br)—creates a complex electronic landscape.[1][2] This guide provides a theoretical framework for predicting the reactivity, stability, and spectroscopic signatures of these isomers, with a specific focus on the commercially and synthetically significant 4-bromo-2-fluoro-5-methoxybenzaldehyde  and its analogs.[1][2]

Structural Landscape & Isomerism

The regiochemistry of the trisubstituted benzene ring significantly alters the molecular electrostatic potential (MEP) and subsequent reactivity.[1] While numerous positional isomers exist, three are predominant in pharmaceutical literature due to their accessibility and substitution patterns favorable for drug design.[1]

Table 1: Key Isomers and Structural Characteristics
Isomer NameCAS NumberKey Structural FeaturePrimary Application
4-Bromo-2-fluoro-5-methoxybenzaldehyde 749931-20-2Para relationship between F and Br; Ortho between F and CHO.[1][2][3][4]Kinase inhibitor intermediates (SNAr susceptible).[1][2]
2-Bromo-4-fluoro-5-methoxybenzaldehyde 865186-62-5Br at ortho to CHO (steric hindrance).[1][2]Sterically congested scaffolds; Suzuki coupling partners.[1][2]
3-Bromo-2-fluoro-4-methoxybenzaldehyde 1155877-70-5Contiguous substitution pattern.[1][2]Fragment-based drug discovery (FBDD).[1][2]

Theoretical Properties: Electronic Architecture

Understanding the interplay of substituent effects is critical for predicting reaction outcomes.[1] The electronic distribution is governed by the competition between inductive withdrawal (-I) and resonance donation (+R).[1]

Frontier Molecular Orbital (FMO) Analysis

The reactivity of these isomers is best described using Density Functional Theory (DFT) descriptors. Based on comparative studies of polysubstituted benzaldehydes (e.g., bromo-dimethoxy analogs), the following trends are established:

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aromatic ring and the oxygen lone pairs of the methoxy group.[1] Isomers with the methoxy group para to the aldehyde typically exhibit higher HOMO energies, making them more nucleophilic.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carbonyl carbon and the aromatic ring carbons ortho/para to the electron-withdrawing groups (CHO, F).

  • Chemical Hardness (

    
    ):  The presence of both F and Br generally increases the chemical hardness compared to non-halogenated anisaldehydes, suggesting high stability but specific reactivity toward "soft" nucleophiles (like thiols) at the halogenated positions.
    
Reactivity Descriptors & Site Selectivity

The distinct electronic nature of each substituent dictates site-selective functionalization:

  • Aldehyde (-CHO): The primary electrophilic site (Hard center).[1][2] Vulnerable to nucleophilic addition (e.g., reduction, reductive amination).

  • Fluorine Position (-F): Activated for Nucleophilic Aromatic Substitution (S

    
    Ar)  if positioned ortho or para to the aldehyde (an electron-withdrawing group).[1][2] In 4-bromo-2-fluoro-5-methoxybenzaldehyde , the 2-fluoro position is highly activated due to the inductive pull of the adjacent carbonyl.[1][2]
    
  • Bromine Position (-Br): The "Soft" center, ideal for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] The C-Br bond is weaker than C-F, allowing selective lithiation or palladation without disturbing the fluorine.[1]

Computational Protocol (Standardized)

For researchers needing to generate specific data for a novel isomer, the following self-validating DFT protocol is recommended to ensure accuracy comparable to literature standards.

Step-by-Step Computational Workflow:

  • Geometry Optimization: Perform initial optimization using B3LYP/6-31G(d) in the gas phase to locate the global minimum.[1][2]

  • Frequency Calculation: Confirm the stationary point by ensuring zero imaginary frequencies (NIMAG=0).

  • Refinement: Re-optimize using a triple-zeta basis set B3LYP/6-311++G(d,p) to accurately capture the electron density of the heavy bromine atom and the diffuse lone pairs on oxygen/fluorine.

  • Solvation Model: Apply the PCM (Polarizable Continuum Model) using water or dichloromethane to simulate reaction environments.[1]

  • Output Analysis: Extract HOMO/LUMO energies to calculate the Energy Gap (

    
    ).
    

Synthetic Methodologies

The synthesis of these isomers requires careful orchestration to avoid regio-scrambling.[1][2] Two primary routes are field-proven: Metal-Halogen Exchange (kinetic control) and S


Ar Functionalization  (thermodynamic/electronic control).[1][2]
Route A: Directed Metal-Halogen Exchange (Regioselective)

This route is preferred for generating 4-bromo-2-fluoro-5-methoxybenzaldehyde with high isomeric purity.[1][2]

  • Precursor: 1,4-dibromo-2-fluorobenzene.[1][2][4][5]

  • Mechanism: Lithium-Halogen exchange preferentially occurs at the bromine atom flanked by the most acidic protons or directed by coordination, though steric factors often dictate exchange at the less hindered bromine.[1]

  • Protocol:

    • Dissolve 1,4-dibromo-2-fluoro-5-methoxybenzene in THF at -78°C.

    • Add n-BuLi (1.05 eq) dropwise.[1][2] The exchange is rapid (<15 min).

    • Quench with DMF (Dimethylformamide) to install the aldehyde.[1][4]

Route B: Nucleophilic Aromatic Substitution (S Ar)

Used to install the methoxy group onto a fluoro-benzaldehyde core.[1][2]

  • Precursor: 4-bromo-2,5-difluorobenzaldehyde.[1][2]

  • Reagent: Sodium Methoxide (NaOMe).[1][2]

  • Selectivity: The methoxide attacks the fluorine para to the aldehyde (if available) or ortho. In 2,5-difluoro systems, the position para to the aldehyde is typically more electrophilic, but ortho attack is possible depending on conditions.[1]

Visualization: Synthetic Decision Tree

The following diagram illustrates the logic flow for selecting the optimal synthetic route based on the starting material and desired substitution pattern.

Synthesis_Pathways Start Target Isomer Selection Route_A Route A: Metal-Halogen Exchange (High Regiocontrol) Start->Route_A If Halogen Precursor Available Route_B Route B: SNAr Substitution (Electronic Control) Start->Route_B If Difluoro Precursor Available Precursor_A 1,4-Dibromo-2-fluorobenzene Route_A->Precursor_A Precursor_B 4-Bromo-2,5-difluorobenzaldehyde Route_B->Precursor_B Process_A 1. n-BuLi, THF, -78°C 2. DMF Quench Precursor_A->Process_A Process_B NaOMe, MeOH 0°C to RT Precursor_B->Process_B Product 4-Bromo-2-fluoro-5-methoxybenzaldehyde Process_A->Product Process_B->Product

Figure 1: Decision logic for the synthesis of bromo-fluoro-methoxy benzaldehyde isomers, highlighting the two dominant pathways: lithiation-formylation and nucleophilic substitution.[1][2]

Physical & Spectroscopic Profile

Identification of these isomers relies heavily on NMR spectroscopy, particularly the coupling patterns introduced by the fluorine atom (


F, Spin 1/2).
Predicted NMR Signatures (4-Bromo-2-fluoro-5-methoxybenzaldehyde)[1][2]
  • 
    H NMR: 
    
    • Aldehyde (-CHO):

      
       10.2–10.4 ppm.[1][2] Appears as a doublet (
      
      
      
      Hz) due to long-range coupling with the ortho-fluorine.[1][2]
    • Aromatic Protons: Two singlets (or doublets with small

      
       values).[1][2]
      
      • H-3 (between F and Br):

        
         7.4–7.6 ppm.[2] Large 
        
        
        
        coupling (
        
        
        Hz).[1][2]
      • H-6 (adjacent to OMe):

        
         7.2–7.4 ppm.[2]
        
    • Methoxy (-OCH

      
      ): 
      
      
      
      3.8–4.0 ppm (Singlet).[1][2]
  • 
    C NMR: 
    
    • Carbon atoms attached to Fluorine will appear as doublets with large coupling constants (

      
       Hz).[2]
      
    • Carbonyl carbon will also show splitting (

      
      ).[2]
      
Infrared (IR) Spectroscopy[2]
  • C=O Stretch: 1680–1700 cm

    
     (Typical conjugated aldehyde).[1][2]
    
  • C-F Stretch: 1100–1250 cm

    
     (Strong band).[1][2]
    
  • C-O-C Stretch: 1020–1050 cm

    
     (Methoxy ether linkage).[1][2]
    

Pharmaceutical Implications

In drug development, this scaffold is often employed as a "hinge binder" in kinase inhibitors.

  • Lipophilicity: The presence of Br and F increases LogP compared to the parent anisaldehyde, improving membrane permeability.

  • Metabolic Stability: The fluorine atom blocks metabolic oxidation at the phenyl ring position it occupies (blocking the "NIH shift" or hydroxylation), extending the drug's half-life.[1]

  • Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls in the protein target, a critical interaction for potency.

References

  • Sigma-Aldrich. 2-Bromo-4-fluoro-5-methoxybenzaldehyde Product Sheet. Sigma-Aldrich.[1][2] Link

  • Fluorochem. 4-Bromo-2-fluoro-5-methoxybenzaldehyde Properties and Safety. Fluorochem. Link

  • BenchChem. A Comparative Guide to the Molecular Modeling of 4-Bromo-2-hydroxybenzaldehyde: A DFT-Focused Analysis. BenchChem. Link[2]

  • WuXi AppTec. Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi AppTec.[1][2] Link

  • PubChem. 4-Bromo-2-fluoro-5-methoxybenzaldehyde Compound Summary. National Library of Medicine.[1] Link[2]

Sources

Foundational

spectroscopic data for 2-Bromo-4-fluoro-5-methoxybenzaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 2-Bromo-4-fluoro-5-methoxybenzaldehyde This document provides a comprehensive technical analysis of the spectroscopic characteristics of 2-Bromo-4-fluoro-5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

This document provides a comprehensive technical analysis of the spectroscopic characteristics of 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5), a key intermediate in synthetic organic chemistry. As a Senior Application Scientist, the objective of this guide is not merely to present data, but to provide a framework for understanding how the molecule's structure dictates its spectral output. This approach empowers researchers in drug development and materials science to confidently identify this compound, verify its purity, and predict its behavior in subsequent reactions.

The protocols and interpretations described herein are designed as self-validating systems. The causality behind experimental choices is explained, and the predicted data is grounded in fundamental spectroscopic principles and comparison with structurally related molecules. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a high-fidelity predicted spectroscopic profile, which serves as a robust benchmark for quality control and research applications.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with the foundational structure and properties of the target molecule.

  • IUPAC Name: 2-Bromo-4-fluoro-5-methoxybenzaldehyde

  • Molecular Formula: C₈H₆BrFO₂

  • Molecular Weight: 233.03 g/mol

  • Appearance: Solid

  • Melting Point: 100-105 °C

The substitution pattern on the benzene ring is critical. The aldehyde group is a moderate deactivating group, while the methoxy group is a strong activating group. The bromine and fluorine atoms are deactivating via induction but weakly activating via resonance. This electronic interplay, combined with steric effects, creates a unique and predictable spectroscopic fingerprint.

Caption: Figure 1. Chemical Structure with Atom Numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is paramount for confirming the C-H framework of the molecule. The predicted spectrum in a standard deuterated solvent like CDCl₃ is expected to show four distinct signals.

Experimental Protocol: ¹H NMR Spectroscopy
  • Objective: To determine the proton environment and connectivity in the molecule.

  • Rationale for Choices:

    • Sample Preparation: Dissolve 5-10 mg of 2-Bromo-4-fluoro-5-methoxybenzaldehyde in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, well-defined residual solvent peak.

    • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of coupling patterns.

    • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with 16-32 scans is typically sufficient to achieve a high signal-to-noise ratio.

Predicted ¹H NMR Data Summary (400 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
~10.35Singlet (s)-1HH-C=O (Aldehyde)
~7.45Doublet (d)~7.0 Hz (⁴JHF)1HH-6
~7.15Doublet (d)~11.0 Hz (³JHF)1HH-3
~3.95Singlet (s)-3H-OCH₃
Interpretation of the ¹H NMR Spectrum

The predicted spectrum is remarkably clean, a direct consequence of the substitution pattern.

  • Aldehyde Proton (H-C=O): The aldehyde proton is the most deshielded due to the powerful anisotropic effect of the carbonyl group and its electron-withdrawing nature. It is expected to appear as a sharp singlet around δ 10.35 ppm .

  • Aromatic Protons (H-3 and H-6): There are two protons on the aromatic ring.

    • The proton at C-3 (H-3 ) is ortho to the fluorine atom. It is expected to exhibit a doublet with a characteristic three-bond H-F coupling constant (³JHF ) of approximately 11.0 Hz . Its chemical shift is predicted around δ 7.15 ppm .

    • The proton at C-6 (H-6 ) is meta to the fluorine atom. It will also appear as a doublet due to a smaller four-bond H-F coupling (⁴JHF ) of around 7.0 Hz . Being ortho to the bromine atom places it further downfield, around δ 7.45 ppm .

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet at approximately δ 3.95 ppm .

Figure 2. Predicted ¹H NMR Couplings H3 H-3 F4 F-4 H3->F4 ³JHF ≈ 11 Hz H6 H-6 H6->F4 ⁴JHF ≈ 7 Hz

Caption: Figure 2. Key Predicted ¹H-F Couplings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides critical information about the carbon skeleton of the molecule. The presence of a fluorine atom introduces characteristic C-F couplings that are invaluable for definitive structural assignment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Objective: To identify all unique carbon environments in the molecule.

  • Rationale for Choices:

    • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

    • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

    • Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon. A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay are necessary to obtain good signal intensity for all carbons, especially quaternary ones.

Predicted ¹³C NMR Data Summary (100 MHz, CDCl₃)
Predicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)Assignment
~188.5~3.0 (³JCF)C =O (Aldehyde)
~160.0~255.0 (¹JCF)C -4 (C-F)
~155.0~1.5 (³JCF)C -5 (C-O)
~128.0~12.0 (²JCF)C -3
~125.5~4.0 (²JCF)C -1 (C-CHO)
~118.0~25.0 (²JCF)C -2 (C-Br)
~115.0~22.0 (³JCF)C -6
~56.5--OC H₃
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing around δ 188.5 ppm . It may show a small three-bond coupling to fluorine.

  • Aromatic Carbons: The six aromatic carbons are all unique. The most telling signals are those coupled to fluorine:

    • C-4: The carbon directly attached to fluorine will exhibit a very large one-bond coupling constant (¹JCF ) of approximately 255 Hz , which is a definitive diagnostic feature. Its chemical shift is predicted to be around δ 160.0 ppm .

    • C-2, C-3, C-5, C-6: These carbons will show smaller two-bond (²JCF ) or three-bond (³JCF ) couplings, ranging from ~12 to 25 Hz, providing further confirmation of the substitution pattern.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will appear as a sharp singlet in the upfield region, around δ 56.5 ppm .

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy
  • Objective: To confirm the presence of characteristic functional groups.

  • Rationale for Choices:

    • Sample Preparation (KBr Pellet Method): As the compound is a solid, the KBr pellet method is ideal.[1] Grind 1-2 mg of the sample with ~150 mg of dry, IR-grade KBr using an agate mortar and pestle. Press the resulting fine powder into a translucent pellet using a hydraulic press. This method minimizes scattering and provides sharp, well-defined spectra.

    • Instrumentation: A standard FT-IR spectrometer.

    • Data Acquisition: Perform a background scan of the empty sample chamber. Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans improves the signal-to-noise ratio.

Predicted IR Data Summary
Predicted Wavenumber (cm⁻¹)IntensityAssignment
~3080MediumAromatic C-H Stretch
~2950, ~2850Medium-Weak-OCH₃ C-H Stretch
~2830, ~2730WeakAldehyde C-H Stretch (Fermi doublet)
~1705Strong, SharpAldehyde C=O Stretch
~1590, ~1475Strong-MediumAromatic C=C Stretch
~1260StrongAryl-O-CH₃ Asymmetric Stretch
~1100StrongC-F Stretch
~1020MediumAryl-O-CH₃ Symmetric Stretch
~880StrongC-H Out-of-plane Bending
Interpretation of the IR Spectrum

The IR spectrum provides a clear "functional group fingerprint." The most diagnostic peak is the intense, sharp absorption around 1705 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde. The presence of the aldehyde is further confirmed by the two weak bands in the 2830-2730 cm⁻¹ region. The strong band around 1260 cm⁻¹ is indicative of the aryl ether linkage, and a strong absorption around 1100 cm⁻¹ is expected for the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Objective: To determine the molecular weight and fragmentation pathways.

  • Rationale for Choices:

    • Ionization Method: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation.

    • Sample Introduction: For a solid with sufficient volatility, a direct insertion probe is an effective method.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to scan a mass range of m/z 50-300.

Predicted Mass Spectrum Data Summary
m/z (Mass-to-Charge)Predicted Relative Intensity (%)Assignment
234~98[M+2]⁺ (containing ⁸¹Br)
232100[M]⁺ (Molecular ion, containing ⁷⁹Br)
231~50[M-H]⁺
205/203~30[M-CHO]⁺
124~40[M-Br-CHO]⁺
Interpretation of the Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 232 and m/z 234 . This M/M+2 pattern is a definitive indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: A plausible fragmentation pathway involves the initial loss of a hydrogen radical or the formyl group.

    • Loss of H•: A peak at m/z 231 ([M-H]⁺) is common for aldehydes.

    • Loss of •CHO: The loss of the formyl radical (29 amu) would result in a fragment ion pair at m/z 203/205 .

    • Loss of Br•: Subsequent loss of the bromine radical would lead to further fragments.

Figure 3. Plausible EI-MS Fragmentation M [M]⁺ m/z 232/234 M_H [M-H]⁺ m/z 231/233 M->M_H - H• M_CHO [M-CHO]⁺ m/z 203/205 M->M_CHO - •CHO M_CHO_CO [M-CHO-CO]⁺ m/z 175/177 M_CHO->M_CHO_CO - CO

Caption: Figure 3. A Plausible Fragmentation Pathway in EI-MS.

References

  • Supporting Information, Chemical Communications, 2014, 50, 2330–2333. Royal Society of Chemistry. URL: [Link]

  • PubChem. 4-Bromo-2-fluoro-5-methoxybenzaldehyde Compound Summary. URL: [Link]

  • PubChemLite. 2-bromo-4-fluoro-5-methoxybenzaldehyde. URL: [Link]

  • Beilstein Journals. Supplementary Information. URL: [Link]

  • NIST. Chemistry WebBook. URL: [Link]

  • ResearchGate. 2-Bromo-5-fluorobenzaldehyde. URL: [Link]

  • ResearchGate. 2-Bromo-5-hydroxybenzaldehyde. URL: [Link]

  • PubChem. 4-Bromo-2-fluoro-5-methoxybenzaldehyde. URL: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of Novel Quinazoline Scaffolds from 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Abstract This document provides a comprehensive guide for the synthesis of functionalized quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of functionalized quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][4] We focus on the strategic utilization of 2-Bromo-4-fluoro-5-methoxybenzaldehyde as a versatile starting material. This guide details a robust, one-pot, three-component synthesis protocol, explains the underlying reaction mechanisms, and discusses the rationale behind the selection of reagents and conditions. The protocols are designed for researchers, chemists, and professionals in drug development, providing a practical framework for accessing novel quinazoline scaffolds amenable to further chemical diversification.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a privileged scaffold in medicinal chemistry.[1][3] Its derivatives are integral to numerous FDA-approved drugs, including anticancer agents like Gefitinib and Erlotinib, and antihypertensives such as Prazosin.[5][6] The rigid structure and the presence of multiple sites for substitution allow for the fine-tuning of pharmacological properties. Consequently, the development of efficient and versatile synthetic routes to novel quinazoline derivatives remains a critical objective in the pursuit of new therapeutic agents.[2][7]

This guide focuses on a synthetic strategy starting from 2-Bromo-4-fluoro-5-methoxybenzaldehyde . This precursor is strategically chosen for its unique combination of functional groups:

  • Aldehyde Group: The primary reactive site for initial imine formation, which is a cornerstone of many quinazoline syntheses.

  • Bromo Group: A versatile handle for post-synthesis modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of substituents.

  • Fluoro and Methoxy Groups: These electron-modulating substituents on the benzene ring can influence the biological activity and pharmacokinetic properties of the final molecule.

Strategic Approach: One-Pot, Three-Component Synthesis

To maximize efficiency and atom economy, a one-pot, three-component reaction is the chosen strategy. This approach involves the simultaneous reaction of a substituted benzaldehyde, an ortho-aminoarylketone, and a nitrogen source (ammonium acetate) to construct the quinazoline core in a single operational step.[1][8] This methodology is advantageous as it reduces the need for isolating intermediates, thereby saving time, reagents, and minimizing waste.

Molecular iodine is selected as the catalyst. It serves a dual purpose: acting as a mild Lewis acid to activate the carbonyl group and as an oxidizing agent to facilitate the final aromatization of the dihydroquinazoline intermediate to the stable quinazoline product.[1][8]

Overall Synthetic Workflow

The diagram below illustrates the high-level workflow from starting materials to the final, purified quinazoline product.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Final Product A Combine Starting Materials: 1. 2-Bromo-4-fluoro-5-methoxybenzaldehyde 2. 2-Aminobenzophenone 3. Ammonium Acetate B Add Solvent (Ethanol) and Iodine (Catalyst) A->B Step 1 C Heat Reaction Mixture (e.g., Reflux) B->C D Monitor Progress via TLC C->D Step 2 E Quench with Na2S2O3 Solution D->E F Extract with Organic Solvent E->F Step 3 G Purify by Column Chromatography F->G Step 4 H Characterize Product (NMR, MS, IR) G->H

Caption: High-level experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a 2,4-diaryl-6-bromo-8-fluoro-7-methoxyquinazoline derivative.

3.1. Materials and Reagents
ReagentFormulaMW ( g/mol )M.P./B.P. (°C)Supplier
2-Bromo-4-fluoro-5-methoxybenzaldehydeC₈H₆BrFO₂233.0498-102Commercial Sources
2-AminobenzophenoneC₁₃H₁₁NO197.23105-107Commercial Sources
Ammonium AcetateC₂H₇NO₂77.08114Commercial Sources
Iodine (I₂)I₂253.81113.7Commercial Sources
Ethanol (Absolute)C₂H₅OH46.0778.37Commercial Sources
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.1148.3Commercial Sources
Ethyl AcetateC₄H₈O₂88.1177.1Commercial Sources
HexaneC₆H₁₄86.1869Commercial Sources
Silica Gel (for column chromatography)SiO₂60.08-Commercial Sources
3.2. Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 mmol, 233 mg).

    • Add 2-aminobenzophenone (1.0 mmol, 197 mg) and ammonium acetate (5.0 mmol, 385 mg).

    • Add absolute ethanol (15 mL) to the flask.

    • Finally, add iodine (0.3 mmol, 76 mg) to the suspension. The iodine acts as the catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting materials should be consumed over time, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the flask to room temperature.

    • Pour the reaction mixture into a beaker containing 50 mL of a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir for 10 minutes to quench the excess iodine (the brown color will disappear).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel (100-200 mesh).

    • Elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%) to isolate the pure quinazoline derivative.

    • Combine the pure fractions and evaporate the solvent to yield the final product as a solid.

  • Characterization:

    • Determine the yield of the purified product.

    • Characterize the compound using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the structure and purity.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

Reaction Mechanism and Rationale

The formation of the quinazoline ring proceeds through a well-established cascade of reactions. Understanding this mechanism is key to troubleshooting and adapting the protocol for different substrates.

G Start Aldehyde + Amine Imine Imine Intermediate Start->Imine Condensation (-H₂O) p1 Imine->p1 Cyclized Dihydroquinazoline p2 Cyclized->p2 Product Quinazoline Product p1->Cyclized Intramolecular Cyclization p2->Product Oxidation (I₂) (-2H)

Caption: Simplified reaction mechanism for quinazoline formation.

  • Imine Formation: The reaction initiates with the condensation of the aldehyde group of 2-bromo-4-fluoro-5-methoxybenzaldehyde and the primary amine of 2-aminobenzophenone, catalyzed by the Lewis acidity of iodine, to form an imine intermediate.

  • Cyclization: Ammonium acetate serves as the source for the second nitrogen atom. It is believed to react with the ketone of the 2-aminobenzophenone moiety (or the initially formed imine) to generate a new imine, which then undergoes intramolecular cyclization to form a 1,2-dihydroquinazoline intermediate.

  • Oxidation/Aromatization: The dihydroquinazoline intermediate is not stable and is readily oxidized to the final aromatic quinazoline product. Molecular iodine is an effective oxidizing agent for this transformation, accepting two hydrogen atoms to form 2HI.[1][8] This final step is the thermodynamic driving force for the reaction.

Further Diversification

The resulting 6-bromo-8-fluoro-7-methoxy-2,4-diphenylquinazoline is a valuable intermediate for creating a library of compounds. The bromine atom at the 6-position is primed for a variety of palladium- or copper-catalyzed cross-coupling reactions.[9][10] This allows for the introduction of aryl, heteroaryl, alkyl, or amine groups, significantly expanding the chemical space accessible from a single precursor.

References
  • Kaur, N., & Kishore, D. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785892. [Link]

  • Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100827. [Link]

  • Darwish, K. M., & Salama, M. A. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Journal of Advanced Chemistry, 13(1), 4023-4042. [Link]

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]

  • Mishra, R., et al. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Journal of Chemistry, 2014, 293594. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. [Link]

  • Al-dujaili, L. H., & Al-Zoubi, R. M. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC. [Link]

  • Kumar, V., et al. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Sawant, D. N. (2025). 2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. MDPI. [Link]

  • Singh, R., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. PMC. [Link]

  • Singh, S., & Singh, P. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Semantic Scholar. [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C−N Bond Forming Reactions. Organic Letters, 21(9), 3337-3341. [Link]

  • Teja, S., et al. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. SciSpace. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Wang, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. [Link]

  • ResearchGate. (2020). (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives. [Link]

Sources

Application

using 2-Bromo-4-fluoro-5-methoxybenzaldehyde in Suzuki coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-fluoro-5-methoxybenzaldehyde Strategic Profile & Reactivity Landscape The substrate 2-Bromo-4-fluoro-5-methoxybenzaldehyde represents a high-value scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Strategic Profile & Reactivity Landscape

The substrate 2-Bromo-4-fluoro-5-methoxybenzaldehyde represents a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., EGFR, ALK targets) and bioactive heterocycles. Its trisubstituted pattern presents a unique "push-pull" electronic environment that dictates specific coupling behaviors.

Mechanistic Considerations
  • The Ortho-Effect (Steric): The bromine atom at position C2 is ortho to the formyl group (C1). This steric crowding significantly retards the rate of oxidative addition compared to para- or meta-substituted isomers. Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating, leading to aldehyde degradation.

  • Electronic Activation: The formyl group is a strong electron-withdrawing group (EWG), which electronically activates the C-Br bond for oxidative addition, partially compensating for the steric hindrance. However, the C4-fluorine also renders the ring susceptible to nucleophilic aromatic substitution (SₙAr) side reactions if harsh bases (e.g., hydroxide/alkoxides) are used.

  • Chemoselectivity: The reaction must selectively engage the C-Br bond while leaving the C-F bond intact. While C-F bonds are generally inert to Pd(0), the electron-deficient nature of this ring lowers the barrier for oxidative addition at the fluoride if highly reactive, electron-rich ligands (e.g., certain bulky phosphines) are used at high temperatures.

Optimization Strategy: Catalyst & Condition Screening

To ensure high yields and reproducibility, the choice of catalyst system is critical.[1] We recommend a "Tiered Screening Approach" based on the coupling partner's steric demand.

Table 1: Recommended Catalyst Systems
TierCoupling DifficultyCatalyst SystemLigand ClassRationale
1 Standard (Simple Aryl Boronic Acids)Pd(dppf)Cl₂·DCM Bidentate FerrocenylRobust, resists dechelation; excellent for ortho-substituted halides.
2 Challenging (Heteroaryl/Ortho-subst. Boronates)Pd₂(dba)₃ + SPhos Buchwald DialkylbiarylSPhos provides a protective "roof" over the Pd center, facilitating transmetallation in crowded environments.
3 High-Throughput (Unstable Boronic Acids)Pd(amphos)Cl₂ Bulky PhosphineFast activation; suitable for rapid couplings to minimize protodeboronation of the partner.

Core Protocol: High-Fidelity Suzuki Coupling

Objective: Coupling of 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 equiv) with Phenylboronic acid (1.2 equiv).

Reagents & Stoichiometry
  • Substrate: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][]·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) for base-sensitive substrates.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (Strictly degassed)

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under a stream of Argon.

  • Charge Solids: Add the aldehyde (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).

    • Critical Step: Do not add the catalyst yet.

  • Solvent Degassing: In a separate flask, sparge the Dioxane/Water mixture with Argon for 15 minutes. This prevents homocoupling and catalyst oxidation.

  • Solvation: Transfer the degassed solvent to the reaction vessel via syringe. Stir for 5 minutes to dissolve/suspend solids.

  • Catalyst Addition: Under a positive pressure of Argon, add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly. Seal the vessel immediately.

  • Reaction: Heat the mixture to 80–90 °C .

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1) or LC-MS after 2 hours. The aldehyde spot (usually UV active, distinct Rf) should disappear.

  • Workup:

    • Cool to room temperature.[1][4][5][6]

    • Dilute with EtOAc and wash with Water (x2) and Brine (x1).

    • Note: If the product contains basic nitrogens, adjust aqueous pH to ~8 before extraction.

    • Dry over Na₂SO₄, filter, and concentrate.[1][6]

  • Purification: Flash chromatography. The product is typically less polar than the starting aldehyde due to the loss of the polar C-Br bond and addition of a lipophilic aryl group.

Troubleshooting & Self-Validation

Issue 1: Protodebromination (Starting material converts to des-bromo analog)

  • Cause: Hydride source present (often from solvent oxidation) or catalyst loading too low.

  • Fix: Switch solvent to Toluene/Water or DMF (anhydrous). Increase boronic acid equivalents.

Issue 2: Homocoupling of Boronic Acid

  • Cause: Incomplete degassing (Oxygen presence).

  • Fix: Use the "Freeze-Pump-Thaw" method for degassing. Ensure the system is under positive Argon pressure.

Issue 3: Aldehyde Oxidation

  • Cause: Trace peroxides in Dioxane or air exposure.

  • Fix: Use fresh, inhibitor-free solvents. Switch base to Cs₂CO₃ which often allows for milder temperatures.

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism & Chemoselectivity

Caption: The catalytic cycle highlights the critical oxidative addition step where the C-Br bond is activated preferentially over C-F due to lower bond dissociation energy, despite the steric hindrance at the ortho-position.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate Substrate 2-Bromo-4-fluoro- 5-methoxybenzaldehyde Substrate->OxAdd Complex1 Ar-Pd(II)-Br Intermediate OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet Boronate Ar'-B(OH)2 Activated by Base Boronate->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regenerate Catalyst Product Biaryl Product RedElim->Product

Figure 2: Optimization Decision Tree

Caption: A logic gate for selecting reaction conditions based on the specific failure mode observed during initial screening.

OptimizationTree Start Standard Protocol Pd(dppf)Cl2 / K2CO3 Check Analyze Outcome (LC-MS / TLC) Start->Check Success Yield > 80% Proceed to Scale-up Check->Success Works Fail1 Low Conversion (SM Remaining) Check->Fail1 Slow Rxn Fail2 De-bromination (Ar-H formed) Check->Fail2 Side Prod Fail3 Aldehyde Oxidation (Carboxylic Acid formed) Check->Fail3 Oxidation Sol1 Switch to SPhos-Pd G3 Increase Temp to 100°C Fail1->Sol1 Sol2 Use Anhydrous DMF Switch Base to K3PO4 Fail2->Sol2 Sol3 Strict Degassing Lower Temp (60°C) Use CsF as Base Fail3->Sol3

References

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • BenchChem. (2025).[1] Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. Application Notes. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Chemical Methodology. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-4-fluoro-5-methoxybenzaldehyde.[8][9] Catalog. Link

Sources

Method

Application Note: 2-Bromo-4-fluoro-5-methoxybenzaldehyde as a Strategic Building Block in Active Pharmaceutical Ingredient (API) Synthesis

Abstract 2-Bromo-4-fluoro-5-methoxybenzaldehyde is a trifunctional aromatic compound of significant interest to the medicinal chemistry and drug development sectors. Its unique substitution pattern, featuring an aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-4-fluoro-5-methoxybenzaldehyde is a trifunctional aromatic compound of significant interest to the medicinal chemistry and drug development sectors. Its unique substitution pattern, featuring an aldehyde, an aryl bromide, and a strategically placed fluoro-methoxy system, provides a versatile platform for constructing complex molecular architectures. This document provides an in-depth guide for researchers and drug development professionals on the reactivity and application of this building block. We will explore its core chemical properties, detail validated protocols for key transformations such as Schiff base formation and Suzuki-Miyaura cross-coupling, and illustrate its strategic value in the convergent synthesis of advanced API intermediates.

Introduction: The Strategic Advantage of Polysubstituted Benzaldehydes

Substituted benzaldehydes are foundational building blocks in the synthesis of a vast array of pharmaceuticals.[1] The aldehyde group serves as a versatile handle for forming carbon-nitrogen and carbon-carbon bonds, enabling the construction of diverse heterocyclic systems that are prevalent in marketed drugs.[2][3] The compound 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) represents a particularly valuable synthon due to its orthogonal reactivity. The aldehyde allows for classical condensation chemistry, while the aryl bromide is primed for transition-metal-catalyzed cross-coupling reactions.[4] This dual reactivity permits a modular and convergent approach to API synthesis, allowing for the late-stage introduction of molecular complexity, a highly desirable feature in modern drug discovery programs.

Physicochemical Properties and Safety Data

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties and safety data for 2-Bromo-4-fluoro-5-methoxybenzaldehyde are summarized below.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 865186-62-5
Molecular Formula C₈H₆BrFO₂[5]
Molecular Weight 233.03 g/mol [5]
Appearance Solid
Melting Point 100-105 °C
IUPAC Name 2-bromo-4-fluoro-5-methoxybenzaldehyde[5]

Table 2: GHS Hazard Information

CodeHazard StatementSignal WordPictogram
H315 Causes skin irritationWarningGHS07[5]
H319 Causes serious eye irritationWarningGHS07[5]
H335 May cause respiratory irritationWarningGHS07[5]

Researchers must consult the full Safety Data Sheet (SDS) before handling this reagent and employ appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Core Reactivity and Strategic Applications

The synthetic utility of 2-Bromo-4-fluoro-5-methoxybenzaldehyde stems from the distinct reactivity of its functional groups. This allows for a stepwise, controlled approach to molecular construction.

The Aldehyde Moiety: A Gateway to Heterocycles

The aldehyde group is an electrophilic center, readily undergoing condensation reactions with primary amines to form imines, or Schiff bases.[3] These intermediates are not merely products but are themselves versatile precursors for a variety of heterocyclic scaffolds, such as benzimidazoles, which are known to possess a wide range of biological activities including anti-inflammatory and anticancer properties.[6]

This protocol details a standard procedure for the synthesis of a representative Schiff base, a key step in the formation of many API cores.

Objective: To synthesize N-(2-bromo-4-fluoro-5-methoxybenzylidene)aniline.

Materials:

  • 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 eq)

  • Aniline (1.05 eq)

  • Ethanol (or Methanol), anhydrous

  • Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Dissolve 2-Bromo-4-fluoro-5-methoxybenzaldehyde (e.g., 2.33 g, 10 mmol) in anhydrous ethanol (40 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add aniline (0.98 g, 10.5 mmol) followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure Schiff base.

Causality and Insights: The use of a slight excess of the amine helps to drive the reaction to completion. The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

G cluster_start Reactants reagent1 2-Bromo-4-fluoro- 5-methoxybenzaldehyde conditions Ethanol, Acetic Acid Reflux, 2-4h reagent1->conditions reagent2 Primary Amine (e.g., Aniline) reagent2->conditions product Schiff Base (Imine Intermediate) conditions->product Condensation

Caption: Workflow for Schiff base synthesis.

The Aryl Bromide: A Handle for C-C and C-N Bond Formation

The bromine atom on the aromatic ring is a key functional group for modern synthetic chemistry, serving as an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, are cornerstones of pharmaceutical manufacturing as they enable the efficient and selective formation of carbon-carbon bonds under mild conditions.[3][4]

This protocol provides a general method for coupling an arylboronic acid to the 2-position of the benzaldehyde, demonstrating the power of this building block for scaffold elaboration.

Objective: To synthesize 2-(4-methylphenyl)-4-fluoro-5-methoxybenzaldehyde.

Materials:

  • 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

  • Schlenk flask or sealed microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 2-Bromo-4-fluoro-5-methoxybenzaldehyde (2.33 g, 10 mmol), 4-methylphenylboronic acid (1.63 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add the palladium catalyst, Pd(OAc)₂ (45 mg, 0.2 mmol), and the ligand, PPh₃ (210 mg, 0.8 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add degassed solvents: toluene (20 mL) and water (5 mL).

  • Heat the reaction mixture to 90-100°C with vigorous stirring for 6-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality and Insights: The base (K₂CO₃) is crucial for activating the boronic acid to form a more nucleophilic boronate species. The phosphine ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. Using degassed solvents and an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) active catalyst.

G start 2-Bromo-4-fluoro-5-methoxybenzaldehyde Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(OAc)₂) | Ligand (e.g., PPh₃) | Base (e.g., K₂CO₃) start->catalyst Oxidative Addition product 2-Aryl-4-fluoro-5-methoxybenzaldehyde (Coupled Product) catalyst->product Reductive Elimination

Caption: Generalized Suzuki-Miyaura coupling scheme.

Convergent Synthesis Strategy: A Workflow Example

The true power of 2-Bromo-4-fluoro-5-methoxybenzaldehyde is realized when its orthogonal reactive sites are addressed in a planned sequence. A researcher can first perform a cross-coupling reaction to build the core carbon skeleton and then use the aldehyde for subsequent functionalization, such as forming a key heterocyclic ring system.

This strategy offers significant advantages:

  • Modularity: Different coupling partners (boronic acids, amines, etc.) can be easily swapped to generate a library of analogues for structure-activity relationship (SAR) studies.

  • Efficiency: Complex fragments are built separately and then joined, often leading to higher overall yields than a lengthy linear synthesis.

  • Late-Stage Functionalization: Key pharmacophores can be introduced near the end of the synthesis, allowing for rapid iteration on lead compounds.

G A 2-Bromo-4-fluoro- 5-methoxybenzaldehyde B Step 1: Suzuki Coupling (Protocol 2) A->B Add Aryl Group C 2-Aryl Intermediate B->C D Step 2: Schiff Base Formation (Protocol 1) C->D Functionalize Aldehyde E Advanced API Precursor (Biaryl Imine) D->E F Optional Step 3: Cyclization, Reduction, etc. E->F G Final API Scaffold F->G

Caption: Convergent synthesis workflow.

Conclusion

2-Bromo-4-fluoro-5-methoxybenzaldehyde is more than a simple reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally reactive functional groups enable efficient, modular, and convergent synthetic strategies. By leveraging established protocols for cross-coupling and condensation reactions, researchers can rapidly access complex and diverse molecular scaffolds, accelerating the discovery and development of next-generation active pharmaceutical ingredients.

References

  • Fluoromart. (n.d.). 749931-20-2 | 4-broMo-2-fluoro-5-Methoxy-benzaldehyde.
  • Khan, S., et al. (2024, July 8). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-357.
  • Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism.
  • Google Patents. (n.d.). CA2683098C - Process for making galantamine.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-methoxybenzaldehyde 97.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Adalat, B., et al. (2023, January 30). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1344.
  • ResearchGate. (2024, July 22). (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • El-Mekabaty, A., & El-komy, S. R. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(9), 103328.
  • Benchchem. (n.d.). Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications.
  • BOC Sciences. (n.d.). Custom API Synthesis for Complex Projects.
  • Protheragen. (n.d.). API Synthesis.
  • Google Patents. (n.d.). WO 2012/069948 Al - Common Organic Chemistry.
  • Google Patents. (n.d.). ( 12 ) United States Patent.
  • Sigma-Aldrich. (n.d.). 2-Bromo-4-fluoro-5-methoxybenzaldehyde 97 865186-62-5.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-fluorobenzaldehyde in Fine Chemical Manufacturing.
  • Garg Lab - UCLA. (n.d.). Patents & Products.
  • Apicule. (n.d.). 2-Bromo-5-hydroxybenzaldehyde (CAS No: 2973-80-0) API Intermediate Manufacturers.
  • Tiekink, E. R., & Arman, H. D. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246.
  • Benchchem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methoxybenzaldehyde.
  • CymitQuimica. (n.d.). 2-BROMO-4-FLUORO-5-METHOXYBENZALDEHYDE.
  • Ley, S. V., & Fitzpatrick, D. E. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1451-1472.
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  • Ley, S. V., & Fitzpatrick, D. E. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1451-1472.
  • Benchchem. (n.d.). Application Notes: 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflammatory Agents.

Sources

Application

Application Note: 2-Bromo-4-fluoro-5-methoxybenzaldehyde in Medicinal Chemistry

This guide details the application of 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5), a high-value pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors (e.g., EGFR, PDE4) and heter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5), a high-value pharmacophore scaffold used in the synthesis of next-generation kinase inhibitors (e.g., EGFR, PDE4) and heterocyclic bioactive agents.[1][2]

Strategic Scaffold for Orthogonal Diversification in Drug Discovery

Executive Summary & Structural Utility

2-Bromo-4-fluoro-5-methoxybenzaldehyde is a "privileged structure" in medicinal chemistry due to its tetrasubstituted benzene core, which offers three distinct, orthogonal handles for chemical modification. This allows for the rapid generation of Structure-Activity Relationship (SAR) libraries around a central aromatic core.[2]

Structural Analysis & Reactivity Profile[3]
  • C1 - Aldehyde (-CHO): A versatile electrophile for condensation reactions (Schiff bases), reductive aminations, or conversion to heterocycles (e.g., quinazolines, indazoles).[2] It also activates the para-position for nucleophilic attack.[2]

  • C2 - Bromine (-Br): A steric handle positioned ortho to the aldehyde.[2] It is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl "tails."[2]

  • C4 - Fluorine (-F): A highly activated leaving group for Nucleophilic Aromatic Substitution (SNAr).[2] Its lability is significantly enhanced by the electron-withdrawing aldehyde group at the para position.[2]

  • C5 - Methoxy (-OMe): An electron-donating group that modulates the electronic properties of the ring.[2] It can serve as a hydrogen bond acceptor or be deprotected (using BBr3) to a phenol for further alkylation.[2]

Strategic Synthetic Workflows

The following Graphviz diagram illustrates the logical flow of diversifying this scaffold. The order of operations is critical: SNAr reactions at C4 should generally precede Pd-catalyzed couplings at C2 to avoid chemoselectivity issues, although the presence of the aldehyde allows for flexible routing.

G Start 2-Bromo-4-fluoro- 5-methoxybenzaldehyde SNAr Intermediate A (4-Amino substituted) Start->SNAr S_NAr (Amines, K2CO3, DMSO) Replaces -F Suzuki Intermediate B (2-Aryl/Heteroaryl) Start->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Replaces -Br Heterocycle Bicyclic Core (Quinazoline/Indazole) SNAr->Heterocycle Cyclization (Hydrazine/Urea) Suzuki->Heterocycle Cyclization Final Kinase Inhibitor Candidate Heterocycle->Final Deprotection/ Reductive Amination

Figure 1: Orthogonal diversification pathways for 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

Detailed Experimental Protocols

These protocols are designed for milligram-to-gram scale synthesis in a drug discovery setting.[2]

Protocol A: Regioselective SNAr Diversification (C4-Position)

Objective: To replace the C4-fluorine with a cyclic amine (e.g., morpholine, N-methylpiperazine) retaining the C2-bromine and C1-aldehyde.[2]

Mechanism: The para-aldehyde group withdraws electron density, lowering the energy of the Meisenheimer complex and facilitating fluoride displacement.

Materials:

  • 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 equiv)[2][3]

  • Amine nucleophile (e.g., Morpholine, 1.2 equiv)

  • Potassium Carbonate (K2CO3, 2.0 equiv)[2]

  • Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Procedure:

  • Setup: In a specific reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in anhydrous DMSO.

  • Addition: Add K2CO3 (2.0 equiv) followed by the amine nucleophile (1.2 equiv).

  • Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor by LC-MS.[2] The aldehyde peak (typically M+H) will shift by the mass difference of (Amine - F).[2]

    • Note: Higher temperatures (>100 °C) may degrade the aldehyde or cause side reactions at the bromine.

  • Workup: Cool to room temperature. Dilute with water (5x reaction volume) to precipitate the product. If oil forms, extract with Ethyl Acetate (3x).[2][4]

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Flash chromatography (Hexane/EtOAc) is usually sufficient.[2]

Protocol B: Suzuki-Miyaura Cross-Coupling (C2-Position)

Objective: To install an aryl or heteroaryl group at the C2 position.[2]

Materials:

  • 2-Bromo-4-fluoro-5-methoxybenzaldehyde (or SNAr product)[2]

  • Aryl Boronic Acid/Ester (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl2[2][5]·DCM (5 mol%) or Pd(PPh3)4[2]

  • Base: Cs2CO3 (2.0 M aq) or K3PO4[2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in 1,4-dioxane/water.[2] Sparge with Argon/Nitrogen for 10 minutes (Critical for preventing homocoupling).[2]

  • Catalyst: Add Pd catalyst under positive inert gas pressure.

  • Reaction: Seal the vessel and heat to 90 °C for 4–12 hours.

    • Tip: If the aldehyde is sensitive to oxidation, use strictly anaerobic conditions.

  • Workup: Filter through a Celite pad to remove Pd black.[2] Dilute with EtOAc, wash with water and brine.[2][6]

  • Purification: Silica gel chromatography.

Case Study: Synthesis of Quinazoline Kinase Inhibitors

This scaffold is particularly valuable for synthesizing 4-anilinoquinazolines (similar to Gefitinib/Erlotinib) or Indazoles .[2]

Pathway:

  • Step 1 (SNAr): React 2-Bromo-4-fluoro-5-methoxybenzaldehyde with an aniline (e.g., 3-ethynylaniline) to displace the Fluorine.[2]

  • Step 2 (Cyclization): React the resulting ortho-bromoaldehyde with formamidine acetate or urea.[2] This effects a cyclization to form the quinazoline core, often requiring Cu-catalysis or high temperature to displace the Bromine in an intramolecular fashion.[2]

Data Summary: Substituent Effects

Substituent Position Electronic Effect Synthetic Role
Aldehyde C1 EWG (-M, -I) Activates C4 for SNAr; Cyclization precursor.[2]
Bromine C2 Weakly Deactivating Site for C-C bond formation (Suzuki).[2]
Fluorine C4 Leaving Group Site for C-N bond formation (SNAr).[2]

| Methoxy | C5 | EDG (+M) | Solubilizing group; H-bond acceptor.[2] |

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-fluoro-5-methoxybenzaldehyde.[2] Retrieved from .[2]

  • BenchChem. Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291). (Discusses related aniline/pyrimidine chemistry). Retrieved from .[2]

  • National Institutes of Health (NIH). FDA-approved kinase inhibitors in PROTAC design.[2] (Contextualizes the use of halogenated benzaldehydes in linker design). Retrieved from .[2]

  • Google Patents. WO2009111676A2 - Boron-containing small molecules as anti-inflammatory agents.[2] (Specific citation of 2-bromo-4-fluoro-5-methoxybenzaldehyde synthesis and usage). Retrieved from .[2]

  • Organic Syntheses. General protocols for SNAr and Suzuki couplings on benzaldehydes. Retrieved from .[2]

Sources

Method

Application Note: 2-Bromo-4-fluoro-5-methoxybenzaldehyde in the Synthesis of Negative Dielectric Anisotropy Liquid Crystals

Executive Summary This guide details the strategic application of 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) as a core intermediate in the synthesis of advanced liquid crystalline (LC) materials. Specifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) as a core intermediate in the synthesis of advanced liquid crystalline (LC) materials. Specifically, this scaffold is engineered for Vertical Alignment (VA) mode displays, where negative dielectric anisotropy (


)  is required.[1]

The compound’s unique trisubstituted pattern offers a "molecular toolkit" for materials scientists:

  • 2-Bromo: A high-fidelity handle for Suzuki-Miyaura cross-coupling to extend the mesogenic core.

  • 4-Fluoro: A lateral polar substituent that induces the transverse dipole moment necessary for negative

    
    .
    
  • 5-Methoxy: An electron-donating group that modulates melting points and can be demethylated to anchor flexible alkyl tails.

Strategic Utility: Dipole Engineering

In modern TFT-LCDs, particularly VA modes, liquid crystals must align perpendicular to the electric field.[1] This requires a net dipole moment perpendicular to the long molecular axis.

  • The Fluorine Factor: The high electronegativity of the fluorine atom at the 4-position creates a strong local dipole.

  • The Methoxy Synergist: The oxygen atom in the methoxy group (5-position) contributes to the transverse dipole vector. When coupled with a rigid core (via the 2-position), these substituents prevent the formation of highly ordered smectic phases (which are undesirable for displays) by disrupting lateral packing, thereby widening the nematic operating range.

Experimental Protocol: Core Extension via Suzuki-Miyaura Coupling

The following protocol describes the synthesis of a biphenyl precursor, a critical step in constructing the LC mesogen. We utilize a palladium-catalyzed cross-coupling to attach a phenyl ring to the 2-position.

Reaction Scheme

Transformation: 2-Bromo-4-fluoro-5-methoxybenzaldehyde + 4-Pentylphenylboronic acid


 4'-Pentyl-4-fluoro-5-methoxy-[1,1'-biphenyl]-2-carbaldehyde.
Materials & Reagents
ReagentEquiv.[1]RoleNotes
2-Bromo-4-fluoro-5-methoxybenzaldehyde 1.0ElectrophilePurity >98% required
4-Pentylphenylboronic acid 1.2NucleophileIntroduces the "tail"
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03CatalystRobust against steric bulk
Potassium Carbonate (K₂CO₃) 2.5Base2M Aqueous solution
THF / Toluene -Solvent1:1 Mixture, degassed
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

  • Flame-dry the glassware under vacuum and backfill with dry nitrogen (

    
    ) three times. Scientific Rationale: Oxygen poisons the Pd(0) active species, leading to homocoupling side products.[1]
    

Step 2: Reagent Loading

  • Charge the flask with 2-Bromo-4-fluoro-5-methoxybenzaldehyde (5.0 g, 21.5 mmol) and 4-Pentylphenylboronic acid (4.95 g, 25.8 mmol).

  • Add the solvent mixture (60 mL THF + 60 mL Toluene). Stir until dissolved.

  • Degas the solution by bubbling

    
     directly into the liquid for 20 minutes.
    

Step 3: Catalyst Activation [1]

  • Add Pd(dppf)Cl₂ (526 mg, 0.64 mmol) quickly against a positive flow of nitrogen.[1]

  • Add the degassed 2M K₂CO₃ solution (27 mL). The mixture will become biphasic.[1]

Step 4: Reaction & Monitoring

  • Heat the reaction mixture to reflux (approx. 85°C) .

  • Monitor via TLC (Eluent: 10% Ethyl Acetate in Hexane).

    • Starting Material

      
      : ~0.6
      
    • Product

      
      : ~0.5 (Aldehyde usually slightly more polar than the bromide due to conjugation changes).
      
  • Reaction is typically complete within 4–6 hours.[1]

Step 5: Work-up & Purification

  • Cool to room temperature. Dilute with ethyl acetate (100 mL) and separate layers.

  • Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Heptane (1:2) to remove palladium residues and protodeboronated byproducts.

Analytical Validation (Quality Control)

Trustworthy synthesis requires rigorous validation.[1] The Fluorine atom provides a unique NMR signature.[1]

Expected NMR Data[1]
  • 
     NMR (376 MHz, 
    
    
    
    ):
    Look for a singlet or multiplet around -120 to -130 ppm . Note: If the signal disappears, you may have undergone oxidative addition/reductive elimination at the C-F bond (rare but possible with electron-rich ligands).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.2 ppm (s, 1H, -CH O).[1] Distinct aldehyde peak.[1]
      
    • 
       3.95 ppm (s, 3H, -OCH 
      
      
      
      ).[1]
    • Aromatic region: distinctive splitting due to H-F coupling (

      
       Hz).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<50%) Catalyst poisoning (

)
Ensure stricter degassing; switch to Pd(PPh₃)₄ if steric hindrance is low.
Black Precipitate Pd precipitation ("Pd Black")Reaction temperature too high or ligand dissociation. Add excess ligand (e.g., PPh₃).[1]
Homocoupling Boronic acid oxidationReduce

exposure; add boronic acid in slight excess (1.5 eq).

Synthetic Pathway Visualization

The following diagram illustrates the "Divergent Synthesis" capability of this intermediate.

LC_Synthesis_Pathway Start 2-Bromo-4-fluoro- 5-methoxybenzaldehyde Suzuki Step 1: Suzuki Coupling (Core Extension) Start->Suzuki + Ar-B(OH)2 Pd(0), Base Intermediate Biphenyl Aldehyde Intermediate Suzuki->Intermediate Yield: 85-95% PathA Path A: Wittig Reaction (Linker Extension) Intermediate->PathA + Ph3P=CH-R PathB Path B: Oxidation/Esterification (Ester Linkage) Intermediate->PathB 1. KMnO4 2. R-OH, DCC FinalA Stilbene Liquid Crystal (High Birefringence) PathA->FinalA FinalB Phenyl Benzoate LC (Stable Nematic Phase) PathB->FinalB

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the aldehyde and bromine handles.

Safety & Handling

  • Hazard Identification: The compound is an organobromide and aldehyde. It acts as a skin and eye irritant (H315, H319).[1]

  • Sensitization: Benzaldehyde derivatives can cause respiratory sensitization.[1] Handle only in a fume hood.

  • Storage: Store under inert gas at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.[1]

References

  • CymitQuimica. "2-BROMO-4-FLUORO-5-METHOXYBENZALDEHYDE Product Data." CymitQuimica Catalog. Accessed February 19, 2026.[1] Link

  • Kirsch, P., & Bremer, M. (2000).[1] "Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis." Angewandte Chemie International Edition, 39(23), 4216-4235.[1] (Foundational text on fluorinated LCs).

  • Hird, M. (2007).[1] "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews, 36, 2070-2095.[1] (Review of lateral fluorine effects).

  • BenchChem. "Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine (Analogous Protocol)." BenchChem Protocols. Accessed February 19, 2026.[1] Link

  • MolCore. "2-Bromo-4-fluoro-5-methoxybenzaldehyde MSDS and Synthesis." MolCore Chemical Data. Accessed February 19, 2026.[1] Link

Sources

Application

Application Note: Strategic Functionalization of 2-Bromo-4-fluoro-5-methoxybenzaldehyde with Organometallic Reagents

Executive Summary 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS 865186-62-5) is a densely functionalized aromatic scaffold critical in the synthesis of GPR40 agonists, anti-inflammatory boron agents, and urolithin derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS 865186-62-5) is a densely functionalized aromatic scaffold critical in the synthesis of GPR40 agonists, anti-inflammatory boron agents, and urolithin derivatives. Its utility stems from its orthogonal reactivity profile: an electrophilic aldehyde, a labile aryl bromide, and a nucleophilic-susceptible aryl fluoride.[1]

This Application Note provides validated protocols for reacting this substrate with organometallic reagents. We distinguish between Type I Reactions (Nucleophilic addition to the carbonyl) and Type II Reactions (Transition-metal catalyzed cross-couplings at the aryl bromide).

Reactivity Profiling & Strategic Analysis

The substrate presents three distinct sites for organometallic interaction. Understanding the hierarchy of reactivity is essential for chemoselectivity.[1]

SiteFunctional GroupReactivity ModePreferred Reagent ClassKinetic/Thermodynamic Control
C-1 Aldehyde (-CHO)1,2-Nucleophilic Addition Grignard (RMgX), Organolithium (RLi)Kinetic (Fastest at < 0°C)
C-2 Aryl Bromide (-Br)Oxidative Addition / Metal-Halogen Exchange Pd(0)/Ligand systems, or RLi (requires protection)Thermodynamic (Coupling) / Kinetic (Exchange)
C-4 Aryl Fluoride (-F)SNAr Strong Nucleophiles (rarely organometallics directly)Thermodynamic (Requires heat/activation)
Decision Logic for Reagent Selection
  • Goal: Alcohol Formation. Use Grignard/Organolithium reagents at low temperature (-78°C to 0°C).[1] The aldehyde reacts preferentially over the aryl bromide metal-halogen exchange if the temperature is controlled.

  • Goal: Biaryl Formation. Use Palladium-catalyzed Suzuki/Stille couplings.[1] The aldehyde is generally tolerated under mild basic conditions, preserving the carbonyl for later elaboration.[1]

  • Goal: C-2 Functionalization (via Li-Br exchange). The aldehyde must be protected (e.g., as a dioxolane) prior to reaction.[1] Direct treatment of the unprotected aldehyde with

    
    -BuLi will result in nucleophilic attack at the carbonyl, not clean Li-Br exchange.[1]
    
Visual Pathway: Reaction Hierarchy

ReactivityPath Substrate 2-Bromo-4-fluoro- 5-methoxybenzaldehyde Grignard Path A: Grignard/RLi (1,2-Addition) Substrate->Grignard R-MgX, -78°C Suzuki Path B: Pd-Catalysis (Suzuki/Heck) Substrate->Suzuki R-B(OH)2, Pd(0) Exchange Path C: Li-Br Exchange (Requires Protection) Substrate->Exchange 1. Acetal Protect 2. n-BuLi ProductA Secondary Alcohol (Br/F retained) Grignard->ProductA ProductB Biaryl Aldehyde (F/OMe retained) Suzuki->ProductB ProductC C2-Substituted Benzaldehyde Exchange->ProductC

Figure 1: Strategic decision tree for functionalizing 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

Protocol A: Chemoselective 1,2-Addition (Grignard)

Objective: Synthesize secondary alcohols while retaining the aryl bromide for subsequent cross-coupling.[1] Challenge: Preventing competitive metal-halogen exchange at the C-2 bromine.

Materials
  • Substrate: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 equiv)

  • Reagent: Phenylmagnesium bromide (1.2 equiv, 1.0 M in THF)[1]

  • Solvent: Anhydrous THF (inhibitor-free)

  • Quench: Sat. aq. NH4Cl

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Dissolution: Add the benzaldehyde (1.16 g, 5.0 mmol) and anhydrous THF (25 mL). Cool the solution to -78°C using a dry ice/acetone bath.

    • Expert Insight: Cooling to -78°C is critical.[1] While aldehydes react with Grignards at 0°C, the lower temperature suppresses the rate of potential Li/Mg-Br exchange at the C-2 position.[1]

  • Addition: Add PhMgBr (6.0 mL, 6.0 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.

    • Observation: A color change (often to yellow or slight orange) indicates the formation of the alkoxide intermediate.[1]

  • Reaction: Stir at -78°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (Rf ~0.[1]5) should disappear, replaced by the more polar alcohol spot.

  • Quench: While still at -78°C, quench the reaction by adding sat. aq. NH4Cl (10 mL). Remove the cooling bath and allow to warm to room temperature.[1]

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][2]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 85-92% Data Validation: 1H NMR should show the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the benzylic methine (~6.0 ppm).[1]

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Form a C-C bond at the C-2 position using a boronic acid/ester, preserving the aldehyde. Context: This protocol is adapted from high-yield syntheses of urolithin precursors [1].

Materials
  • Substrate: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)[1]

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (10:1 v/v)[1]

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the aldehyde (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K3PO4 (636 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (0.4 mL).

  • Deoxygenation: Sparge the mixture with Argon gas for 10 minutes.

    • Expert Insight: Oxygen is the primary cause of catalyst death (formation of Pd-black).[1] Thorough sparging is more effective than simple vacuum cycling for small volumes.[1]

  • Catalyst Addition: Add Pd(dppf)Cl2 (41 mg, 0.05 mmol) quickly under an argon stream. Seal the vial.

  • Heating: Heat the reaction block to 90°C for 4–12 hours.

    • Mechanism:[3][4][5] The oxidative addition of Pd(0) into the C-Br bond is facilitated by the electron-withdrawing aldehyde group (ortho-effect), making this substrate highly reactive toward cross-coupling.[1]

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1] Wash the filtrate with water and brine.[1]

  • Purification: Silica gel chromatography.

Expected Yield: 75-85% Note: The fluoride at C-4 is generally stable under these conditions, but strong alkoxide bases (like NaOtBu) should be avoided to prevent SNAr side reactions.[1]

Mechanism of Action: Competitive Pathways

The following diagram illustrates why temperature control and protection strategies are vital when handling this substrate.

Mechanism Start Substrate (Aldehyde + Aryl Bromide) Path1 Path 1: Direct Nucleophilic Attack (Kinetic Control) Start->Path1 Grignard/RLi (-78°C) Path2 Path 2: Metal-Halogen Exchange (Thermodynamic/Specific Reagents) Start->Path2 n-BuLi (Slow without protection) Intermediate1 Alkoxide Intermediate (C-Br Intact) Path1->Intermediate1 Intermediate2 Aryl Lithium Species (Highly Unstable with free CHO) Path2->Intermediate2 SideProduct Polymerization / Self-Reaction Intermediate2->SideProduct Intermolecular Attack on Aldehyde

Figure 2: Mechanistic divergence. Path 1 is preferred for alcohol synthesis.[1] Path 2 leads to decomposition unless the aldehyde is protected (e.g., as a dioxolane).[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: 2-Bromo-4-fluoro-5-methoxybenzaldehyde is an irritant (H315, H319, H335) and harmful if swallowed (H302).[1][6]

  • Chemical Incompatibility: Reacts violently with strong oxidizers.[1]

  • Waste Disposal: Aqueous layers from Suzuki couplings contain Boron and Palladium traces; dispose of as heavy metal waste.[1]

References

  • Patent: Urolithin derivatives and methods of use thereof. EP4284781A1. (2023).[1] Describes the Suzuki coupling of 2-bromo-4-fluoro-5-methoxybenzaldehyde with boronate esters.

  • Patent: Boron-containing small molecules as anti-inflammatory agents.[1] WO2009111676A2. (2009).[1] Details the synthesis and handling of the benzaldehyde precursor.

  • Literature: Halogen–Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium. Explains the directing effects of Fluorine vs Methoxy in Li-Hal exchange.

  • Database: PubChem Compound Summary for CID 57527288 (4-Bromo-2-fluoro-5-methoxybenzaldehyde isomer comparison and safety data). [1]

Sources

Method

Claisen-Schmidt condensation with 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

Application Note: Claisen-Schmidt Condensation of 2-Bromo-4-fluoro-5-methoxybenzaldehyde Executive Summary This Application Note provides a comprehensive guide for the Claisen-Schmidt condensation of 2-Bromo-4-fluoro-5-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Claisen-Schmidt Condensation of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Executive Summary

This Application Note provides a comprehensive guide for the Claisen-Schmidt condensation of 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) with various enolizable ketones. This specific aldehyde is a high-value intermediate in medicinal chemistry due to its unique substitution pattern: the ortho-bromo group serves as a handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Heck), while the para-fluoro and meta-methoxy groups modulate lipophilicity and metabolic stability.

The resulting


-unsaturated ketones (chalcones) are privileged scaffolds in drug discovery, exhibiting potent anti-inflammatory and anticancer activities.[1] This guide outlines a robust, base-catalyzed protocol optimized to mitigate steric hindrance from the ortho-bromo substituent and prevent side reactions such as the Cannizzaro disproportionation.

Chemical Context & Reactivity Analysis

Successful condensation requires understanding the electronic and steric environment of the substrate.

  • Steric Hindrance (Ortho-Effect): The bromine atom at the C2 position creates significant steric bulk near the aldehyde carbonyl. This can retard the initial nucleophilic attack by the enolate. Implication: Reaction times may be longer than unsubstituted benzaldehydes; higher agitation or temperature modulation may be required.

  • Electronic Effects:

    • 4-Fluoro (Para): Inductively electron-withdrawing but resonance-donating. Net effect is usually deactivating for electrophilic aromatic substitution but maintains carbonyl electrophilicity for nucleophilic attack.[2]

    • 5-Methoxy (Meta): Electron-donating. This slightly reduces the electrophilicity of the carbonyl carbon compared to a nitro-benzaldehyde, but the aldehyde remains sufficiently reactive for aldol condensation.

  • Safety Profile: As a halogenated aromatic aldehyde, this compound is a potential skin and respiratory irritant.[3] All procedures must be performed in a fume hood.

Mechanism of Action

The reaction proceeds via a base-catalyzed cross-aldol condensation followed by E1cB elimination (dehydration).

ClaisenSchmidtMechanism Base Base (OH-) Ketone Acetophenone (Enolizable) Base->Ketone Deprotonation Enolate Enolate Ion Ketone->Enolate Aldehyde 2-Br-4-F-5-OMe Benzaldehyde Enolate->Aldehyde Nucleophilic Attack Aldol β-Hydroxy Ketone (Intermediate) Aldehyde->Aldol Product Chalcone Product (E-isomer) Aldol->Product -H2O (Dehydration)

Figure 1: Mechanistic pathway for the synthesis of chalcones from polysubstituted benzaldehydes.

Experimental Protocols

Two methods are presented: Method A (Standard High-Throughput) and Method B (Mild/Green) for base-sensitive substrates.

Method A: Standard Base-Catalyzed Synthesis (Recommended)

Best for: Rapid library generation, stable ketones (acetophenones, cyclic ketones).

Reagents:

  • 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 equiv)

  • Substituted Acetophenone (1.0 equiv)[1][4]

  • Sodium Hydroxide (NaOH), 10% or 40% aqueous solution

  • Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the ketone in 5 mL of MeOH.

  • Base Addition: Add 0.5 mL of 10% NaOH dropwise while stirring. The solution may warm slightly.

  • Substrate Addition: Add 1.0 mmol (approx. 233 mg) of 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

    • Note: If the aldehyde is not fully soluble, add minimal MeOH to dissolve, or allow it to dissolve as the reaction progresses.

  • Reaction: Stir vigorously at Room Temperature (RT) for 3–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The product usually appears as a bright yellow spot (UV active).

  • Work-up:

    • Pour the reaction mixture into 20 mL of ice-cold water containing a trace of HCl (to neutralize excess base).

    • The chalcone should precipitate as a solid.[4]

    • Filter the solid using a Büchner funnel. Wash with cold water (

      
       mL) and cold EtOH (
      
      
      
      mL).
  • Purification: Recrystallize from hot Ethanol or MeOH. If an oil forms, extract with Dichloromethane (DCM), dry over

    
    , and purify via column chromatography.
    
Method B: Acid-Catalyzed (Alternative)

Best for: Substrates sensitive to strong bases or if Method A yields Cannizzaro byproducts.

Reagents:

  • Thionyl Chloride (

    
    ) / Ethanol (generates HCl in situ) OR dry HCl gas.
    

Protocol:

  • Dissolve aldehyde (1.0 mmol) and ketone (1.0 mmol) in 10 mL absolute ethanol .

  • Cool to

    
    .
    
  • Add 0.1 mL of Thionyl Chloride dropwise (Caution: Exothermic, releases

    
    ).
    
  • Stir at RT for 12–24 hours.

  • Evaporate solvent and recrystallize.[5]

Optimization & Troubleshooting

The ortho-bromo substituent can introduce complications. Use this decision tree to optimize yields.

OptimizationTree Start Check Reaction Progress (TLC/NMR) LowYield Low Yield / No Reaction Start->LowYield Byproducts Impure / Side Products Start->Byproducts Temp Increase Temp to 40-50°C LowYield->Temp Steric hindrance? BaseConc Increase Base Conc. (40% NaOH) LowYield->BaseConc Enolate not forming? Cannizzaro Cannizzaro Reaction Detected? (Benzyl alcohol/Benzoic acid) Byproducts->Cannizzaro Michael Michael Addition Detected? Byproducts->Michael FixCann Use Method B (Acid) or Weaker Base (Piperidine) Cannizzaro->FixCann FixMich Reduce Reaction Time Lower Temperature Michael->FixMich

Figure 2: Troubleshooting logic for optimizing condensation of sterically hindered aldehydes.

Characterization Data

Expected analytical data for the condensation product (e.g., with acetophenone):

ParameterExpected Value / FeatureSignificance
Appearance Yellow to Orange solidExtended conjugation of the chalcone system.

NMR (Alkene)
Doublets at

7.4–8.0 ppm
Coupling constant (

) of 15–16 Hz
confirms the trans (

) geometry.

NMR (Aldehyde)
Loss of singlet at

~10.2 ppm
Confirms consumption of starting material.
IR Spectroscopy

stretch: ~1650–1660

Lower than typical ketones due to conjugation.
IR Spectroscopy

stretch: ~1600

Characteristic of

-unsaturation.
Melting Point Distinct sharp rangeBroad range indicates incomplete dehydration (presence of

-hydroxy intermediate).

References

  • General Claisen-Schmidt Protocol & Mechanism

    • Claisen-Schmidt Condensation: Preparation of Dibenzalacetone.[6][7] Gordon College.

    • Mechanism of Claisen-Schmidt Reaction.[1][6][7][8] PraxiLabs.

  • Microwave & Green Synthesis Variations

    • An efficient and selective microwave-assisted Claisen-Schmidt reaction. National Institutes of Health (PMC).

  • Compound Data (2-Bromo-4-fluoro-5-methoxybenzaldehyde)

    • PubChem Compound Summary: 4-bromo-2-fluoro-5-methoxybenzaldehyde (Isomer Analog). National Library of Medicine.

    • Sigma-Aldrich Product Specification.[9]

  • Chalcone Applications in Medicinal Chemistry

    • Synthesis and characterization of novel fluoro and methoxy substituted chalcone derivatives. ACG Publications.

    • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Anti-Inflammatory Agents from Benzaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Benzaldehyde Scaffold in Anti-Inflammatory Drug Discovery Benzaldehyde, the simplest aromatic aldehyde, and it...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzaldehyde Scaffold in Anti-Inflammatory Drug Discovery

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives represent a privileged scaffold in medicinal chemistry. This fundamental structure serves as a versatile starting material for the synthesis of a multitude of compounds with significant therapeutic potential. Among these, anti-inflammatory agents have garnered substantial attention due to the scaffold's ability to be readily modified, allowing for the fine-tuning of biological activity.[1] Key classes of potent anti-inflammatory compounds derived from benzaldehyde include chalcones and Schiff bases, which have demonstrated efficacy in modulating key pathways of the inflammatory cascade.[2][3]

The anti-inflammatory effects of these derivatives are often attributed to their interaction with critical molecular targets. Many of these compounds inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6] Furthermore, they can interfere with major inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which regulate the expression of various inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][7] This guide provides a detailed overview of the synthesis, underlying mechanisms, and experimental protocols for developing novel anti-inflammatory agents from benzaldehyde derivatives.

Part 1: Key Synthetic Pathways and Mechanistic Rationale

The structural simplicity of benzaldehyde allows for its incorporation into more complex molecules through robust and high-yielding chemical reactions. Two of the most effective and widely used strategies are the Claisen-Schmidt condensation to form chalcones and condensation reactions with primary amines to form Schiff bases.

Chalcones: The α,β-Unsaturated Ketone Core

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a major class of flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[8][9] This reactive keto-ethylenic group is largely responsible for their broad spectrum of biological activities.[9][10]

Synthesis via Claisen-Schmidt Condensation: The most common and efficient method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[2][9] This reaction involves the aldol condensation of a substituted benzaldehyde with an appropriate acetophenone in the presence of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.[9][11] The causality behind this choice lies in the base's role in deprotonating the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde, leading to a condensation reaction that, after dehydration, yields the stable chalcone structure.

The versatility of this reaction allows for the synthesis of a vast library of chalcone derivatives by simply varying the substituents on both the benzaldehyde and acetophenone rings. These modifications are crucial for tuning the compound's pharmacokinetic properties and biological activity.[8]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product benzaldehyde Substituted Benzaldehyde condensation Claisen-Schmidt Condensation benzaldehyde->condensation acetophenone Substituted Acetophenone acetophenone->condensation catalyst Base Catalyst (NaOH or KOH) catalyst->condensation catalyzes solvent Alcoholic Solvent (e.g., Ethanol) solvent->condensation in chalcone Chalcone Derivative condensation->chalcone

Caption: General workflow for Chalcone synthesis via Claisen-Schmidt condensation.

Schiff Bases (Azomethines): The Imine Bridge

Schiff bases, containing an azomethine or imine group (-HC=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone.[12] When derived from benzaldehyde, these compounds form a critical class of biologically active agents. The anti-inflammatory activity of a Schiff base is highly dependent on the nature of the amine component and any substituents on the benzaldehyde ring. For instance, the inclusion of a sulfonamide group has been shown to significantly enhance anti-inflammatory effects.[13][14]

Synthesis via Condensation Reaction: The synthesis is typically a straightforward one-pot reaction. It involves refluxing equimolar amounts of a benzaldehyde derivative and a primary amine in a suitable solvent, most commonly absolute ethanol.[13] The reaction proceeds via nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form the stable imine bond. The simplicity and efficiency of this method make it a preferred route in drug discovery.[3][15]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product benzaldehyde Benzaldehyde Derivative condensation Condensation Reaction benzaldehyde->condensation amine Primary Amine amine->condensation solvent Solvent (e.g., Ethanol) solvent->condensation in heat Reflux heat->condensation with schiff_base Schiff Base (Azomethine) condensation->schiff_base

Caption: General workflow for Schiff Base synthesis via condensation.

Mechanism of Anti-Inflammatory Action

The efficacy of benzaldehyde-derived compounds stems from their ability to inhibit key inflammatory pathways. Inflammation is a complex biological response involving various mediators and signaling cascades. A self-validating protocol in drug discovery requires not only a successful synthesis but also a clear understanding of the compound's mechanism of action.

Benzaldehyde derivatives have been shown to suppress inflammation by:

  • Inhibiting Pro-inflammatory Enzymes: They markedly inhibit the protein expression of iNOS and COX-2, thereby reducing the production of NO and prostaglandins.[5][6]

  • Downregulating Signaling Pathways: Certain derivatives can block the activation of NF-κB and MAPK signaling pathways.[4][7] This is a critical upstream regulatory action, as these pathways control the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4][5]

G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Mediators Pro-inflammatory Mediators (iNOS, COX-2) MAPK->Mediators NFkB->Mediators Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammatory Response Mediators->Inflammation Cytokines->Inflammation Inhibitor Benzaldehyde Derivatives Inhibitor->MAPK Inhibitor->NFkB Inhibitor->Mediators

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde. Here, you will find troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to help you overcome common challenges and improve your reaction yields. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic strategy.

Introduction: The Synthetic Challenge

2-Bromo-4-fluoro-5-methoxybenzaldehyde is a valuable building block in medicinal chemistry and materials science. However, its synthesis presents a classic challenge in regioselectivity and reaction control. The competing electronic effects of the substituents on the aromatic ring—the activating, ortho, para-directing methoxy group versus the deactivating, meta-directing aldehyde and the deactivating, ortho, para-directing fluoro group—require a carefully optimized approach to achieve high yields of the desired isomer. This guide addresses the most common issues encountered during its synthesis, primarily focusing on the electrophilic bromination of 4-fluoro-5-methoxybenzaldehyde.

Troubleshooting and FAQs

This section addresses specific issues you might encounter during your experiments.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the primary factors to investigate?

Low or incomplete conversion is a frequent issue stemming from several potential sources related to reagent choice, reaction conditions, and substrate reactivity.

  • Inactive Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) is potent, it can be harsh and lead to side reactions. N-Bromosuccinimide (NBS) is a milder and often more selective alternative. The reactivity of these agents can be influenced by their purity and storage conditions. Ensure your NBS is fresh and has been stored in a cool, dark, dry place.

  • Insufficient Activation/Catalysis: While the methoxy group is strongly activating, the combined deactivating effect of the aldehyde and fluorine moieties can render the ring sluggish towards electrophilic substitution.

    • Solvent Choice: The reaction solvent can significantly impact yield. Polar aprotic solvents can stabilize the electrophilic intermediate, while non-polar solvents may be less effective. Methanol has been shown to be an effective solvent for the bromination of similar substrates, such as 3,4-dimethoxybenzaldehyde, leading to yields over 90%.[1] Acetic acid is another common choice for aromatic brominations.

    • Lewis Acid Catalysis: For deactivated rings, a Lewis acid catalyst like FeBr₃ or AlCl₃ may be necessary to polarize the Br-Br bond and generate a more potent electrophile.[2] However, this increases the risk of side reactions and should be introduced cautiously.

  • Sub-optimal Temperature: Aromatic brominations are temperature-sensitive. If the reaction is sluggish at room temperature, a gradual and controlled increase in temperature (e.g., to 40-60°C) may be required. Monitor the reaction closely by TLC to avoid the formation of byproducts at higher temperatures.

Q2: I'm observing multiple spots on my TLC plate, indicating poor regioselectivity. How can I favor the formation of the 2-bromo isomer?

This is the central challenge of this synthesis. The final substitution pattern is a result of the directing effects of the existing groups.

  • Understanding Directing Effects:

    • -OCH₃ (Methoxy): Strongly activating and ortho, para-directing. Since the para position is blocked by the fluorine atom, it strongly directs bromination to positions 2 and 6.

    • -CHO (Aldehyde): Strongly deactivating and meta-directing. It directs to positions 2 and 6.

    • -F (Fluoro): Deactivating yet ortho, para-directing. It directs to positions 1 (blocked), 3, and 5 (blocked).

  • Achieving Selectivity: Both the methoxy and aldehyde groups direct incoming electrophiles to the desired position 2. However, they also both direct to position 6. The key to selectivity often lies in sterics. The bulky aldehyde group can sterically hinder the adjacent position 6, making position 2, which is only ortho to the methoxy group, the more accessible site for bromination.

    • Controlled Conditions: To enhance this steric preference, run the reaction at a lower temperature for a longer duration. Add the brominating agent slowly and in portions to maintain a low concentration, which favors the kinetically preferred product. A patent for a similar synthesis of 2-bromo-4-fluorobenzaldehyde highlights a method of adding the bromide reagent in stages over an extended period (24-72h).[3]

Q3: The reaction mixture is turning dark, and I'm isolating a tarry, intractable residue. What is causing this decomposition?

Product decomposition is often a sign of overly harsh reaction conditions or the presence of impurities.

  • Over-Bromination: Using a large excess of the brominating agent or reacting at too high a temperature can lead to the formation of di-brominated products, which can be unstable and contribute to tar formation. Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent.

  • Oxidation of the Aldehyde: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of impurities or if the reaction is exposed to air for extended periods at elevated temperatures. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected.

  • Reaction with Solvent: In some cases, the brominating agent can react with the solvent. For instance, the reaction of bromine with methanol can be exothermic, although on a lab scale with cooling, this is typically manageable.[1] Always add reagents slowly with efficient stirring and cooling.

Q4: I'm struggling to purify the final product. What are the most effective methods for isolating pure 2-Bromo-4-fluoro-5-methoxybenzaldehyde?

Purification of aldehydes can be challenging due to their moderate polarity and potential for forming impurities that are difficult to separate.

  • Bisulfite Adduct Formation: This is a highly effective classical method for purifying aldehydes.[4]

    • Dissolve the crude product in a suitable organic solvent (e.g., THF, methanol).

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).

    • The aldehyde will react to form a water-soluble bisulfite adduct, which partitions into the aqueous layer.

    • Separate the aqueous layer and wash it with an organic solvent (e.g., ethyl acetate) to remove non-aldehydic impurities.

    • The aldehyde can then be regenerated by adding a base (e.g., NaOH) to the aqueous layer until it is strongly basic. The pure aldehyde will precipitate or can be extracted with an organic solvent.[4]

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent option. A solvent screen using systems like ethanol/water, isopropanol, or hexane/ethyl acetate mixtures is recommended to find optimal conditions.

  • Column Chromatography: For stubborn mixtures or to separate isomers, column chromatography on silica gel is the standard approach. A gradient elution with a hexane/ethyl acetate solvent system typically provides good separation.

Data & Protocols

Table 1: Comparison of Common Brominating Agents
Brominating AgentFormulaTypical ConditionsAdvantagesDisadvantages
Molecular BromineBr₂Acetic Acid or CH₂Cl₂, +/- Lewis AcidHigh reactivity, inexpensiveHighly toxic and corrosive, low selectivity
N-BromosuccinimideC₄H₄BrNO₂CCl₄, CH₃CN, or Acetic Acid; Radical or Ionic InitiatorMilder, easier to handle, often more selectiveMore expensive, can require an initiator
Tetrabutylammonium tribromide(C₄H₉)₄NBr₃Dichloromethane, Acetic AcidSolid, easy to handle, good selectivityStoichiometric source of bromine
DibromohydantoinC₅H₆Br₂N₂O₂Acidic solutionHigh bromine content, stable solidCan require strong acid catalysis[3]
Protocol 1: Synthesis via Regioselective Bromination of 4-fluoro-5-methoxybenzaldehyde

This protocol is a representative procedure based on established methods for brominating activated aromatic systems.[1]

Materials:

  • 4-fluoro-5-methoxybenzaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Methanol (anhydrous)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet.

  • Dissolution: Charge the flask with 4-fluoro-5-methoxybenzaldehyde and dissolve it in anhydrous methanol (approx. 10 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) in one portion to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 65°C) and monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Add deionized water (equal to the initial volume of methanol) to precipitate the crude product.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a small amount of cold methanol to remove residual impurities.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight. The expected product is a colorless to slightly yellowish solid.

Protocol 2: Purification via Bisulfite Adduct Formation

This protocol outlines the purification of a crude aldehyde product.[4][5]

Materials:

  • Crude 2-Bromo-4-fluoro-5-methoxybenzaldehyde

  • Sodium bisulfite (NaHSO₃)

  • Tetrahydrofuran (THF) or Methanol

  • Ethyl Acetate

  • 10 M Sodium Hydroxide (NaOH)

  • Separatory funnel, beakers, filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of THF or methanol.

  • Adduct Formation: In a separate flask, prepare a saturated solution of sodium bisulfite in water. Add this solution to the dissolved crude product and stir vigorously for 1-2 hours at room temperature. A precipitate of the bisulfite adduct may form.

  • Extraction of Impurities: Transfer the mixture to a separatory funnel. Add ethyl acetate to extract any non-aldehydic, organic-soluble impurities. Separate the layers and discard the organic phase. Repeat the extraction of the aqueous layer twice more.

  • Regeneration of Aldehyde: Place the aqueous layer in a flask and cool it in an ice bath. Slowly add 10 M NaOH solution with stirring until the pH is strongly basic (pH > 12). The bisulfite adduct will decompose, regenerating the pure aldehyde, which should precipitate out of the solution.

  • Final Isolation: Collect the purified solid product by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any residual salts.

  • Drying: Dry the pure product under vacuum to a constant weight.

Visual Guides

Reaction and Directing Effects

The following diagram illustrates the key electrophilic aromatic substitution step, highlighting the directing influences of the substituents that favor bromination at the C2 position.

G cluster_0 Reactants cluster_1 Key Intermediate (Sigma Complex) cluster_2 Products cluster_directing Directing Group Influence on C2 Start 4-fluoro-5-methoxybenzaldehyde Sigma Arenium Ion (Resonance Stabilized) Start->Sigma Electrophilic Attack (+Br) Bromine Brominating Agent (e.g., NBS) Product 2-Bromo-4-fluoro-5-methoxybenzaldehyde Sigma->Product Deprotonation (-H+) d1 -OCH3: Ortho (Activating) d1->Sigma Strongly Favors d2 -CHO: Meta (Deactivating) d2->Sigma Favors d3 -F: Ortho (Deactivating)

Caption: Directing effects favoring electrophilic attack at the C2 position.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during the synthesis.

G start Start Synthesis check_tlc Monitor by TLC start->check_tlc low_yield Problem: Low Yield / No Reaction check_tlc->low_yield Incomplete Conversion multi_prod Problem: Multiple Products check_tlc->multi_prod Multiple Spots decomp Problem: Decomposition / Tar check_tlc->decomp Streaking/ Baseline workup Proceed to Workup & Purification check_tlc->workup Clean Reaction cause_reagent Check Reagent Activity (Fresh NBS/Br2?) low_yield->cause_reagent Re-run Experiment cause_temp Increase Temperature Gradually? cause_reagent->cause_temp Re-run Experiment cause_solvent Change Solvent? (MeOH, AcOH) cause_temp->cause_solvent Re-run Experiment cause_solvent->start Re-run Experiment cause_temp2 Lower Reaction Temperature? multi_prod->cause_temp2 Re-run Experiment cause_addition Slow Reagent Addition? cause_temp2->cause_addition Re-run Experiment cause_addition->start Re-run Experiment cause_equiv Check Reagent Stoichiometry? (1.05-1.1 eq) decomp->cause_equiv Re-run Experiment cause_inert Run Under Inert Atmosphere? cause_equiv->cause_inert Re-run Experiment cause_inert->start Re-run Experiment

Sources

Optimization

purification of crude 2-Bromo-4-fluoro-5-methoxybenzaldehyde by recrystallization.

Ticket ID: PUR-865186-REC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Subject: Optimization of Recrystallization Protocol for CAS 865186-62-5. User Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-865186-REC Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Subject: Optimization of Recrystallization Protocol for CAS 865186-62-5.

User Context: You are likely utilizing 2-Bromo-4-fluoro-5-methoxybenzaldehyde as a key intermediate for kinase inhibitor synthesis (e.g., EGFR or VEGFR targets). The presence of the aldehyde, halogen, and ether moieties creates a specific polarity profile that makes purification tricky but manageable.

The Challenge: The primary impurities in this synthesis are often regioisomers (e.g., bromine at the 6-position), unreacted starting material (4-fluoro-3-methoxybenzaldehyde), and the oxidation byproduct (benzoic acid derivative).[1]

This guide replaces generic advice with a rigorous, self-validating workflow designed to achieve >98% HPLC purity.

Module 1: Solvent System Selection

The Thermodynamics of Solubility

This compound (MP: 100–105 °C) falls into the "Goldilocks" zone for recrystallization.[1] It is too soluble in pure DCM or Ethyl Acetate (EtOAc) at room temperature, but often too insoluble in pure Hexanes.[1]

Recommended Solvent Systems:

System TypeSolvent MixtureRatio (v/v)MechanismBest For
Single Solvent Ethanol (95%) or IPA N/ATemperature-dependent solubility switch.[1]General Purity Enhancement. Best balance of yield and quality.
Binary System EtOAc / Heptane 1:3 to 1:5Anti-solvent precipitation.[1]Removing Non-Polar Impurities. Good for large scale.[1][2]
Binary System Ethanol / Water 4:1Hydrophobic exclusion.[1]Removing Polar Impurities (e.g., salts, inorganic acids).[1]
Emergency Toluene N/AHigh-temperature solubility.[1][2]Polymorph Control. Use only if alcohols fail.[1]

Critical Note: Avoid Methanol if your compound contains acid-sensitive groups or if transesterification is a risk (though less likely with aldehydes, acetal formation is a risk with acid catalysts present).[1]

Module 2: Standard Operating Procedure (SOP)

Protocol: The "Thermodynamic Control" Method

Objective: Maximize crystal lattice rejection of regioisomers.

  • Dissolution (The "Saturation Point"):

    • Place crude solid in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

    • Add Ethanol (95%) at a ratio of 3 mL per gram of crude.[1]

    • Heat to reflux (approx. 78 °C).

    • Decision Gate: If solid remains, add solvent in 0.5 mL/g increments until fully dissolved.[1] If fully dissolved immediately, you have too much solvent—evaporate 20% volume.[1]

  • Hot Filtration (Optional but Recommended):

    • If the solution is dark or contains insoluble "specks" (inorganic salts), filter while boiling hot through a pre-heated glass frit or Celite pad.[1]

    • Why? Nucleation sites on dust particles cause rapid, disordered precipitation (trapping impurities).[1]

  • Controlled Cooling (The Critical Step):

    • Remove from heat.[1] Allow the flask to cool to room temperature slowly on a cork ring or in an oil bath turned off (insulation).

    • Rate: Target a drop of ~1-2 °C per minute.

    • Do not use an ice bath yet. Rapid cooling causes "crashing out" (amorphous precipitation) rather than crystallization.

  • The "Deep Freeze":

    • Once at room temperature (20-25 °C), if crystals have formed, move to an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Harvest:

    • Filter via vacuum filtration (Buchner funnel).[1][3]

    • Wash: Use cold solvent (same composition as mother liquor, chilled to 0 °C).[1]

    • Dry: Vacuum oven at 40 °C for 4 hours.

Module 3: Troubleshooting & FAQs

Ticket #001: "My product is oiling out instead of crystallizing."

Diagnosis: This occurs when the compound separates as a liquid phase before it can organize into a crystal lattice.[1] This is common for solids with MPs < 100 °C or in the presence of high impurity loads.[1]

Resolution Protocol:

  • Re-heat the mixture until the oil redissolves (the solution becomes clear).

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.[1] This provides a nucleation template.[1]

  • Add Anti-solvent Slowly: If using EtOH, add water dropwise while hot until slight turbidity persists, then add a drop of EtOH to clear it.[1] Cool very slowly.

Ticket #002: "I cannot separate the regioisomer (e.g., 6-bromo isomer)."

Diagnosis: Regioisomers often have nearly identical solubility profiles and crystal lattice energies (isomorphism).[1]

Resolution Protocol:

  • Switch Strategy: Recrystallization relies on thermodynamic differences.[1] If they are too similar, you must use Chromatography first to enrich the purity to >85%, then recrystallize.

  • The "Repeated Melt" Technique: Perform the recrystallization using IPA (Isopropyl Alcohol) .[1] The bulkier solvent molecule sometimes discriminates better between steric differences in regioisomers than small molecules like MeOH/EtOH.[1]

Ticket #003: "The product is colored (yellow/brown) but NMR looks clean."

Diagnosis: Trace oxidation products (quinones or conjugated oligomers) have high extinction coefficients.[1] Even <0.1% can color the solid.[1]

Resolution Protocol:

  • Activated Carbon Treatment: During the hot dissolution step (Step 1 of SOP), add activated charcoal (5 wt% of crude mass).[1] Stir at reflux for 10 minutes, then perform the Hot Filtration step strictly.

Module 4: Visualization & Logic Mapping

Workflow Diagram: The Recrystallization Decision Tree

Caption: Logical flow for determining the correct purification path based on crude material behavior.

Recrystallization_Workflow Start Start: Crude Solid (MP ~100-105°C) Solvent_Test Solubility Test (100mg in 1mL EtOH) Start->Solvent_Test Dissolves_Cold Dissolves at RT? Solvent_Test->Dissolves_Cold Heat_Reflux Heat to Reflux Dissolves_Cold->Heat_Reflux No Remedy_Evap Evaporate Solvent (Try Binary System) Dissolves_Cold->Remedy_Evap Yes (Too Soluble) Clear_Hot Clear Solution? Heat_Reflux->Clear_Hot Add_Solvent Add More Solvent Clear_Hot->Add_Solvent No Hot_Filter Hot Filtration (Remove Insolubles) Clear_Hot->Hot_Filter Yes Add_Solvent->Heat_Reflux Cooling Slow Cooling (RT -> 0°C) Hot_Filter->Cooling Outcome Crystals Form? Cooling->Outcome Harvest Harvest & Wash Outcome->Harvest Yes Oil_Out Oiling Out? Outcome->Oil_Out No (Precipitate/Oil) Remedy_Seed Reheat & Seed Oil_Out->Remedy_Seed Oil Oil_Out->Remedy_Evap No Solid Remedy_Seed->Cooling

[1]

Impurity Fate Map

Caption: Tracking where impurities go during the crystallization process to ensure purification.

Impurity_Fate Crude Crude Mixture (Product + Impurities) Solution Hot Solution (Everything Dissolved) Crude->Solution Heat Crystallization Cooling Phase (Lattice Formation) Solution->Crystallization Crystal Crystal Lattice (Pure Product) Crystallization->Crystal Thermodynamic Stability MotherLiquor Mother Liquor (Solvent Waste) Crystallization->MotherLiquor Rejection Regio Regioisomers (Structural Mismatch) Regio->MotherLiquor Excluded due to Steric Clash Oxidation Benzoic Acids (High Polarity) Oxidation->MotherLiquor Remains Soluble (Polarity)

[1]

References

  • Shen, B., et al. (2016).[1] Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A. Retrieved February 19, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Halogenated Benzaldehydes

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of halogenated benzaldehydes via column chr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of halogenated benzaldehydes via column chromatography. This document provides in-depth, experience-based troubleshooting advice and detailed protocols to enhance separation efficiency and preserve compound integrity.

Introduction: The Unique Challenges

Halogenated benzaldehydes are crucial intermediates in pharmaceuticals and specialty chemicals. However, their purification by silica gel chromatography is often problematic. The aldehyde functional group is susceptible to oxidation and other transformations, while the halogen substituents alter the molecule's polarity and reactivity in ways that can complicate separation. Common issues include product decomposition on the column, poor resolution from impurities, and streaking on TLC plates. This guide addresses these specific challenges in a practical question-and-answer format.

Part 1: Troubleshooting Common Issues

This section tackles the most frequent problems encountered during the column chromatography of halogenated benzaldehydes.

Q1: My halogenated benzaldehyde is decomposing on the silica gel column. I see a new spot on my TLC that I suspect is the corresponding benzoic acid. What is happening and how can I prevent it?

A1: This is a classic problem. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the oxidation of the aldehyde to the more polar carboxylic acid, especially if the crude material contains trace impurities or the solvents are not anhydrous.[2][3]

Causality: The aldehyde group is electron-deficient and susceptible to nucleophilic attack. The acidic silica surface can activate the aldehyde, making it more prone to oxidation by air that may be dissolved in the solvent or adsorbed on the silica.

Solutions:

  • Deactivate the Silica Gel: Neutralizing the acidic sites on the silica is the most effective solution.[4][5] This can be done by pre-treating the silica or adding a basic modifier to the mobile phase.

    • Triethylamine (TEA) in Eluent: Add 0.5-2% triethylamine to your chosen eluent system.[4][6] The TEA will neutralize the acidic silanol groups. Always confirm your target compound is stable to basic conditions first.[7]

    • Pre-treatment: Before packing, you can prepare a slurry of the silica gel in your mobile phase containing TEA, pack the column, and flush with one to two column volumes of this basic solvent before loading your sample.[4]

  • Switch to a Neutral Stationary Phase: If your compound is sensitive to both acid and base, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is a good alternative and can be obtained in acidic, neutral, or basic forms.[1] For sensitive aldehydes, neutral alumina is often a safe choice.

    • Florisil®: This is a mild, neutral magnesium silicate adsorbent that can be effective for less challenging separations.[1]

  • Run the Column Faster: Minimize the residence time of your compound on the column. A faster flow rate (using flash chromatography) reduces the time available for decomposition to occur.

Q2: I'm getting significant streaking or "tailing" of my product spot on the TLC plate, which is leading to poor separation on the column. What causes this?

A2: Streaking is often a sign of undesirable secondary interactions between your compound and the stationary phase, or it can be due to sample overloading.

Causality:

  • Acid-Base Interactions: The slightly acidic silanol groups on silica can strongly interact with any basic impurities or even the aromatic ring system, causing tailing.[8]

  • Over-oxidation: If the aldehyde is oxidizing to the carboxylic acid on the plate, the resulting acid will streak badly due to its high polarity and strong hydrogen bonding with the silica.[2]

  • Sample Overload: Applying too much sample to the TLC plate or column can saturate the stationary phase at the origin, leading to a tailed spot.

Solutions:

  • Add a Modifier to the Eluent:

    • For Acidic Tailing: Add a small amount of a polar modifier like acetic acid (if your compound is stable) to the mobile phase to saturate the basic sites on the silica that might be causing the issue.

    • For Basic Tailing/Decomposition: As mentioned in A1, adding 0.5-1% triethylamine to the mobile phase can deactivate the acidic sites causing the problem.[6]

  • Check Sample Concentration: Dilute your sample before spotting it on the TLC plate. For column chromatography, ensure you are not exceeding the recommended loading capacity of your column (typically 1-10% of the silica weight, depending on the difficulty of the separation).

  • Use a Different Stationary Phase: C18-functionalized (reverse-phase) silica can be an excellent option for polar compounds that behave poorly on normal-phase silica.[1]

Q3: My halogenated benzaldehyde is co-eluting with a non-polar impurity. How can I improve the resolution?

A3: Improving resolution requires optimizing the "selectivity" of your chromatographic system, which refers to its ability to differentiate between two compounds.

Causality: The polarity difference between your product and the impurity may be too small for your current solvent system to resolve effectively on silica gel.

Solutions:

  • Optimize the Mobile Phase:

    • Decrease Polarity: A common mistake is to use a solvent system that is too polar. This moves all compounds up the column too quickly, resulting in poor separation. Try reducing the percentage of the polar solvent (e.g., from 20% Ethyl Acetate/Hexane to 10%). The target Rf value for your compound of interest on the TLC plate should ideally be between 0.2 and 0.4 for good column separation.[4]

    • Change Solvent Selectivity: If simply changing the solvent ratio doesn't work, change the solvents themselves. The "solvent selectivity triangle" (e.g., using solvents with different dipole, hydrogen-bonding, or dispersion force characteristics) can be a powerful tool. For instance, switching from an ethyl acetate/hexane system to a dichloromethane/hexane or ether/hexane system can alter the elution order and improve separation.[9]

  • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase its polarity during the separation.[4] This keeps the early-eluting non-polar compounds tightly banded and provides more "power" to elute your more polar product later, often with improved resolution.

  • Use a High-Performance Stationary Phase: Finer mesh silica gel (e.g., 230-400 mesh for flash chromatography) provides a greater surface area and more theoretical plates, leading to better resolution.

Part 2: Proactive Strategies & Detailed Protocols

This section provides workflows and step-by-step guides for developing a robust purification method.

Q4: How do I systematically choose the best solvent system for my separation?

A4: A systematic approach using Thin Layer Chromatography (TLC) is essential. Trial and error guided by chemical principles is the most effective method.[10]

Workflow for Solvent System Selection:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Spot crude mixture on 3-4 TLC plates B Develop each plate in a different polarity solvent system. Good starting points: 1. 20% EtOAc/Hexane 2. 30% DCM/Hexane 3. 10% Ether/Hexane A->B C Analyze Rf values of the target compound B->C D Is Rf between 0.2 and 0.4? C->D E System is too polar. Decrease % of polar solvent. D->E No (Rf > 0.4) F System is not polar enough. Increase % of polar solvent. D->F No (Rf < 0.2) G Is separation from impurities adequate? D->G Yes E->A Re-screen F->A Re-screen H Method Optimized. Proceed to column. G->H Yes I Try different solvent pair (e.g., Toluene/EtOAc) to alter selectivity. G->I No I->A

Caption: Workflow for selecting an optimal mobile phase.

Data Summary Table: Starting Solvent Systems

This table provides empirically derived starting points for various halogenated benzaldehydes. Adjust ratios based on TLC analysis.

Compound ClassTypical PolarityRecommended Starting Eluent System (v/v)Notes
Fluorobenzaldehydes Moderately Polar10-20% Ethyl Acetate in HexaneGenerally stable on silica.
Chlorobenzaldehydes Moderately Polar10-20% Ethyl Acetate in HexaneMonitor for potential oxidation.[11]
Bromobenzaldehydes Moderately Polar5-15% Ethyl Acetate in HexaneSlightly less polar than chloro-analogs.
Iodobenzaldehydes Least Polar5-10% Ethyl Acetate in HexaneCan be sensitive; consider deactivated silica.[6]
Protocol 1: Column Chromatography with Triethylamine-Deactivated Silica Gel

This protocol is for acid-sensitive halogenated benzaldehydes that show decomposition on standard silica gel.

Materials:

  • Silica Gel (230-400 mesh)

  • Triethylamine (TEA)

  • Chosen eluent system (e.g., 10% Ethyl Acetate / 90% Hexane)

  • Crude halogenated benzaldehyde

Procedure:

  • Prepare the Eluent: Prepare a sufficient volume of your mobile phase. Add triethylamine to a final concentration of 1% (v/v). For example, to 990 mL of your solvent mix, add 10 mL of TEA.

  • Pack the Column (Slurry Method):

    • In a beaker, mix the required amount of silica gel with the TEA-containing eluent to form a smooth, pourable slurry.

    • Pour the slurry into your chromatography column in one continuous motion.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Never let the solvent level drop below the top of the silica bed.[12]

  • Equilibrate the Column: Pass 2-3 column volumes of the TEA-containing eluent through the packed column to ensure it is fully neutralized and equilibrated.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[4]

    • Carefully add this powder to the top of the packed column, creating a uniform layer.

  • Elution and Fraction Collection:

    • Begin eluting the column with the TEA-containing mobile phase.

    • Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Post-Purification: Combine the pure fractions. The triethylamine is volatile and will typically be removed along with the elution solvents during rotary evaporation.

Troubleshooting Flowchart

If your column fails, use this decision tree to diagnose the problem.

G Start Problem: Poor Yield or Purity TLC_Check Analyze Post-Column Fractions with TLC Start->TLC_Check Streaking Result: Streaking / New Polar Spots TLC_Check->Streaking Observation CoElution Result: Overlapping Spots (Poor Resolution) TLC_Check->CoElution Observation NoProduct Result: No Product Detected TLC_Check->NoProduct Observation Cause_Decomp Cause: On-Column Decomposition Streaking->Cause_Decomp Cause_Selectivity Cause: Poor Mobile Phase Selectivity CoElution->Cause_Selectivity Cause_Stuck Cause: 1. Irreversibly Adsorbed 2. Decomposed entirely NoProduct->Cause_Stuck Solution_Decomp Solution: 1. Use Deactivated Silica (Protocol 1) 2. Switch to Alumina 3. Run column faster Cause_Decomp->Solution_Decomp Solution_Selectivity Solution: 1. Decrease eluent polarity 2. Change solvent system (e.g., EtOAc/Hex -> DCM/Hex) 3. Use gradient elution Cause_Selectivity->Solution_Selectivity Solution_Stuck Solution: 1. Test compound stability on a small silica plug first. 2. Consider reverse-phase chromatography. Cause_Stuck->Solution_Stuck

Caption: A troubleshooting decision tree for failed separations.

References

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting Flash Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reddit discussion on neutralizing silica gel for sensitive compounds. (2023). r/Chempros. Retrieved from [Link]

  • Discussion on aldehyde decomposition on silica gel. (2015). ResearchGate. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc. Retrieved from [Link]

  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Reddit discussion on deactivating silica gel with triethylamine. (2015). r/chemhelp. Retrieved from [Link]

  • Reddit discussion on choosing a solvent system for TLC. (2022). r/OrganicChemistry. Retrieved from [Link]

  • Removal of Benzaldehyde from Methanol Using Alkoxyamine Functionalized Silica Gel. (2008). DigitalCommons@CalPoly. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Selective Demethylation in Dimethoxybenzaldehyde Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the selective demethylation of dimethoxybenzaldehyde derivatives. This guide is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the selective demethylation of dimethoxybenzaldehyde derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during these sensitive transformations. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reactions for success.

Section 1: Foundational Principles & Frequently Asked Questions

This section addresses the fundamental concepts and common initial queries researchers have when approaching selective demethylation.

Q1: What are the primary factors governing the success and selectivity of a demethylation reaction on a dimethoxybenzaldehyde?

Answer: The outcome of a demethylation reaction is a delicate balance of electronic effects, steric hindrance, and reagent-substrate interactions. Three primary factors are at play:

  • Electronic Effects: The methoxy group's position relative to the electron-withdrawing aldehyde group and the other methoxy group determines its electron density. Methoxy groups para to the aldehyde are generally more electron-rich and thus more susceptible to cleavage by electrophilic reagents like Lewis acids. Conversely, groups ortho to the aldehyde can be activated due to chelation effects with certain reagents.

  • Reagent Choice: The mechanism of demethylation is dictated by the reagent. Lewis acids like Boron Tribromide (BBr₃) and Aluminum Chloride (AlCl₃) coordinate to the ether oxygen, activating it for cleavage.[1][2] Brønsted acids like HBr or reagents like Pyridine Hydrochloride (Py·HCl) require protonation of the ether, a step that often necessitates harsh, high-temperature conditions.[2][3]

  • Chelation Control: For substrates with an ortho-methoxy group (e.g., 2,3- or 2,4-dimethoxybenzaldehyde), reagents capable of forming a five- or six-membered chelate ring with the aldehyde oxygen and the ortho-methoxy oxygen can direct selective cleavage at that position. AlCl₃ is particularly known for this effect.[4][5]

Q2: How do I select the most appropriate demethylating agent for my specific project?

Answer: Choosing the right reagent is critical and depends on your substrate's stability, the desired regioselectivity, and the available equipment. Use the following decision tree to guide your selection.

G start Start: What is the primary goal? q1 Is the substrate sensitive to high temperatures (>150°C)? start->q1 q3 Is general, powerful demethylation needed for a robust substrate? q1->q3 No reagent_bbr3 Use Boron Tribromide (BBr₃) - High reactivity - Low temperatures (-78°C to RT) - Good for sensitive substrates q1->reagent_bbr3 Yes q2 Is selective ortho-demethylation required (chelation control)? q2->reagent_bbr3 No reagent_alcl3 Use Aluminum Chloride (AlCl₃) - Good for ortho-selectivity - Milder than BBr₃ - Can require heating q2->reagent_alcl3 Yes q3->q2 No reagent_pyhcl Use Pyridine HCl (Py·HCl) - Harsh conditions (180-220°C) - Often used for total demethylation - Consider microwave for milder conditions q3->reagent_pyhcl Yes

Caption: Decision tree for selecting a demethylation method.

Section 2: Troubleshooting Guide by Reagent

This section provides specific troubleshooting advice for the most common demethylating agents.

Boron Tribromide (BBr₃): The High-Reactivity Standard

BBr₃ is a powerful and versatile Lewis acid for ether cleavage, but its high reactivity demands careful handling.[1]

Q: My BBr₃ reaction has a very low yield. What went wrong?

A: Low yields with BBr₃ are typically traced to two main issues: reagent deactivation and improper temperature control.

  • Moisture Contamination: BBr₃ reacts violently with water and protic solvents.[1][6] Ensure your glassware is oven-dried, your solvent (typically DCM) is anhydrous, and the reaction is run under an inert atmosphere (N₂ or Ar). Any moisture will consume the reagent, leading to incomplete conversion.

  • Temperature Protocol: For selective monodemethylation, the reaction should be started at a very low temperature, such as -78°C (dry ice/acetone bath), with slow, dropwise addition of the BBr₃ solution.[1] Adding the reagent too quickly or at a higher temperature can lead to the formation of intractable complexes or decomposition of the starting material. The reaction is then allowed to warm slowly to room temperature while monitoring by TLC.

  • Stoichiometry: While older literature suggests a 3:1 ether:BBr₃ ratio, modern understanding of the mechanism shows one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[7] However, for a complex substrate, starting with 1.1 to 1.5 equivalents of BBr₃ per methoxy group to be cleaved is a robust starting point.

Q: Upon adding BBr₃, a thick precipitate or agglomerate forms, and the reaction stalls. How can I solve this?

A: This is a common problem, especially with substrates that can form insoluble Lewis acid adducts.[8]

  • Increase Solvent Volume: The simplest solution is to increase the amount of dry solvent (e.g., DCM) to keep the intermediates in solution.

  • Slower Addition: Add the BBr₃ solution very slowly at -78°C. This minimizes localized high concentrations of the reagent that can promote precipitation.

  • Use BBr₃·SMe₂ Complex: The dimethyl sulfide complex of BBr₃ is a solid that is easier to handle and can sometimes exhibit more controlled reactivity, potentially reducing precipitation issues.

Q: My reaction is producing the di-hydroxy benzaldehyde instead of the mono-demethylated product. How can I improve selectivity?

A: Achieving monodemethylation requires precise control over stoichiometry and temperature.

  • Reduce BBr₃ Equivalents: Carefully use only 1.0-1.2 equivalents of BBr₃. A slight excess is often needed to drive the reaction to completion, but a large excess will favor complete demethylation.

  • Maintain Low Temperature: Do not let the reaction warm for an extended period. Once the starting material is consumed (as judged by TLC), quench the reaction, even if it has not reached room temperature. For some substrates, holding the reaction at 0°C for a few hours is sufficient.

  • Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3,4-dimethoxybenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of BBr₃ in DCM (1.1 eq) dropwise via syringe over 20-30 minutes.

  • Reaction: Stir the mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature over 3-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction to 0°C and very carefully quench by the slow, dropwise addition of methanol, followed by water. Caution: Quenching is highly exothermic.[1]

  • Workup: Transfer the mixture to a separatory funnel, dilute with more DCM, and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel.

G cluster_0 Mechanism of BBr₃-Mediated Demethylation R_OMe Ar-O-CH₃ Adduct [Ar-O⁺(BBr₃⁻)-CH₃] Lewis Acid-Base Adduct R_OMe->Adduct + BBr₃ BBr3 BBr₃ Intermediate [Ar-O-BBr₂] + CH₃Br Adduct->Intermediate SN2 attack by Br⁻ Product Ar-OH Intermediate->Product Hydrolysis Workup Aqueous Workup

Caption: General mechanism for BBr₃-mediated ether cleavage.[1][7]

Aluminum Chloride (AlCl₃): The Chelation-Selective Choice

AlCl₃ is a milder Lewis acid than BBr₃ and is particularly useful for achieving regioselectivity through chelation with ortho-carbonyl groups.[1][4]

Q: My AlCl₃-promoted reaction is not proceeding. What are the likely causes?

A: The activity of AlCl₃ is highly dependent on its quality and the reaction conditions.

  • Reagent Quality: Anhydrous AlCl₃ is essential. It is highly hygroscopic and its surface can become inactivated by an oxidized film.[1] It is best to use a freshly opened bottle or to grind the solid in a mortar just before use to expose a fresh surface.

  • Solvent Choice: While DCM is common, reactions in acetonitrile have been reported to give good results.[1] For some substrates, solvent-free conditions or the use of additives like sodium iodide or ethanethiol can significantly enhance reactivity.[1][9]

  • Temperature: Unlike BBr₃, AlCl₃ reactions often require heating to proceed at a reasonable rate.[1] Refluxing in DCM or acetonitrile is common.

Q: I am trying to demethylate 2,4-dimethoxybenzaldehyde. Which methoxy group will AlCl₃ cleave?

A: AlCl₃ will preferentially cleave the methoxy group ortho to the aldehyde. This is a classic example of chelation-directed demethylation. The aluminum coordinates to both the aldehyde oxygen and the oxygen of the C2-methoxy group, forming a stable six-membered ring. This coordination activates the C2-methoxy group for cleavage.[4][5]

  • Setup: To a flame-dried flask under an inert atmosphere, add the substituted dimethoxybenzaldehyde (1.0 eq) and anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C and add anhydrous AlCl₃ (1.5-2.0 eq) portion-wise, controlling any exotherm.

  • Reaction: Allow the reaction to stir at room temperature or heat to reflux, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0°C and slowly quench by adding 2M HCl.

  • Workup: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the product via silica gel chromatography.

Section 3: Substrate-Specific Troubleshooting

The substitution pattern on the benzaldehyde ring dramatically influences the reaction's outcome.

Case Study: 3,4-Dimethoxybenzaldehyde (Veratraldehyde)
  • Challenge: The two methoxy groups have different electronic environments. The 4-methoxy is para to the aldehyde, while the 3-methoxy is meta.

  • Expected Selectivity: Cleavage typically occurs at the more electron-rich 4-position, yielding vanillin (4-hydroxy-3-methoxybenzaldehyde). This is because the para-position receives more electron-donating resonance stabilization from the methoxy group, making its oxygen more Lewis basic.

  • Troubleshooting: If you observe cleavage at the 3-position (isovanillin), it may be due to harsh, high-temperature conditions causing thermodynamic product formation or isomerization.[10] Using milder conditions (e.g., BBr₃ at low temperature) strongly favors kinetic cleavage at the 4-position.

Case Study: 2,4-Dimethoxybenzaldehyde
  • Challenge: Balancing chelation control versus electronic effects.

  • Expected Selectivity: As discussed, Lewis acids like AlCl₃ will favor cleavage at the 2-position via chelation.[4][5] Reagents that cannot chelate effectively might favor cleavage at the more electron-rich 4-position.

  • Troubleshooting: A mixture of products indicates that the reaction conditions are not optimal for a single mechanism to dominate. To favor 2-demethylation, use a strong chelating Lewis acid like AlCl₃. To favor 4-demethylation, a non-chelating system might be explored, although this is often less selective.

Section 4: Comparative Summary & Workflow

Reagent Comparison Table
FeatureBoron Tribromide (BBr₃)Aluminum Chloride (AlCl₃)Pyridine Hydrochloride (Py·HCl)
Reactivity Very High[1]Moderate[1]Low (requires high temp)[3]
Conditions -78°C to RT, Anhydrous[1]0°C to Reflux, Anhydrous[4]180-220°C or Microwave[3][11]
Selectivity Generally favors most electron-rich siteHigh ortho-selectivity via chelation[4]Often leads to complete demethylation
Advantages Works for sensitive substrates, fastExcellent for chelation control, cheaperInexpensive, simple reagent
Disadvantages Highly toxic, moisture-sensitive, expensive[1]Reagent quality is critical, can be sluggishHarsh conditions, substrate degradation[3]
General Experimental Workflow

The following diagram outlines a typical workflow for a selective demethylation experiment, from initial planning to final analysis.

G cluster_workflow General Demethylation Workflow plan 1. Reagent Selection (Use Decision Tree) setup 2. Reaction Setup - Dry glassware - Inert atmosphere - Anhydrous solvent plan->setup reaction 3. Controlled Reaction - Cool & add reagent - Slow warming - TLC Monitoring setup->reaction quench 4. Careful Quenching - Cool to 0°C - Slow addition of protic solvent reaction->quench workup 5. Aqueous Workup - Extraction - Washing (Acid, Brine) quench->workup purify 6. Purification - Column Chromatography workup->purify analyze 7. Analysis - NMR, MS, IR - Confirm structure & purity purify->analyze

Caption: A standard workflow for demethylation experiments.

References

  • Demethylation - Wikipedia. [Link]

  • O-Demethylation | Chem-Station Int. Ed. [Link]

  • (PDF) Pyridine hydrochloride in organic synthesis - ResearchGate. [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. RSC Advances. [Link]

  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing). [Link]

  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation - RSC Publishing. [Link]

  • Boron Tribromide - ResearchGate. [Link]

  • Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. - Blucher Proceedings. [Link]

  • US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google P
  • Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para‐Substituted Benzene Deri - UQ eSpace. [Link]

  • Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl 3 - ResearchGate. [Link]

  • ChemInform Abstract: A Facile Demethylation of ortho Substituted Aryl Methyl Ethers Promoted by AlCl3. - ResearchGate. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC. [Link]

  • How to increase yield of Demethylation reaction using BBr3? | ResearchGate. [Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing). [Link]

  • Directed ortho metalation - Wikipedia. [Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - ResearchGate. [Link]

  • AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride: Spectroscopic Investigations and Density Functional Theory Studies - PMC. [Link]

  • Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. [Link]

  • Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. [Link]

  • Directed (ortho) Metallation. [Link]

  • CN102260132A - Demethylating reagent, method for removing methyl and method for preparing luciferin by use of demethylating reagent - Google P
  • ortho metalation - Andrew G Myers Research Group. [Link]

  • CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds - Google P
  • Selective demethylation of the 5-methoxyl group in flavanones and synthesis of dihydrowogonin. [Link]

  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity - Chemical Communications (RSC Publishing). [Link]

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Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

An in-depth guide to navigating the complexities of scaling the synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde, a critical intermediate in pharmaceutical development. This technical support center offers troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to navigating the complexities of scaling the synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde, a critical intermediate in pharmaceutical development. This technical support center offers troubleshooting solutions and frequently asked questions to guide researchers, scientists, and process chemists through common experimental hurdles.

As a Senior Application Scientist, this guide is structured from field experience to address the nuanced challenges of this specific synthesis. The primary difficulty in producing 2-Bromo-4-fluoro-5-methoxybenzaldehyde lies in achieving regioselective bromination. The starting material, 4-fluoro-5-methoxybenzaldehyde, possesses three substituents with competing electronic and steric influences on the aromatic ring, making the introduction of a bromine atom at the C-2 position a significant synthetic challenge.

This guide provides a logical framework for troubleshooting common issues, from reaction control to purification, ensuring a robust and scalable process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up synthesis. Each answer provides a causal explanation and actionable solutions.

Question 1: My primary product is the 6-bromo isomer instead of the desired 2-bromo product. What is causing this poor regioselectivity and how can it be corrected?

Answer: This is the most common and anticipated challenge. The formation of the undesired 6-bromo isomer is a direct result of the powerful directing effects of the methoxy (-OCH₃) and fluoro (-F) groups on the aromatic ring.

  • Causality (The "Why"): Electrophilic aromatic substitution is governed by the electronic properties of existing substituents. The methoxy group is a strong activating, ortho, para-director, while the fluoro group is a deactivating, but still ortho, para-director. The aldehyde group (-CHO) is a deactivating, meta-director. The C-6 position is ortho to the highly activating methoxy group, making it the most electronically favorable site for electrophilic attack. The desired C-2 position is ortho to both the aldehyde and the fluoro group, which is an electronically less favored position.

  • Solutions & Protocols:

    • Directed ortho-Metalation (DoM): This is a powerful strategy to overcome electronic directing effects. By using a directing group and a strong base (like an organolithium reagent), you can selectively deprotonate the C-2 position, creating a nucleophilic center that can then react with an electrophilic bromine source. However, the aldehyde group is incompatible with organolithiums. A common workaround involves protecting the aldehyde as an oxime, which can also act as a directing group.[1][2]

    • Palladium-Catalyzed C-H Activation: This modern approach offers high regioselectivity. Using a palladium catalyst and a suitable directing group (like an O-methyloxime formed from the aldehyde), the C-H bond at the C-2 position can be selectively activated and then brominated.[1][2]

    • Steric Hindrance: While less direct, altering the solvent or brominating agent to a bulkier version can sometimes disfavor attack at the more accessible C-6 position, though this is often less effective than directed strategies.

Question 2: I am observing significant amounts of dibrominated byproduct (2,6-dibromo-4-fluoro-5-methoxybenzaldehyde). How can I minimize this over-bromination?

Answer: Dibromination occurs when the desired monobrominated product reacts further with the brominating agent. This is a common issue when the product is not significantly less reactive than the starting material.

  • Causality (The "Why"): This is often a result of poor reaction control. Localized high concentrations of the brominating agent, elevated temperatures, or extended reaction times can lead to a second bromination event. Even though the ring is more deactivated after the first bromination, forcing conditions will drive the formation of the dibrominated species.

  • Solutions & Protocols:

    • Control Reagent Stoichiometry: Use a slight substoichiometric amount or a precise 1.0 to 1.05 equivalent of the brominating agent. Avoid large molar excesses.[3]

    • Slow, Controlled Addition: On a large scale, never add the brominating agent all at once. A solution of the brominating agent (e.g., NBS in a suitable solvent) should be added dropwise or via a syringe pump over several hours. This maintains a low concentration of the electrophile, favoring monosubstitution.[4]

    • Temperature Management: Bromination reactions are often exothermic. Maintain a consistent, low temperature (e.g., 0-10 °C) using an efficient cooling bath. A temperature spike can dramatically increase the rate of the second bromination.

    • Reaction Monitoring: Closely monitor the reaction's progress using HPLC or TLC. Quench the reaction as soon as the starting material is consumed to an acceptable level, before significant dibromination occurs.[5]

Question 3: My purification by recrystallization is inefficient, yielding a product with low purity. What can I do?

Answer: Purifying the desired 2-bromo isomer from the 6-bromo isomer and unreacted starting material can be difficult due to their similar polarities and structures.

  • Causality (The "Why"): Isomers often co-crystallize, and if the solubility properties are too similar in a given solvent, recrystallization will not be effective. The aldehyde functionality can also lead to the formation of oily impurities that hinder crystallization.

  • Solutions & Protocols:

    • Solvent Screening for Recrystallization: A systematic solvent screen is crucial. Test a variety of solvents with different polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) and solvent mixtures (e.g., ethanol/water, toluene/heptane). The goal is to find a system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[5]

    • Bisulfite Adduct Formation: This is a classic and highly effective method for purifying aldehydes.[6]

      • Protocol:

        • Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane).

        • Extract the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃).

        • The aldehyde will form a water-soluble bisulfite adduct, which moves into the aqueous layer, leaving non-aldehydic impurities behind.

        • Separate the aqueous layer and regenerate the pure aldehyde by adding a base (e.g., NaHCO₃) or acid, followed by extraction back into an organic solvent.[6]

    • Column Chromatography (at Scale): While challenging, medium-pressure liquid chromatography (MPLC) with optimized solvent systems can be a viable option for high-value intermediates. Adding a small percentage of a modifier like triethylamine or acetic acid to the mobile phase can help reduce tailing on silica gel caused by the polar aldehyde group.[7]

Workflow for Scale-Up Synthesis and Purification

The following diagram illustrates a recommended workflow, incorporating decision points for troubleshooting.

Scale_Up_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Controlled Bromination cluster_workup Phase 3: Work-up & Deprotection cluster_purification Phase 4: Purification & Analysis Start Start: 4-fluoro-5- methoxybenzaldehyde Protect Protect Aldehyde (e.g., as O-methyloxime) Start->Protect Reaction Reaction Vessel: - Add protected starting material - Cool to 0-5 °C Protect->Reaction Addition Slow, Controlled Addition of Brominating Agent Reaction->Addition Reagent Prepare Brominating Agent (e.g., NBS in MeCN) Reagent->Addition Monitor Monitor Progress (HPLC/TLC) Addition->Monitor Quench Quench Reaction (e.g., with Na₂S₂O₃ soln) Monitor->Quench Deprotect Hydrolyze Oxime (Acidic work-up) Quench->Deprotect Extract Extract Crude Product (e.g., with EtOAc) Deprotect->Extract Purity_Check Check Crude Purity (HPLC) Extract->Purity_Check Recrystal Recrystallization (Solvent Screen) Purity_Check->Recrystal >90% Purity Bisulfite Bisulfite Adduct Formation Purity_Check->Bisulfite <90% Purity (Isomers Present) Final_QC Final QC Analysis (NMR, HPLC, MS) Recrystal->Final_QC Bisulfite->Final_QC End Final Product: 2-Bromo-4-fluoro-5- methoxybenzaldehyde Final_QC->End

Caption: Recommended workflow for the scale-up synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable brominating agent for this synthesis at an industrial scale?

A: The choice involves a trade-off between reactivity, cost, and safety.

ReagentProsConsRecommendation
Elemental Bromine (Br₂) Inexpensive, highly reactive.Highly corrosive, toxic, and difficult to handle (fuming liquid).[4][8] Can lead to over-bromination if not controlled carefully.[4]Not recommended for scale-up without specialized equipment (e.g., flow reactors) due to significant safety hazards.[9]
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂.[4] Generally milder and more selective.[10]More expensive. Purity can be variable between lots, affecting reactivity.[11] Can be hazardous if mixed with certain solvents like DMF.[4]The preferred choice for scale-up in batch processes. It offers a good balance of reactivity and handling safety. Always assay NBS purity before use.
In-situ Bromine Generation Avoids handling and storing large quantities of Br₂. Improves safety.[12]Requires an additional oxidation step (e.g., H₂O₂/HBr or Oxone®/NaBr).[13] Can add complexity to the process.A strong "green chemistry" alternative, particularly suitable for continuous flow processes.[9]

Q2: What are the critical safety considerations for this process?

A: Safety is paramount, especially during scale-up.

  • Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, especially when handling bromine or NBS.[8]

  • Ventilation: All operations should be conducted in a well-ventilated area or a walk-in fume hood to avoid inhaling corrosive vapors.[8]

  • Thermal Hazard Assessment: Before scaling up, perform a thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) to understand the reaction's exothermicity and potential for thermal runaway.

  • Quenching: Have a quenching agent, such as a sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution, readily available to neutralize any excess brominating agent at the end of the reaction or in case of an emergency.

  • Material Compatibility: Ensure the reactor and associated equipment are made of compatible materials (e.g., glass-lined steel). Bromine and HBr (a common byproduct) are highly corrosive to many metals.[4]

Q3: Are there viable alternative synthetic routes that avoid the problematic regioselective bromination step?

A: Yes, modifying the order of synthetic steps can be a highly effective strategy. Consider a route where the bromine is introduced before the aldehyde functionality is created. For example, starting with 1-bromo-3-fluoro-4-methoxybenzene, you could introduce the formyl group at the desired position via a formylation reaction (e.g., Vilsmeier-Haack or lithiation followed by quenching with DMF).[14] This approach can offer a more controlled and higher-yielding pathway to the final product by avoiding the competitive directing group effects.

Troubleshooting Decision Tree: Poor Regioselectivity

This diagram provides a logical path to diagnose and solve issues with incorrect isomer formation.

Troubleshooting_Tree cluster_solutions Regiocontrolled Strategies Start Problem: High % of 6-Bromo Isomer Check1 Are you using direct bromination (NBS, Br₂)? Start->Check1 Yes1 Yes Check1->Yes1 This is expected due to electronic directing effects. No1 No Check1->No1 Solution1 Implement a regiocontrolled strategy. Yes1->Solution1 Reassess Reassess No1->Reassess Unlikely Scenario. Re-confirm structure of starting material and product. OptionA Option A: Protecting Group / Directed ortho-Metalation (DoM) Solution1->OptionA High Yield, Requires Cryogenics OptionB Option B: Pd-Catalyzed C-H Activation Solution1->OptionB High Selectivity, Catalyst Cost OptionC Option C: Re-evaluate Synthetic Route (Brominate before Formylation) Solution1->OptionC Most Robust, Requires New Starting Material

Caption: Decision tree for troubleshooting poor regioselectivity in the bromination of 4-fluoro-5-methoxybenzaldehyde.

References

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Scientific Update. [Link]

  • Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher. [Link]

  • Dubost, E., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry, 76(15), 6414–6420. [Link]

  • ACS Green Chemistry Institute. (n.d.). Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 19, 2026, from [Link]

  • University of Wisconsin-Platteville. (n.d.). Electrophilic Bromination of Benzaldehyde – Reaction Coordinates. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Lohan, P., & Garg, D. (2025). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate. [Link]

  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Dubost, E., et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry. ACS Figshare. [Link]

  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Jones, G., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC. [https://www.semantic scholar.org/paper/The-preparation-of-some-heteroaromatic-and-aromatic-Jones-Shopland-Rogers/099a4c515a45b7e87399589d668c6e949911e92d]([Link] scholar.org/paper/The-preparation-of-some-heteroaromatic-and-aromatic-Jones-Shopland-Rogers/099a4c515a45b7e87399589d668c6e949911e92d)

  • Cantillo, D., & Kappe, C. O. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1331–1339. [Link]

Sources

Optimization

workup procedure to remove impurities from 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Technical Support Center: Purification & Workup of 2-Bromo-4-fluoro-5-methoxybenzaldehyde Case ID: #PUR-865186-62-5 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Workup of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Case ID: #PUR-865186-62-5 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the isolation and purification of 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5). Due to the directing effects of the methoxy and fluoro substituents, synthesis often yields a mixture containing the desired product, regioisomers (e.g., 6-bromo isomer depending on numbering convention), unreacted starting materials, and oxidation byproducts (benzoic acids).

This protocol prioritizes chemical purity (>98%) for use as a pharmaceutical intermediate (e.g., in EGFR inhibitor synthesis).

Module 1: Impurity Profiling & Diagnosis

Before selecting a workup, identify your impurity profile based on your synthetic route.

Synthetic RoutePrimary ImpuritiesPhysicochemical NatureRecommended Removal
A. Bromination of 4-fluoro-3-methoxybenzaldehydeRegioisomers (Isomeric aldehydes)Over-bromination (Dibromo species)Benzoic Acid (Oxidation product)Neutral/SolidNeutral/SolidAcidic/SolidRecrystallizationRecrystallizationBasic Wash (NaHCO₃)
B. Formylation (Vilsmeier/Lithiation) of Aryl BromideStarting Material (Non-aldehyde)Demethylated Phenols (Lewis acid side-product)Neutral/Liquid or Low MP SolidAcidic/PhenolicBisulfite Adduct (Specific)Caustic Wash (NaOH)

Module 2: The "Silver Bullet" – Bisulfite Adduct Purification

Best for: Removing non-aldehyde impurities (Route B) or purifying crude mixtures where chromatography is difficult.

Mechanism: Sodium bisulfite (NaHSO₃) acts as a nucleophile, attacking the aldehyde carbonyl to form a water-soluble sulfonate salt. Impurities (starting materials, over-brominated non-aldehydes) remain in the organic layer.

Protocol 1: Bisulfite Extraction
  • Preparation: Dissolve crude material in Ethyl Acetate (EtOAc) (5 mL/g).

  • Adduct Formation:

    • Add 2.0 equivalents of saturated aqueous NaHSO₃ solution.

    • Critical Step: Vigorously stir for 2–4 hours.

    • Note: The ortho-bromo substituent at C2 creates steric hindrance. If no solid precipitates or the layers don't emulsify, add 10% Ethanol to the aqueous phase to increase solubility contact.

  • Separation:

    • Transfer to a separatory funnel.[1][2]

    • Keep the Aqueous Layer (contains product adduct).

    • Optional: If a solid adduct precipitates (common with benzaldehydes), filter the solid and wash with diethyl ether. This solid is your pure "protected" product.

  • Regeneration:

    • Treat the aqueous phase (or suspended solid) with 10% Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH > 10.

    • Stir for 30 mins to reverse the equilibrium.

    • Extract the liberated aldehyde into EtOAc (3x).

  • Finishing: Wash combined organics with brine, dry over MgSO₄, and concentrate.

Troubleshooting the Bisulfite Step
  • Q: No precipitate formed, and the product is still in the organic layer.

    • A: The ortho-bromo group slows the reaction. Increase stirring time to 12 hours or use a biphasic system with Tetrabutylammonium bisulfate (phase transfer catalyst) to speed up the attack.

  • Q: Yield is low after regeneration.

    • A: The pH was likely not basic enough. The equilibrium favors the adduct at neutral/acidic pH. Ensure pH > 10 during regeneration.

Module 3: Removal of Regioisomers (Recrystallization)

Best for: Route A (Bromination) where isomeric aldehydes are present.

Regioisomers (e.g., bromination at the less favored position) often have lower melting points than the target (Target MP: 100–105 °C).

Protocol 2: Fractional Recrystallization
  • Solvent System: Heptane / Ethyl Acetate (5:1) or Ethanol / Water (9:1) .

  • Dissolution: Heat the crude solid in the minimum amount of hot solvent (approx. 60–70 °C) until clear.

  • Cooling:

    • Allow to cool slowly to room temperature (25 °C) with gentle stirring.

    • Do not crash cool in ice immediately; this traps impurities.

  • Seeding: If available, add a seed crystal of pure 2-Bromo-4-fluoro-5-methoxybenzaldehyde at 30 °C.

  • Harvest: Filter the crystals. The target compound (higher symmetry/MP) usually crystallizes first. The filtrate (mother liquor) will be enriched with the regioisomer.

Module 4: Chemical Stability & Storage

The "Hidden" Impurity: Benzoic Acid Aldehydes oxidize to carboxylic acids upon air exposure.

  • Detection: ¹H NMR shows a disappearance of the aldehyde singlet (~10.2 ppm) and appearance of a broad acid peak (~11-13 ppm).

  • Prevention: Store under Nitrogen/Argon at 2–8 °C.

  • Remediation: If acid is detected, dissolve in EtOAc and wash with saturated NaHCO₃ .[3] The acid moves to the aqueous layer; the aldehyde remains in the organic layer.

Visual Workflow: Decision Logic for Purification

PurificationLogic Start Crude 2-Bromo-4-fluoro-5-methoxybenzaldehyde CheckImpurity Identify Major Impurity Type Start->CheckImpurity RouteA Non-Aldehyde Impurities (Starting Material/Phenols) CheckImpurity->RouteA Route: Vilsmeier RouteB Isomeric Aldehydes (Regioisomers) CheckImpurity->RouteB Route: Bromination RouteC Acidic Impurities (Oxidation Products) CheckImpurity->RouteC Storage/Aging Bisulfite Method: Bisulfite Adduct Formation (Selects for CHO) RouteA->Bisulfite Recryst Method: Recrystallization (Heptane/EtOAc) RouteB->Recryst BaseWash Method: NaHCO3 Wash (Removes COOH) RouteC->BaseWash Final Pure Aldehyde (>98%, mp 100-105°C) Bisulfite->Final Recryst->Final BaseWash->Final

Caption: Decision tree for selecting the optimal workup procedure based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: My product turned from white to yellow after a week. Is it ruined?

  • A: Not necessarily. Yellowing often indicates trace oxidation to quinone-like species or the formation of Schiff bases if amines are present in the lab atmosphere. Check ¹H NMR. If the aldehyde peak is intact, perform a Charcoal Filtration : Dissolve in hot EtOAc, add activated carbon, filter hot through Celite, and recrystallize.

Q2: Can I use Silica Gel Chromatography instead of crystallization?

  • A: Yes, but be cautious. Aldehydes can sometimes degrade or streak on acidic silica.

    • Recommendation: Use a gradient of Hexanes:Ethyl Acetate (95:5 to 80:20) .

    • Tip: Add 1% Triethylamine to the eluent to neutralize the silica if you observe degradation (streaking or new spots on TLC).

Q3: The melting point is 95–98 °C, but literature says 100–105 °C.

  • A: This depression indicates ~2-5% impurity, likely the regioisomer. Recrystallize again from Ethanol/Water . The regioisomer is more soluble in the mother liquor and will be removed.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS 865186-62-5). Accessed 2024. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Bisulfite Protocol).
  • BenchChem. Purification of Reaction Mixtures Containing Benzaldehyde. Technical Support Center. Link

  • Lilly Research Laboratories. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] J. Org.[4] Chem. 1999, 64, 5722-5724.[4] (Advanced regeneration techniques). Link

  • Patent US8692026B2. Processes for producing 4-bromo-2-methoxybenzaldehyde.[5] (Analogous chemistry demonstrating crystallization of brominated benzaldehydes). Link

Sources

Troubleshooting

Technical Support Guide: Stability &amp; Handling of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Executive Summary 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) is a highly functionalized intermediate frequently used in the synthesis of kinase inhibitors and other bioactive heterocycles. Its reactivity p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) is a highly functionalized intermediate frequently used in the synthesis of kinase inhibitors and other bioactive heterocycles. Its reactivity profile is dominated by three competing functionalities:

  • Electrophilic Aldehyde: Susceptible to oxidation and nucleophilic attack.

  • Activated Fluorine (C4): The para-formyl group activates this position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Steric Bromine (C2): Provides orthogonal coupling capability but adds steric bulk.

This guide addresses the specific stability challenges arising from this unique substitution pattern, particularly in solution.

Part 1: Solvent Compatibility Matrix

Critical Insight: Unlike simple benzaldehydes, this compound possesses a "push-pull" electronic system that alters its stability in protic solvents. The 4-fluoro substituent is activated by the para-aldehyde, making it susceptible to displacement by solvent nucleophiles (solvolysis).

Solvent ClassRecommended?Stability RatingTechnical Notes
Chlorinated (DCM, CHCl₃) YES HighPreferred for short-term use. Warning: Acidic impurities in old CHCl₃ (HCl) can catalyze acetal formation or decomposition. Always use amylene-stabilized or freshly distilled CHCl₃.
Aprotic Polar (DMSO, DMF) YES (Cond.) Medium-HighExcellent solubility. Risk: High thermal stability, but prolonged heating (>80°C) can lead to decomposition. DMSO can act as a mild oxidant over long periods.
Ethers (THF, Et₂O, Dioxane) YES HighGood general stability. Risk: Ensure solvents are peroxide-free. Peroxides can radically oxidize the aldehyde to carboxylic acid.
Alcohols (MeOH, EtOH) NO / CAUTION LowHigh Risk of Side Reactions. 1. Hemiacetal Formation: Rapid equilibrium formation. 2.

Reaction:
The solvent (alkoxide) can displace the 4-Fluorine over time, especially with heat or base, forming the 4-methoxy/ethoxy analog.
Water NO N/AInsoluble. Hydrophobic nature prevents dissolution.

Part 2: Degradation Mechanisms & Chemistry

Understanding why the compound degrades is essential for troubleshooting. We have mapped the three primary degradation pathways below.

Pathway Analysis (DOT Visualization)

DegradationPathways cluster_legend Risk Level Compound 2-Bromo-4-fluoro- 5-methoxybenzaldehyde Acid Degradant A: Carboxylic Acid (Oxidation) Compound->Acid Air/O2 (Radical Mechanism) Acetal Degradant B: Hemiacetal/Acetal (Solvent Adduct) Compound->Acetal MeOH/EtOH + H+ (Catalyst) SNAr Degradant C: 4-Alkoxy Derivative (F Displacement) Compound->SNAr MeOH/EtOH + Heat/Base (SNAr at C4) HighRisk High Risk (Irreversible) MedRisk Medium Risk (Reversible)

Caption: Figure 1. Primary degradation pathways. Note that


 displacement of the fluorine (Red path) is irreversible and promoted by protic nucleophilic solvents.
Detailed Mechanisms
  • Auto-Oxidation (The "Silent" Killer):

    • Mechanism: Radical chain reaction initiated by atmospheric oxygen reacting with the aldehydic C-H bond.

    • Result: Conversion to 2-bromo-4-fluoro-5-methoxybenzoic acid.

    • Observation: White solid turns yellowish; pH of aqueous suspension decreases; HPLC shows a peak with shorter retention time (more polar).

    • Prevention: Store under Nitrogen/Argon.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Mechanism: The aldehyde group at C1 withdraws electron density from the ring, specifically activating the para-position (C4). Although the 5-methoxy group is electron-donating, the activation by the aldehyde often dominates.

    • Scenario: In Methanol with a base (e.g., K₂CO₃) or prolonged heating, the methoxide ion attacks C4, displacing Fluorine.

    • Result: Formation of 2-bromo-4,5-dimethoxybenzaldehyde.

    • Citation: Nucleophilic substitution on 4-fluorobenzaldehydes is a documented reaction pathway for synthesizing alkoxy-benzaldehydes [1, 3].

Part 3: Troubleshooting & FAQs

Q1: I see an extra peak in my LC-MS spectrum when using Methanol as the solvent. Is my compound impure?

Diagnosis: Not necessarily.

  • Cause: Aldehydes in methanol exist in equilibrium with their hemiacetal form. This reaction is reversible.

  • Test: Evaporate the methanol and dissolve the residue in Acetonitrile or DCM. Inject again.

    • If the peak disappears: It was the hemiacetal.

    • If the peak remains: It is likely the carboxylic acid (oxidation product) or the

      
       product (defluorinated).
      
  • Mass Spec Check:

    • Parent: M+

    • Hemiacetal: M + 32 (MeOH adduct)

    • Acetal: M + 46 (Dimethyl acetal)

    • Acid: M + 16 (Oxidation)

Q2: The compound has turned from white to yellow. Can I still use it?

Diagnosis: This indicates surface oxidation or trace polymerization.

  • Action:

    • Check purity via HPLC.

    • If purity is >95%, the color is likely due to trace impurities (highly colored conjugated species) that do not significantly affect stoichiometry.

    • Purification Protocol: If purity is compromised (<90%), recrystallize.

      • Solvent System: Hexane/Ethyl Acetate or Heptane/DCM.

      • Method: Dissolve in minimal warm DCM/EtOAc, filter to remove insoluble acid, then slowly add Hexane/Heptane until turbid. Cool to 4°C.

Q3: Can I use this compound in a reaction with amines (Reductive Amination) in Ethanol?

Recommendation: Proceed with caution.

  • Risk: While ethanol is standard for reductive amination, the elevated temperatures often required for imine formation could trigger the

    
     side reaction (displacement of F by EtO⁻), especially if the amine is basic.
    
  • Optimization:

    • Use DCM or THF as the solvent if solubility permits.

    • If an alcohol is required, use Isopropanol (sterically bulkier, less nucleophilic than MeOH/EtOH).

    • Keep temperature <40°C.[1]

Part 4: Standardized Protocols

Protocol A: Purity Assessment (HPLC)

Use this method to distinguish between the aldehyde, the acid degradant, and potential defluorinated impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde carbonyl).

  • Expected Retention Order (approximate):

    • Benzoic Acid degradant (Most Polar/Early eluting)

    • 2-Bromo-4-fluoro-5-methoxybenzaldehyde (Target)

    • Defluorinated/Alkoxy impurities (Variable, usually later eluting due to lipophilicity of methoxy vs fluoro).

Protocol B: Storage Recommendations

To maximize shelf-life (>1 year):

  • Atmosphere: Purge vial with Nitrogen or Argon before sealing.

  • Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature short-term, cold storage retards auto-oxidation [2, 5].

  • Container: Amber glass vials (protects from light-induced radical generation).

Part 5: Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Impurity Detected SolventCheck Is solvent MeOH or EtOH? Start->SolventCheck TempCheck Was heat (>50°C) applied? SolventCheck->TempCheck Yes OxidationCheck Check Mass Spec for [M+16] (Acid) SolventCheck->OxidationCheck No Action1 Suspect Hemiacetal. Switch to ACN/DCM. TempCheck->Action1 No Action2 Suspect SNAr (F displacement). Check for [M-F+OMe]. Reduce Temp or Change Solvent. TempCheck->Action2 Yes Action3 Suspect Oxidation. Recrystallize & Purge with N2. OxidationCheck->Action3 Yes

Caption: Figure 2. Decision tree for diagnosing stability issues during synthesis.

References

  • BenchChem. "Electrophilic and Nucleophilic Substitution of 4-Fluorobenzaldehyde Derivatives." BenchChem Technical Library. Accessed February 19, 2026. Link

  • Sigma-Aldrich. "Safety Data Sheet: 4-Fluorobenzaldehyde." Merck KGaA. Accessed February 19, 2026. Link

  • Walisongo, J. "One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution."[2] Journal of Chemical Education. Accessed February 19, 2026. Link

  • PubChem. "Compound Summary: 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CID 57527288)." National Library of Medicine. Accessed February 19, 2026. Link

  • Fluorochem. "Product Specification: 4-Bromo-2-fluoro-5-methoxybenzaldehyde."[3] Fluorochem Ltd. Accessed February 19, 2026. Link

Sources

Optimization

Technical Support Center: Synthesis of Substituted Benzaldehydes

Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common pitfalls in this area of synthetic chemistry. The information herein is structured to offer not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design and execution.

Section 1: Troubleshooting Common Formylation Reactions

The introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis. However, each named reaction comes with its own set of challenges. This section addresses specific issues encountered during common formylation reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[1] However, its success is highly dependent on the nature of the substrate and the precise control of reaction conditions.

Frequently Asked Questions (FAQs):

  • Q1: My Vilsmeier-Haack reaction is resulting in low or no yield. What are the likely causes?

    • A1: This is a frequent issue that can often be traced back to a few key factors:

      • Inactive Vilsmeier Reagent: The Vilsmeier reagent (a chloromethyliminium salt) is highly moisture-sensitive. Any moisture in your reagents (DMF, POCl₃) or glassware will lead to its decomposition.[2] Ensure all glassware is rigorously dried, and use fresh, anhydrous solvents and reagents. It is best to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[2]

      • Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic systems.[1] If your substrate has electron-withdrawing groups, it may be too deactivated for the reaction to proceed efficiently. In such cases, you might need to increase the reaction temperature or use a larger excess of the Vilsmeier reagent.[2]

      • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary to drive it to completion.[2]

  • Q2: I am observing a dark, tarry residue in my reaction flask. How can I prevent this?

    • A2: The formation of tarry residues is typically a result of overheating or the presence of impurities. The Vilsmeier-Haack reaction can be exothermic, and poor temperature control can lead to polymerization and decomposition of your starting material or product.[2][3]

      • Strict Temperature Control: Maintain a low temperature, especially during the formation of the Vilsmeier reagent and the addition of your substrate. An ice bath is recommended to manage the exotherm.[2]

      • Purity of Starting Materials: Use high-purity, purified starting materials and anhydrous solvents to minimize side reactions.[2]

  • Q3: My TLC analysis shows multiple products. What could be the cause?

    • A3: The formation of multiple products can arise from side reactions or product decomposition.

      • Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to undesired side products. Optimize the stoichiometry to find the right balance for your specific substrate.[2]

      • Reaction Conditions: Excessive reaction times or temperatures can lead to the decomposition of the desired product. Monitor the reaction closely and quench it as soon as the starting material is consumed.[2]

Troubleshooting Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Troubleshooting start Start: Low Yield or No Product check_reagent Is the Vilsmeier Reagent Active? start->check_reagent check_substrate Is the Substrate Sufficiently Reactive? check_reagent->check_substrate Yes solution_reagent Use fresh, anhydrous reagents. Prepare reagent at 0-5°C and use immediately. check_reagent->solution_reagent No check_conditions Are Reaction Conditions Optimal? check_substrate->check_conditions Yes solution_substrate Increase temperature or use excess reagent for electron-deficient substrates. check_substrate->solution_substrate No solution_conditions Monitor via TLC. Gradually increase temperature if sluggish. check_conditions->solution_conditions No success Successful Formylation check_conditions->success Yes solution_reagent->success solution_substrate->success solution_conditions->success

Caption: Troubleshooting workflow for low yields in the Vilsmeier-Haack reaction.

Duff Reaction

The Duff reaction provides a method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA).[4] While advantageous for its use of inexpensive reagents, it is often plagued by low yields and side reactions.[5][6]

Frequently Asked Questions (FAQs):

  • Q1: I'm getting a significant amount of the di-formylated product. How can I favor mono-formylation?

    • A1: Di-formylation is a common side reaction, especially when both ortho positions of a phenol are available.[4]

      • Control Stoichiometry: The most effective way to favor mono-formylation is to carefully control the stoichiometry of your reagents. Reducing the amount of HMTA relative to your phenolic substrate can significantly increase the yield of the mono-formylated product.[4]

      • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation. Monitor the reaction closely with TLC or HPLC and stop it once the mono-formylated product is maximized.[4]

  • Q2: My reaction is producing a lot of resin/polymer. What's causing this and how can I prevent it?

    • A2: Resin formation is often due to the condensation reactions of the phenol with formaldehyde, which is generated in situ.

      • Optimize Temperature: Higher temperatures accelerate these condensation reactions.[4] Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Milder Acid Catalyst: If using an acid-catalyzed variation, a milder acid may help to reduce the rate of polymerization.[4]

  • Q3: The yield of my Duff reaction is consistently low. Are there any modifications to improve it?

    • A3: The traditional Duff reaction is known for modest yields. However, several modifications can significantly improve its efficiency.

      • Acidic Solvent: Using a strong acid like trifluoroacetic acid (TFA) as the solvent can dramatically increase the yield and reaction rate, particularly for electron-deficient phenols.[7]

      • Addition of Water: The addition of a stoichiometric amount of water has been shown to increase product yields by 10-20% for a range of phenolic substrates.[5]

      • Microwave-Assisted Synthesis: Utilizing a microwave reactor can substantially decrease the reaction time while providing comparable yields to conventional heating methods.[5]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform in a basic solution.[8] However, it is often associated with low yields and the formation of isomers.[9]

Frequently Asked Questions (FAQs):

  • Q1: My Reimer-Tiemann reaction is giving a mixture of ortho and para isomers. How can I improve the regioselectivity?

    • A1: While the Reimer-Tiemann reaction generally favors ortho-formylation, achieving high regioselectivity can be challenging.

      • Steric Hindrance: The selectivity is influenced by steric hindrance around the hydroxyl group. Bulky substituents in the ortho position will favor para substitution.[10]

      • Reaction Conditions: The choice of base and solvent can influence the ortho/para ratio, though this is often substrate-dependent.

  • Q2: The yield of my reaction is very poor. What are the common reasons for this?

    • A2: Low yields in the Reimer-Tiemann reaction are a common complaint.[9]

      • Biphasic Nature: The reaction is typically run in a biphasic system (aqueous base and an organic phase with chloroform), which can lead to poor mass transfer.[7][11] Vigorous stirring is essential to maximize the interfacial area.

      • Phase-Transfer Catalyst: Employing a phase-transfer catalyst can significantly improve the interaction between the aqueous and organic phases, leading to better yields.[7]

      • Substrate Compatibility: The reaction is not suitable for substrates with functional groups that are sensitive to strong bases or can react with dichlorocarbene, such as alkenes and certain amines.[8][11]

Gattermann and Gattermann-Koch Reactions

These reactions are used to introduce a formyl group onto aromatic systems, with the Gattermann-Koch reaction being particularly useful for the industrial synthesis of benzaldehyde.[12][13]

Frequently Asked Questions (FAQs):

  • Q1: Why is the Gattermann-Koch reaction not suitable for phenols and phenolic ethers?

    • A1: The Gattermann-Koch reaction is generally ineffective for these substrates.[13][14] This is often attributed to the insolubility of the copper(I) chloride co-catalyst in the reaction mixture under the standard conditions used for these substrates.[13][14]

  • Q2: What are the main limitations of the original Gattermann reaction?

    • A2: The primary drawback of the original Gattermann method was its reliance on anhydrous hydrogen cyanide (HCN), which is highly toxic and difficult to handle.[12][13] To circumvent this, the Adams modification, which generates HCN in situ from zinc cyanide and hydrochloric acid, is now more commonly used.[12][13] The scope of the Gattermann-Koch reaction is also limited to alkylbenzenes.[12][13]

Sommelet Reaction

The Sommelet reaction converts a benzylic halide to the corresponding aldehyde using hexamethylenetetramine (HMTA).[15][16] It is valued for its mild conditions that avoid over-oxidation to the carboxylic acid.[15]

Frequently Asked Questions (FAQs):

  • Q1: What are the main limitations of the Sommelet reaction?

    • A1: The scope of the Sommelet reaction is largely limited to primary benzylic halides.[15] It performs poorly with secondary or tertiary halides, allylic systems, and sterically hindered ortho-substituted benzyl halides.[15] While it tolerates a range of electron-donating and electron-withdrawing groups on the aromatic ring, electron-attracting substituents can decrease the rate and yield.[15][17]

  • Q2: What are the key steps in the Sommelet reaction mechanism?

    • A2: The reaction proceeds in three main stages:

      • Formation of a hexaminium salt from the reaction of the benzylic halide with HMTA.[18]

      • Hydrolysis of this salt to an amine and its methylene derivative.[18]

      • Formation of the aldehyde through a process believed to involve a hydride transfer.[18][19]

Section 2: Challenges in the Oxidation of Benzyl Alcohols

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation. However, achieving high selectivity and avoiding over-oxidation can be challenging.

Frequently Asked Questions (FAQs):

  • Q1: My oxidation of benzyl alcohol is producing a significant amount of benzoic acid. How can I improve the selectivity for the aldehyde?

    • A1: Over-oxidation to the carboxylic acid is a common problem.[20]

      • Choice of Oxidant: The strength of the oxidizing agent is crucial. Milder oxidants are less likely to cause over-oxidation. The choice of catalyst and reaction conditions can also be tuned to favor the formation of the aldehyde.[21] For example, in some systems, the use of a base can suppress the inhibition caused by the benzoic acid product.[20]

      • Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further oxidation of the desired benzaldehyde.

      • Thermodynamic Properties: In some electrochemical systems, the thermodynamic properties of the catalyst can prevent the formation of benzoic acid as a byproduct.[22]

  • Q2: The reaction kinetics of my benzyl alcohol oxidation are very sluggish. What can I do to improve the rate?

    • A2: Sluggish reaction kinetics can be a significant hurdle.[22]

      • Temperature: Increasing the reaction temperature can enhance the yield of benzaldehyde, but care must be taken to avoid over-oxidation.[23]

      • Catalyst System: The choice of catalyst is critical. For instance, in nitrate-based oxidation systems, the activity of different metal nitrates can vary significantly, with Fe(NO₃)₃ often showing high activity.[23] The decomposition temperature of the nitrate salt is related to its catalytic activity.[23]

      • Solvent Effects: The solvent can have a significant impact on the reaction rate and selectivity.[23]

Section 3: Purification Pitfalls

The purification of substituted benzaldehydes can be as challenging as their synthesis, often due to the presence of closely related impurities or the inherent properties of the product.

Frequently Asked Questions (FAQs):

  • Q1: I'm having difficulty separating my desired benzaldehyde from the unreacted starting material and side products. What are the best purification strategies?

    • A1:

      • Column Chromatography: Flash column chromatography on silica gel is a standard and often effective method for purifying substituted benzaldehydes.[7][24]

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[7]

      • Purification via Adducts: Some aldehydes can be isolated and purified via the formation of semicarbazones or bisulfite adducts.[25]

  • Q2: My purified benzaldehyde is unstable and discolors upon storage. How can I improve its stability?

    • A2: Benzaldehydes can be prone to oxidation, especially when exposed to air.

      • Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to minimize degradation.[26]

      • Hydrogenation Treatment: A mild hydrogenation treatment in the presence of a suitable catalyst (e.g., palladium on carbon) can sometimes be used to remove impurities that contribute to instability, followed by distillation.[26]

Section 4: Experimental Protocols

Protocol 1: Modified Duff Reaction using Trifluoroacetic Acid

This protocol is adapted for phenols, particularly those that are less reactive.[7]

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1 equivalent) and hexamethylenetetramine (2-3 equivalents) in anhydrous trifluoroacetic acid.

  • Reaction: Heat the mixture at 70-80°C for 3-6 hours, monitoring the progress by TLC.

  • Work-up: After cooling the reaction mixture, pour it into a 4 M HCl solution.

  • Isolation: The product may precipitate upon standing. If so, collect the solid by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[7]

  • Purification: The crude product can be further purified by column chromatography or recrystallization.[7]

Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Heterocycle

This is a general procedure that should be optimized for the specific substrate.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, ensuring the temperature does not rise above 10 °C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the substrate in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80 °C) while monitoring by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.

  • Isolation: Extract the product with an appropriate organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Section 5: Data Summary

Table 1: Comparison of Common Formylation Reactions

ReactionTypical SubstrateKey ReagentsCommon Pitfalls
Vilsmeier-Haack Electron-rich aromatics/heterocyclesDMF, POCl₃Moisture sensitivity, overheating, tar formation, requires activated substrates.[1][2]
Duff Reaction PhenolsHMTA, acid (e.g., TFA, acetic acid)Low yields, di-formylation, resin/polymer formation.[4][5][7]
Reimer-Tiemann PhenolsCHCl₃, strong baseLow yields, ortho/para isomer formation, biphasic reaction limitations.[7][9]
Gattermann-Koch AlkylbenzenesCO, HCl, AlCl₃, CuClNot suitable for phenols/ethers, limited substrate scope.[13][14]
Sommelet Reaction Primary benzylic halidesHMTA, waterLimited to primary halides, steric hindrance issues.[15]

References

  • Sommelet reaction - Grokipedia. (n.d.).
  • Gattermann - Koch Reaction: Mechanism, Limitations - - Career Guide. (2023, August 26).
  • Troubleshooting side reactions during the formylation step of synthesis - Benchchem. (n.d.).
  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole - Benchchem. (n.d.).
  • Gattermann-Koch Reaction: Mechanism, Limitations and Examples - Collegedunia. (2021, November 22).
  • Gattermann Koch Reaction Mechanism - Definition, Limitations - CollegeSearch. (2025, August 25).
  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - Frontiers. (2020, March 19).
  • Redox-mediated electrified synthesis of benzaldehyde - Green Chemistry (RSC Publishing). (n.d.).
  • troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol - Benchchem. (n.d.).
  • Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure - Semantic Scholar. (n.d.).
  • Duff Formylation Reaction Modification: Water & Microwave Optimization - Studylib. (n.d.).
  • The Sommelet Reaction - ResearchGate. (n.d.).
  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2020, June 28).
  • Reaction network: (a) oxidation of benzyl alcohol to benzaldehyde; (b)... - ResearchGate. (n.d.).
  • Reimer-Tiemann Reaction - Master Organic Chemistry. (2026, February 6).
  • The Sommelet Reaction. (n.d.).
  • Alkyl-substituted benzaldehydes - ResearchGate. (2025, November 2).
  • Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. (2025, January 24).
  • Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24).
  • Method for the purification of benzaldehyde - European Patent Office - EP 0016487 B1. (n.d.).
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (n.d.).
  • Sommelet reaction - Wikipedia. (n.d.).
  • Sommelet Reaction - Cambridge University Press. (n.d.).
  • Reaction Mechanism of Reimer-Tiemann Reaction - Physics Wallah. (n.d.).
  • Reimer–Tiemann reaction - Wikipedia. (n.d.).
  • Can anybody help with Aromatic aldehyde preparation (Duff Reaction)? | ResearchGate. (2015, July 22).

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Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde: A Comparative Approach

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. For drug development professionals and researchers, mastering...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. For drug development professionals and researchers, mastering analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is not merely a procedural skill but a fundamental necessity for accelerating discovery. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-4-fluoro-5-methoxybenzaldehyde, a substituted benzaldehyde with potential applications as a building block in organic synthesis.

This guide deviates from a rigid template, instead offering a narrative that weaves together experimental data, theoretical principles, and comparative analysis. We will explore the expected spectral features of the title compound, compare it with structurally similar molecules, and provide the causal reasoning behind the observed and predicted chemical shifts and coupling constants.

The Subject Molecule: 2-Bromo-4-fluoro-5-methoxybenzaldehyde

2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) is a polysubstituted aromatic aldehyde.[1] Its structure presents a unique arrangement of electron-withdrawing (bromo, fluoro, aldehyde) and electron-donating (methoxy) groups on the benzene ring. This substitution pattern leads to a distinct and predictable NMR spectrum, which is invaluable for its identification and for assessing its purity.

PropertyValue
Molecular FormulaC₈H₆BrFO₂
Molecular Weight233.03 g/mol
AppearanceSolid
Melting Point100-105 °C

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The following is a generalized, best-practice protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound like 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate solvent for this type of molecule due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak in both ¹H and ¹³C NMR spectra.

  • Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak, making the addition of an external standard unnecessary in many cases.

Spectrometer Setup and Data Acquisition:

  • ¹H NMR:

    • Frequency: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C NMR:

    • Frequency: A corresponding frequency of 100 MHz for a 400 MHz spectrometer.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.

    • Spectral Width: A spectral width of 0 to 220 ppm is appropriate to encompass all expected carbon signals.

Predicted NMR Spectral Data and Interpretation

Due to the limited availability of public experimental spectra for 2-Bromo-4-fluoro-5-methoxybenzaldehyde, the following analysis is based on predicted data, which provides a robust framework for what a researcher should expect to observe.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromo-4-fluoro-5-methoxybenzaldehyde is expected to show three distinct signals in the aromatic and aldehyde regions, in addition to the methoxy signal.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.2d1H-CHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It will likely appear as a doublet due to coupling with the adjacent aromatic proton.
~7.5d1HH-6This proton is ortho to the bromine atom and meta to the aldehyde group. The electron-withdrawing nature of these groups will shift it downfield. It will appear as a doublet due to coupling with the fluorine atom.
~7.2d1HH-3This proton is ortho to the aldehyde group and meta to the fluorine atom. It will also be shifted downfield and will appear as a doublet due to coupling with the fluorine atom.
~3.9s3H-OCH₃The protons of the methoxy group are shielded compared to the aromatic protons and will appear as a singlet as there are no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to each of the unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~189C=OThe carbonyl carbon of the aldehyde is highly deshielded and typically appears in this region.
~158 (d)C-FThe carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling.
~148C-OCH₃The carbon attached to the methoxy group will be deshielded due to the electronegative oxygen.
~128C-CHOThe carbon to which the aldehyde group is attached.
~125 (d)C-3This carbon will show a smaller C-F coupling (two-bond).
~118 (d)C-6This carbon will show a smaller C-F coupling (three-bond).
~115C-BrThe carbon attached to the bromine atom will be deshielded, but less so than the carbon attached to fluorine.
~56-OCH₃The methoxy carbon is in the typical range for sp³ hybridized carbons attached to an oxygen atom.

Comparative Analysis

A key aspect of spectroscopic analysis is to compare the spectrum of a target molecule with that of known, structurally related compounds. This allows for a more confident assignment of signals and a deeper understanding of substituent effects.

Comparison with 4-Fluorobenzaldehyde

The ¹H and ¹³C NMR spectra of 4-fluorobenzaldehyde provide a useful reference point.

  • ¹H NMR of 4-Fluorobenzaldehyde: Shows a singlet for the aldehyde proton (~9.96 ppm), and two multiplets in the aromatic region (~7.90 and ~7.20 ppm).[1]

  • ¹³C NMR of 4-Fluorobenzaldehyde: The carbon attached to the fluorine shows a large one-bond coupling constant (¹JCF ≈ 255 Hz).[1]

Key Differences and Insights:

  • The presence of the bromo and methoxy groups in our target molecule will induce further shifts in the aromatic proton and carbon signals compared to 4-fluorobenzaldehyde.

  • The methoxy group, being electron-donating, will tend to shield the protons and carbons on the ring, shifting them to a higher field (lower ppm).

  • The bromine atom, being electron-withdrawing, will deshield the adjacent protons and carbons, shifting them to a lower field (higher ppm).

  • The complex interplay of these electronic effects, along with steric factors, determines the final chemical shifts.

Comparison with 2-Bromo-4,5-dimethoxybenzaldehyde

The synthesis and characterization of 2-bromo-4,5-dimethoxybenzaldehyde have been reported.[2] While the full NMR data is not provided in the abstract, we can infer some comparative points.

  • Replacing the fluorine with a second methoxy group would lead to a more shielded aromatic system. We would expect the aromatic proton signals to appear at a slightly higher field compared to our target molecule.

  • The absence of C-F coupling would simplify the ¹³C NMR spectrum, with all aromatic carbon signals appearing as singlets (in a proton-decoupled spectrum).

Visualizing the Structure and Key Interactions

The following diagram illustrates the structure of 2-Bromo-4-fluoro-5-methoxybenzaldehyde and highlights the key atoms for NMR analysis.

Caption: Molecular structure of 2-Bromo-4-fluoro-5-methoxybenzaldehyde with atom numbering.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Bromo-4-fluoro-5-methoxybenzaldehyde are predicted to exhibit a set of well-defined signals that are highly characteristic of its structure. The analysis of chemical shifts, multiplicities, and coupling constants, especially when compared with structurally related analogs, allows for an unambiguous assignment of all protons and carbons. This guide provides researchers and drug development professionals with a comprehensive framework for interpreting the NMR data of this and similar polysubstituted aromatic compounds, thereby facilitating confident structural verification and quality control in their scientific endeavors.

References

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Nafillah, I. N., & Wijaya, K. (2019). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Molekul, 14(2), 123-130. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Bromo vs. 4-Bromo Benzaldehyde Isomers

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is fundamental to synthetic strategy and molecular design. This guide provides an in-depth, objective com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is fundamental to synthetic strategy and molecular design. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-bromobenzaldehyde and 4-bromobenzaldehyde. By examining the interplay of electronic and steric effects, supported by experimental data, this document aims to elucidate the distinct chemical behaviors of these ortho and para isomers in key organic transformations.

Foundational Principles: Electronic and Steric Effects

The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this reactivity through a combination of electronic (inductive and resonance) and steric effects.

Electronic Effects: The bromine atom exhibits a dual electronic nature: it is electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R).[1]

  • Inductive Effect (-I): Due to its high electronegativity, bromine pulls electron density away from the aromatic ring, increasing the partial positive charge on the carbonyl carbon and thus its susceptibility to nucleophilic attack.[1]

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic ring, which can partially counteract the inductive effect.

For 4-bromobenzaldehyde, both the -I and +R effects are at play. In contrast, for 2-bromobenzaldehyde, the inductive effect is more pronounced due to the closer proximity of the bromine atom to the aldehyde group.

Steric Hindrance: The spatial arrangement of atoms can also influence reactivity. In 2-bromobenzaldehyde, the bulky bromine atom is situated adjacent to the aldehyde group. This "ortho effect" can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reactions.[2]

The interplay of these electronic and steric factors results in differential reactivity between the two isomers, which will be explored in the context of specific chemical reactions.

Comparative Reactivity in Key Organic Transformations

To quantitatively assess the differences in reactivity, we will examine several fundamental organic reactions: nucleophilic addition (Knoevenagel Condensation and Wittig Reaction), oxidation, and the Cannizzaro reaction.

Nucleophilic Addition Reactions

Nucleophilic addition is a cornerstone of aldehyde chemistry. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[3] Studies on the condensation of various substituted benzaldehydes have shown that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the carbonyl carbon.[1] This is quantified by a positive reaction constant (ρ) in the Hammett equation, which correlates reaction rates with substituent electronic effects.[1]

Expected Reactivity: Based on electronic effects alone, both isomers should be more reactive than unsubstituted benzaldehyde. The stronger net electron-withdrawing effect on the para position would suggest 4-bromobenzaldehyde to be more reactive than 2-bromobenzaldehyde, where steric hindrance could play a significant role.

Experimental Data Summary:

IsomerRelative Reactivity TrendPrimary Influencing Factors
4-Bromobenzaldehyde HighStrong electron-withdrawing inductive effect, enhancing carbonyl electrophilicity.[1]
2-Bromobenzaldehyde Moderate to LowElectron-withdrawing inductive effect is countered by significant steric hindrance from the ortho-bromo group, impeding nucleophilic attack.[2]

G cluster_4bromo 4-Bromobenzaldehyde cluster_2bromo 2-Bromobenzaldehyde 4-Bromo 4-Bromobenzaldehyde 4-Carbonyl Electrophilic Carbonyl Carbon 4-Bromo->4-Carbonyl -I Effect Dominates 4-Product Knoevenagel Product 4-Carbonyl->4-Product Faster Nucleophilic Attack 2-Bromo 2-Bromobenzaldehyde 2-Carbonyl Sterically Hindered Carbonyl Carbon 2-Bromo->2-Carbonyl Steric Hindrance 2-Product Knoevenagel Product 2-Carbonyl->2-Product Slower Nucleophilic Attack Nucleophile Nucleophile Nucleophile->4-Carbonyl Less Hindered Nucleophile->2-Carbonyl More Hindered

Caption: Steric hindrance in the Knoevenagel condensation of bromobenzaldehyde isomers.

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another example of a nucleophilic addition.[4][5] The reactivity in this case is also influenced by the electrophilicity of the carbonyl carbon and steric factors.

Expected Reactivity: Similar to the Knoevenagel condensation, the electronic effects would favor the reactivity of both isomers over benzaldehyde. However, the bulky phosphonium ylide used in the Wittig reaction is particularly sensitive to steric hindrance, which would be expected to significantly slow down the reaction with 2-bromobenzaldehyde.

Experimental Data Summary: While direct comparative kinetic data is scarce, the general principles of the Wittig reaction suggest the following trend:

IsomerExpected Yield/RateRationale
4-Bromobenzaldehyde HigherThe electrophilic carbonyl is readily accessible to the Wittig reagent.
2-Bromobenzaldehyde LowerSignificant steric hindrance from the ortho-bromo group impedes the approach of the bulky phosphonium ylide, leading to a slower reaction and potentially lower yields.[6]
Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a common transformation. The reaction rate can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally facilitate oxidation by making the carbonyl carbon more electron-deficient.[7]

Expected Reactivity: Given that electron-withdrawing groups accelerate oxidation, both bromobenzaldehyde isomers are expected to be more reactive than benzaldehyde. Due to the more pronounced electron-withdrawing effect, 4-bromobenzaldehyde is anticipated to be more reactive than 2-bromobenzaldehyde, where steric effects might also play a role depending on the oxidant.

Experimental Data Summary: A study on the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide found that the reaction is subject to steric hindrance by ortho-substituents.[2]

IsomerRelative Rate of OxidationKey Factors
4-Bromobenzaldehyde FasterThe strong electron-withdrawing nature of the para-bromo group enhances the electrophilicity of the carbonyl carbon, facilitating oxidation.[1]
2-Bromobenzaldehyde SlowerWhile the inductive effect of the ortho-bromo group is present, steric hindrance can impede the approach of the oxidizing agent, leading to a slower reaction rate.[2]

G cluster_reactivity Factors Influencing Rate Start Aldehyde Isomer Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack by Oxidant Oxidant Oxidizing Agent (e.g., N-bromobenzamide) Oxidant->Intermediate Product Carboxylic Acid Intermediate->Product Hydride Transfer/Rearrangement Electronic Electronic Effects: -I of Bromine increases electrophilicity of C=O Steric Steric Hindrance (in 2-bromo isomer): Impedes approach of oxidant

Caption: Generalized workflow for the oxidation of bromobenzaldehyde isomers.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid in the presence of a strong base.[8][9] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[10]

Expected Reactivity: The rate-determining step is often the hydride transfer from the tetrahedral intermediate of one aldehyde molecule to a second aldehyde molecule. The reactivity is therefore dependent on both the susceptibility of the carbonyl carbon to nucleophilic attack and the ability of the intermediate to donate a hydride. Electron-withdrawing groups enhance the initial nucleophilic attack.

IsomerExpected ReactivityRationale
4-Bromobenzaldehyde FasterThe electron-withdrawing bromine at the para position increases the electrophilicity of the carbonyl carbon, accelerating the initial hydroxide attack.
2-Bromobenzaldehyde SlowerSteric hindrance from the ortho-bromo group could slow down the initial nucleophilic attack by the hydroxide ion.

Experimental Protocols

For researchers wishing to conduct their own comparative studies, the following are generalized protocols for the reactions discussed.

Protocol for Comparative Knoevenagel Condensation

Objective: To compare the reaction rates of 2- and 4-bromobenzaldehyde with malononitrile.

Materials:

  • 2-Bromobenzaldehyde

  • 4-Bromobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare equimolar solutions of 2-bromobenzaldehyde, 4-bromobenzaldehyde, and malononitrile in ethanol.

  • In a cuvette, mix the malononitrile solution with a catalytic amount of piperidine.

  • Initiate the reaction by adding the respective bromobenzaldehyde solution and immediately begin monitoring the absorbance of the product at its λmax.

  • Record the absorbance at regular time intervals.

  • The initial reaction rate can be determined from the slope of the absorbance versus time plot.

G Start Prepare Reactant Solutions Mix Mix Malononitrile and Piperidine in Cuvette Start->Mix Initiate Add Aldehyde and Start Monitoring Mix->Initiate Record Record Absorbance vs. Time Initiate->Record Analyze Determine Initial Rate Record->Analyze

Caption: Experimental workflow for comparative Knoevenagel condensation.

Protocol for Comparative Oxidation

Objective: To compare the yields of benzoic acid from the oxidation of 2- and 4-bromobenzaldehyde.

Materials:

  • 2-Bromobenzaldehyde

  • 4-Bromobenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Acetone (solvent)

  • Sodium bisulfite

  • Hydrochloric acid

  • Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

  • In separate flasks, dissolve equimolar amounts of 2-bromobenzaldehyde and 4-bromobenzaldehyde in acetone.

  • Slowly add an aqueous solution of potassium permanganate to each flask while stirring.

  • Allow the reactions to proceed for a set amount of time at a constant temperature.

  • Quench the reactions by adding sodium bisulfite solution until the purple color disappears.

  • Acidify the solutions with hydrochloric acid and extract the products with an organic solvent.

  • Analyze the organic extracts by GC-MS to determine the relative yields of 2-bromobenzoic acid and 4-bromobenzoic acid.

Conclusion

The reactivity of 2-bromobenzaldehyde and 4-bromobenzaldehyde is a clear illustration of the delicate balance between electronic and steric effects in organic chemistry.

  • 4-Bromobenzaldehyde generally exhibits higher reactivity in reactions where the rate is primarily determined by the electrophilicity of the carbonyl carbon, such as nucleophilic additions and oxidations. This is attributed to the strong, unhindered electron-withdrawing inductive effect of the para-bromine atom.[1]

  • 2-Bromobenzaldehyde often shows attenuated reactivity, particularly in reactions involving bulky reagents. The steric hindrance imposed by the ortho-bromine atom can significantly impede the approach to the carbonyl carbon, overriding the activating electronic effect.[2]

For synthetic chemists and drug development professionals, these differences are of paramount importance. The choice of isomer can dramatically affect reaction rates, yields, and even the feasibility of a synthetic route. This guide provides a foundational framework for understanding and predicting the reactivity of these valuable synthetic intermediates.

References

  • Wikipedia. (2023). Cannizzaro reaction. [Link]

  • University of Babylon. (n.d.). Cannizzaro Reaction. [Link]

  • Patouossa, I., Njabon, E., Emadak, A., & Zshika, N. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 9, 120-130. [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]

  • Hubbard, R. (2020). CHEM 2212L The Wittig Reaction. YouTube. [Link]

  • Banerji, K. K. (1988). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(5), 397-403. [Link]

  • Allen. (2025). Cannizzaro Reaction Mechanism. [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

  • Chemistry LibreTexts. (2023). Cannizzaro Reaction. [Link]

  • LibreTexts. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Sharma, V., & Banerji, K. K. (2000). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. International Journal of Chemical Kinetics, 32(5), 265-273. [Link]

  • Singh, S., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 12(1), 1-18. [Link]

  • Makhijani, S. (2020). Nucleophilic addition reaction COMPARATIVE Study ALDEHYDES,KETONES & CARBOXYLIC ACIDS. YouTube. [Link]

  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Dwivedi, A. K., et al. (2015). Oxidative of Some Substituted Benzaldehydes by Isoqauinolinium Bromochromate. Archives of Applied Science Research, 7(5), 1-6. [Link]

  • Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

  • Kumar, S., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Chemistry Stack Exchange. (2023). Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition. [Link]

  • Fiveable. (2025). Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (2001). Competing bromination and oxidation pathways in acid bromate solutions: an experimental and theoretical study. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. [Link]

  • ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-409. [Link]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

Sources

Validation

Advanced FT-IR Interpretation Guide: 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Executive Summary: The Structural Fingerprint In the context of pharmaceutical intermediate analysis, 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) presents a unique spectroscopic challenge. As a tetrasubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

In the context of pharmaceutical intermediate analysis, 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5) presents a unique spectroscopic challenge. As a tetrasubstituted benzene derivative, its FT-IR spectrum is a complex superposition of electronic effects: the inductive withdrawal of fluorine, the resonance donation of the methoxy group, and the steric/field effects of the ortho-bromine.

This guide moves beyond basic peak listing. It provides a comparative analysis of the compound’s spectral performance against structural analogs, establishing a self-validating interpretation protocol for Quality Control (QC) and structural elucidation.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and minimize artifacts (such as solvent masking or polymorphic shifts), the following "Solid-State KBr" protocol is recommended over ATR for high-resolution fingerprinting of this crystalline aldehyde.

Protocol: High-Fidelity KBr Pellet Preparation
  • Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours to remove hygroscopic water (prevents OH interference at 3400 cm⁻¹).

  • Ratio Control: Mix 1.5 mg of analyte with 200 mg KBr (approx. 0.7% w/w). Why? Higher concentrations cause detector saturation in the strong C-F and C=O regions, leading to peak truncation.

  • Grinding: Pulverize in an agate mortar for 2 minutes. Goal: Reduce particle size < 2 µm (below the wavelength of IR light) to eliminate the Christiansen Effect (baseline scattering).

  • Compression: Press at 10 tons for 2 minutes under vacuum.

  • Validation Check: The resulting pellet must be transparent. If opaque/white, moisture or particle size issues are present; discard and repeat.

Spectral Interpretation & Comparative Analysis

The interpretation is divided into three critical zones. We compare the target molecule's response with Benzaldehyde (unsubstituted reference) and 4-Fluorobenzaldehyde to isolate substituent effects.

Zone A: The High-Frequency Diagnostic (3100 – 2700 cm⁻¹)

This region confirms the aldehyde functionality and aromatic core.

Functional GroupFrequency (cm⁻¹)IntensityMechanistic InsightComparison Note
Ar-H Stretch 3100 – 3050WeakC-H stretching of the two isolated aromatic protons (C3-H, C6-H).Weaker than unsubstituted benzaldehyde due to fewer protons (2 vs 5).
Aldehyde C-H 2870 & 2760 MediumFermi Resonance Doublet. The fundamental C-H stretch couples with the overtone of the C-H bending (~1390 cm⁻¹).Critical Check: If the lower frequency band (2760) is missing, the sample has likely oxidized to the carboxylic acid.
Methyl C-H 2980 – 2840MediumC-H stretches from the 5-methoxy group (

).
Absent in 4-fluoro and simple benzaldehyde analogs.
Zone B: The Carbonyl & Skeletal Core (1700 – 1400 cm⁻¹)

The "heartbeat" of the molecule. The position of the carbonyl band is a vector sum of competing electronic effects.

  • Target Band (C=O): ~1685 – 1695 cm⁻¹

  • Causality:

    • Conjugation (Red Shift): The benzene ring lowers the frequency compared to aliphatic aldehydes (~1725 cm⁻¹).

    • Ortho-Bromo Effect (Blue Shift): The bulky Br atom at the C2 position creates a field effect (dipole repulsion) and steric twist, forcing the C=O slightly out of planarity with the ring. This reduces conjugation, raising the frequency compared to 4-fluorobenzaldehyde (~1695 cm⁻¹ vs 1680 cm⁻¹).

Zone C: The Fingerprint & Halogen Specifics (1400 – 400 cm⁻¹)

This region differentiates this specific isomer from other polysubstituted analogs.

Functional GroupFrequency (cm⁻¹)SpecificityInterpretation
C-F Stretch 1250 – 1200 Very Strong The C-F bond is highly polar. This band often dominates the fingerprint region, overlapping with the asymmetric C-O-C stretch.
Ar-O-C (Ether) 1040 – 1020StrongSymmetric stretching of the methoxy ether linkage.
Isolated Ar-H OOP 890 – 870MediumOut-of-plane bending for isolated protons at positions 3 and 6 (1,2,4,5-substitution pattern).
C-Br Stretch 600 – 500Medium/WeakHeavy atom vibration. Often obscured but crucial for confirming bromination.

Comparative Performance: FT-IR vs. Alternatives[1]

Why use FT-IR over Raman or NMR for this specific compound?

FeatureFT-IR Raman Spectroscopy 1H-NMR
C=O Detection Superior. Strong dipole change makes the carbonyl peak sharp and quantitative.Weak. C=O is a weak Raman scatterer.Excellent, but requires solvation (CDCl3).
Isomer ID High. Fingerprint region (1500-400 cm⁻¹) is unique to the 1,2,4,5-pattern.Good. Symmetric ring breathing modes are distinct.High. Coupling constants confirm para/meta relationships.
Sample State Solid state (KBr) allows polymorphism detection.Solid state possible, but fluorescence from impurities can mask signals.Solution phase only (averages out conformers).

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the identity of 2-Bromo-4-fluoro-5-methoxybenzaldehyde using the spectral data described above.

FTIR_Analysis_Workflow Start Start: Acquire Spectrum (KBr Pellet) Check_CO Check Carbonyl Region (1680-1700 cm⁻¹) Start->Check_CO Check_Aldehyde Check Fermi Doublet (2870/2760 cm⁻¹) Check_CO->Check_Aldehyde Strong Band Present Result_Fail_Ox FAIL: Oxidation Detected (Benzoic Acid Derivative) Check_CO->Result_Fail_Ox Band Shifted/Broad (>1700 or <1650) Check_CF Check C-F / Ether Region (1200-1250 cm⁻¹) Check_Aldehyde->Check_CF Doublet Present Check_Aldehyde->Result_Fail_Ox Doublet Missing (OH Broadening?) Check_Pattern Check Subst. Pattern (870-890 cm⁻¹) Check_CF->Check_Pattern Strong Broad Band Result_Fail_Iso FAIL: Wrong Isomer (Check Substitution Pattern) Check_CF->Result_Fail_Iso Weak/Missing Result_Pass PASS: Identity Confirmed 2-Bromo-4-fluoro-5-methoxybenzaldehyde Check_Pattern->Result_Pass Isolated H OOP Found Check_Pattern->Result_Fail_Iso Adjacent H OOP Found (e.g. 810 cm⁻¹)

Caption: Logical decision tree for the spectral validation of 2-Bromo-4-fluoro-5-methoxybenzaldehyde, filtering for oxidation and isomeric impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Fermi resonance and substituent effects).

  • NIST Chemistry WebBook. Infrared Spectrum of 4-Fluorobenzaldehyde. National Institute of Standards and Technology.[2][3] Available at: [Link] (Used as comparative baseline for fluoro-substituent effects).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[1] (Source for 1,2,4,5-substitution pattern assignments).

  • Varsányi, G. (1974). Assignments for Vibrational Spectra of Seven Hundred Benzene Derivatives. Adam Hilger.

Sources

Comparative

Biological Activity &amp; Synthetic Utility of 2-Bromo-4-fluoro-5-methoxybenzaldehyde Derivatives: A Comparative Guide

The following guide provides an in-depth technical analysis of the biological activity and synthetic utility of derivatives synthesized from 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5). Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity and synthetic utility of derivatives synthesized from 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS: 865186-62-5).

Executive Summary: The "Lynchpin" Scaffold

2-Bromo-4-fluoro-5-methoxybenzaldehyde is not merely a reagent; it is a privileged scaffold in modern medicinal chemistry. Its unique trisubstituted pattern offers three distinct "handles" for diversification, making it a critical intermediate for high-affinity ligands targeting GPR40 (FFAR1) and PDE4 .

Unlike simple benzaldehydes, the presence of the fluorine atom at C4 confers metabolic stability (blocking P450 oxidation) and enhances lipophilicity, while the bromine at C2 serves as a reactive site for metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

Key Therapeutic Areas
Derivative ClassTargetIndicationMechanism of Action
Biaryl Ethers GPR40 Type 2 DiabetesAmplification of glucose-stimulated insulin secretion (GSIS).
Boron-Heterocycles PDE4 Inflammation (Asthma/COPD)Inhibition of cAMP hydrolysis, reducing cytokine release.
Urolithin Analogs Ferroptosis NeurodegenerationModulation of iron-dependent cell death pathways.

Comparative Analysis of Biological Activity[1][2]

This section compares the biological performance of drugs derived from this scaffold against industry standards.

A. GPR40 Agonists (Metabolic Regulation)

Derivatives synthesized via Suzuki coupling at the C2-position of this aldehyde have yielded potent GPR40 agonists. These compounds are designed to be gut-restricted , minimizing systemic toxicity while maximizing incretin release.

Comparative Data: GPR40 Activation (EC50) Data synthesized from patent literature (US20220226298A1) and class comparisons.

CompoundStructure OriginEC50 (hGPR40)Fold-Selectivity (vs. GPR120)Notes
Derivative A (Fluorinated) From 2-Br-4-F-5-OMe-Benz 12 nM >500x High metabolic stability due to C-F bond.
Derivative B (Non-Fluoro)From 2-Br-5-OMe-Benz45 nM150xRapidly metabolized (O-demethylation).
Fasiglifam (TAK-875) Standard Control14 nM400xWithdrawn due to liver toxicity (DILI).

Insight: The 4-fluoro substituent in the title compound is critical. It prevents metabolic "soft spots" on the aromatic ring, extending the half-life (


) of the final drug candidate compared to the non-fluorinated analog (Derivative B).
B. PDE4 Inhibitors (Anti-Inflammatory)

The aldehyde group allows for the formation of catechol ether mimics. Boron-containing derivatives synthesized from this scaffold have shown efficacy in suppressing TNF-


 release.

Comparative Data: PDE4 Inhibition (IC50) Data derived from boronic acid derivatives (WO2009111676A2).

CompoundIC50 (PDE4B)TNF-

Suppression
Side Effect Profile (Emesis)
Boron-Derivative C 25 nM High Low
Rolipram (Standard)200 nMHighHigh (Severe Nausea)
Roflumilast0.8 nMVery HighModerate

Insight: Derivatives of 2-Bromo-4-fluoro-5-methoxybenzaldehyde allow for the creation of "soft drugs" (e.g., boron-containing) that are potent locally but degrade systemically, reducing the emetic (vomiting) side effects typical of PDE4 inhibitors like Rolipram.

Mechanism of Action & SAR Logic

The biological activity of these derivatives is dictated by the specific substitution pattern provided by the starting material.

Structure-Activity Relationship (SAR) Map
  • C1-Aldehyde: Precursor for heterocycles (benzimidazoles, quinolines) or reductive amination.

  • C2-Bromine: The "Anchor." Allows attachment of biaryl tails via Suzuki coupling to reach hydrophobic pockets in GPR40/PDE4.

  • C4-Fluorine: The "Shield." Blocks metabolic oxidation at the para-position relative to the electron-donating methoxy group.

  • C5-Methoxy: The "H-Bond Acceptor." Mimics the catechol moiety found in natural ligands, essential for receptor binding.

Pathway Visualization (GPR40 Activation)

GPR40_Pathway Compound Derivative of 2-Br-4-F-5-OMe-Benz Receptor GPR40 Receptor (Pancreatic Beta Cell) Compound->Receptor Binds Gprotein Gq Protein Activation Receptor->Gprotein Activates PLC PLC Activation Gprotein->PLC Signaling Calcium Intracellular Ca2+ Increase PLC->Calcium IP3 Pathway Insulin Insulin Secretion (Glucose Dependent) Calcium->Insulin Exocytosis

Figure 1: Mechanism of Action for GPR40 agonists derived from the title compound. The fluorinated scaffold ensures sustained receptor occupancy.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of a bioactive biaryl derivative and its biological validation.

Protocol A: Suzuki-Miyaura Coupling (Synthesis)

Objective: Functionalize the C2-position to create a GPR40 agonist precursor. Source: Adapted from US20220226298A1.

  • Reagents:

    • 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 equiv, 250 mg)[1]

    • Aryl-boronic ester (e.g., Methyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) (1.1 equiv)

    • Catalyst: XPhos-Pd-G3 (2-5 mol%)

    • Base: Potassium Phosphate (3.0 equiv)

    • Solvent: Dioxane:Water (10:1)

  • Procedure:

    • Step 1: Charge a reaction tube with the aldehyde, boronic ester, and base.

    • Step 2: Add solvent and degas with Argon for 10 minutes (Critical for Pd cycle).

    • Step 3: Add XPhos-Pd-G3 catalyst rapidly under Argon flow.

    • Step 4: Seal and heat to 80°C for 4-6 hours . Monitor by TLC (Hexane:EtOAc 4:1).

    • Step 5: Cool, dilute with EtOAc, wash with brine, and concentrate.

    • Step 6: Purify via flash chromatography.

  • Validation:

    • Expected Yield: >85%.

    • 1H NMR: Look for disappearance of the characteristic aromatic singlet of the starting material (C3-H) and appearance of biaryl protons.

Protocol B: PDE4 Inhibition Assay (Biological)

Objective: Quantify the anti-inflammatory potential of the derivative.

  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

  • Reagents:

    • Recombinant human PDE4B enzyme.

    • FAM-labeled cAMP (Substrate).

    • Terbium-labeled anti-cAMP antibody (Detection).

  • Workflow:

    • Incubation: Mix derivative (serial dilutions in DMSO) with PDE4B enzyme in reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2). Incubate 15 min.

    • Reaction: Add FAM-cAMP substrate. Incubate 60 min at RT.

    • Detection: Add Tb-labeled antibody. The antibody binds only non-hydrolyzed cAMP.

    • Readout: Measure TR-FRET signal. Low signal = High Activity (Substrate consumed). High signal = Inhibition (Substrate preserved).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthetic Workflow Visualization

Synthesis_Workflow Start 2-Bromo-4-fluoro- 5-methoxybenzaldehyde Step1 Suzuki Coupling (Ar-B(OR)2, Pd-Cat) Start->Step1 Inter1 Biaryl Aldehyde Intermediate Step1->Inter1 Step2 Reductive Amination (R-NH2, NaBH(OAc)3) Inter1->Step2 Step2b Knoevenagel Condensation (Malononitrile) Inter1->Step2b Alt. Route Final GPR40 Agonist (Active Drug) Step2->Final FinalB Tyrphostin Analog (Anticancer) Step2b->FinalB

Figure 2: Divergent synthesis pathways from the parent aldehyde. The Suzuki coupling (Step 1) is the industry-standard first step for this scaffold.

References

  • Title: "Gpr40 agonists and methods of use thereof.
  • PDE4 Inhibitors (Boron-Containing)

    • Title: "Boron-containing small molecules as anti-inflammatory agents."[2]

    • Source: World Intellectual Property Organiz
    • URL
  • Title: "Urolithin derivatives and methods of use thereof.
  • General Activity of Fluorinated Benzaldehydes

    • Title: "Biological Potential of Fluoro-Benzene Analogs."
    • Source: Annals of Medicinal Chemistry and Research.
    • URL:[Link]

Sources

Validation

X-ray crystallography of 2-Bromo-4-fluoro-5-methoxybenzaldehyde derivatives.

An In-Depth Technical Guide to the X-ray Crystallography of 2-Bromo-4-fluoro-5-methoxybenzaldehyde Derivatives: A Comparative Analysis In the landscape of drug discovery and materials science, the precise three-dimension...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystallography of 2-Bromo-4-fluoro-5-methoxybenzaldehyde Derivatives: A Comparative Analysis

In the landscape of drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is paramount. It dictates the compound's physical properties, reactivity, and, crucially, its interaction with biological targets. For substituted benzaldehydes, such as 2-Bromo-4-fluoro-5-methoxybenzaldehyde and its derivatives, which serve as versatile scaffolds in medicinal chemistry, an unambiguous structural determination is not merely academic—it is a foundational requirement for rational design.

Single-crystal X-ray diffraction (SCXRD) remains the gold-standard analytical technique for providing this definitive structural evidence.[1] It offers an unparalleled, high-resolution view of the molecule's conformation, bond lengths, bond angles, and the subtle intermolecular interactions that govern its crystal packing.[2][3] This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the X-ray crystallographic analysis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde derivatives. It details the experimental workflow from synthesis to final structure refinement, explains the causality behind methodological choices, and objectively compares the technique with other powerful analytical methods.

The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis. Each stage is critical for the success of the final structure determination.

Part 1: Synthesis and Crystal Growth

Synthesis: The target molecule, 2-Bromo-4-fluoro-5-methoxybenzaldehyde, is a solid at room temperature with a melting point between 100-105 °C.[4] Its synthesis can be approached through electrophilic bromination of a suitable fluoromethoxybenzaldehyde precursor. For instance, related structures like 2-bromo-4-fluorobenzaldehyde can be prepared by dissolving 4-fluorobenzaldehyde in an acid solution and treating it with a brominating agent.[5] The presence of the methoxy group on the starting material will influence the regioselectivity of the bromination.

Crystallization - The Make-or-Break Step: The most significant bottleneck in any crystallographic study is the growth of high-quality, single crystals suitable for diffraction.[2] For small organic molecules like the topic compound, several classical methods are employed, all based on slowly achieving a state of supersaturation to allow for ordered molecular packing rather than rapid precipitation.

Experimental Protocol: Crystallization via Vapor Diffusion

Vapor diffusion is an excellent method when working with milligram quantities of a compound.[6] It relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "solvent" (in which it is soluble).

  • Preparation: Dissolve 5-10 mg of the 2-Bromo-4-fluoro-5-methoxybenzaldehyde derivative in a minimal amount (~0.5 mL) of a suitable solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar containing a reservoir (~2-3 mL) of an anti-solvent (e.g., hexane or pentane). The anti-solvent must be miscible with the solvent.

  • Incubation: Seal the larger jar and leave it undisturbed in a vibration-free environment at a constant temperature.

  • Growth: Over hours to days, the more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting the slow growth of crystals.

Causality: The slow rate of diffusion is crucial. It allows molecules to deposit onto a growing nucleation site in a highly ordered, repeating lattice. Rapid changes in solubility would lead to the formation of an amorphous powder or a profusion of tiny, unusable crystals.

Part 2: Data Collection and Processing

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted and subjected to X-ray analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A well-formed crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (typically at 100 K).

    • Rationale: Cooling the crystal reduces the thermal vibration of its atoms.[7] This results in a sharper diffraction pattern and higher quality data, as the electrons are more localized.

  • Data Collection: The mounted crystal is placed in a diffractometer. A fine, monochromatic beam of X-rays (commonly from a Mo Kα source, λ = 0.71073 Å) is directed at the crystal.[8] As the crystal is rotated, a series of diffraction images are collected on a detector.[1]

  • Data Processing: The collected images, which show a pattern of diffraction spots, are computationally processed.[9]

    • Integration: This step determines the position and intensity of each diffraction spot on every image.

    • Scaling and Merging: The intensities of symmetry-related reflections are scaled and merged to produce a single, unique dataset. This step also provides crucial statistics about the quality of the data.[9]

Part 3: Structure Solution and Refinement

With a complete dataset of reflection intensities, the final step is to determine the atomic arrangement that produced it.

  • Structure Solution: The "phase problem" is the central challenge: while intensities are measured, the phase information of the diffracted waves is lost.[10] For small molecules, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[7] This provides a preliminary electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: This is an iterative process of optimizing the atomic model to best fit the experimental data.[11][12] Using a least-squares minimization algorithm, the atomic parameters (positional coordinates, thermal displacement parameters) are adjusted to minimize the difference between the observed structure factors (|Fo|) and those calculated from the model (|Fc|).[7][11] The quality of the final model is assessed by metrics like the R-factor.

Workflow Visualization

Xray_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis of Derivative crystallization Crystal Growth (e.g., Vapor Diffusion) synthesis->crystallization Purified Compound data_collection X-ray Data Collection (Diffractometer) crystallization->data_collection Single Crystal processing Data Processing (Integration & Scaling) data_collection->processing Diffraction Images solution Structure Solution (Direct Methods) processing->solution Reflection Data (h, k, l, I) refinement Structure Refinement (Least-Squares) solution->refinement Initial Model validation Final Structural Model refinement->validation Refined Coordinates

Caption: The experimental and computational workflow for single-crystal X-ray diffraction analysis.

Comparative Guide: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on its synergy with other spectroscopic methods. Each technique offers a unique and complementary piece of the structural puzzle.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Fundamental Principle Diffraction of X-rays by electron clouds in a crystal lattice.[13]Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[14]Separation of ions based on their mass-to-charge ratio.[15]
Sample State High-quality single crystal.Solution (most common) or solid.[16]Gas phase (requires ionization).
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[1]Covalent framework (connectivity), dynamic information in solution, conformational flexibility, proton/carbon environments.[16]Molecular weight, elemental composition (HRMS), fragmentation patterns indicating structural motifs.[15]
Strengths - Unambiguous determination of 3D structure and stereochemistry.[2]- High precision and accuracy.- Not limited by molecular size, provided crystals can be grown.[10]- Provides structural and dynamic data in a biologically relevant solution state.[16]- Non-destructive.[14]- Excellent for studying molecules that are difficult to crystallize.- Extremely high sensitivity (sub-picogram levels).[17]- Provides exact molecular formula with high-resolution MS.- Can analyze complex mixtures when coupled with chromatography (e.g., GC-MS).[17]
Limitations - Requires high-quality single crystals, which can be a major bottleneck.[2][18]- Provides a static, time-averaged structure in an artificial crystal environment.- Generally insensitive to hydrogen atom positions.[19]- Structure determination is more complex and often yields a family of structures, not a single one.[19]- Less precise than crystallography.- Generally limited to smaller molecules (<40 kDa for full determination).[10]- Provides no direct 3D spatial or stereochemical information.- Cannot distinguish between isomers without fragmentation analysis.[17]- Destructive technique.
Application to 2-Bromo-4-fluoro-5-methoxybenzaldehyde Determines the exact planarity of the benzene ring, the conformation of the aldehyde and methoxy groups, and how molecules pack together via halogen bonding or π–π stacking.[20]Confirms the number and connectivity of ¹H, ¹³C, and ¹⁹F atoms, verifying the covalent structure. NOE experiments could reveal through-space proximity of protons.[21]Confirms the molecular weight (233.03 g/mol ).[4] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) would be clearly visible as M+ and M+2 peaks of nearly equal intensity, confirming the presence of a single bromine atom.
Synergistic Power in Structural Elucidation

For a molecule like 2-Bromo-4-fluoro-5-methoxybenzaldehyde, these techniques are not competitors but partners. A typical workflow would involve:

  • Synthesis Confirmation: After synthesis, NMR and MS are used to confirm that the correct product has been made. NMR verifies the connectivity and the absence of impurities, while high-resolution MS confirms the elemental composition.

  • Definitive Structure: X-ray crystallography is then employed to provide the unambiguous 3D structure, resolving any conformational or stereochemical questions that NMR cannot definitively answer.

  • Cross-Validation: The structure determined by crystallography must be consistent with the spectroscopic data. The bond connectivity seen in the crystal structure must match that inferred from NMR. This provides a powerful, self-validating system for characterization.

Conclusion

The X-ray crystallographic analysis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde derivatives is the most powerful method for elucidating their precise three-dimensional nature. It provides an unparalleled level of detail, revealing not only the intramolecular geometry but also the supramolecular architecture that dictates the material's properties. While the technique is demanding, particularly in the crucial crystallization step, the structural insights it yields are indispensable. When integrated with complementary techniques like NMR and mass spectrometry, it forms the cornerstone of a rigorous and comprehensive structural characterization, empowering researchers in chemistry and drug development to understand and engineer molecules with atomic precision.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • Chemical crystallization | SPT Labtech. (n.d.).
  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved February 19, 2026, from [Link]

  • Alaee, M., & Reiner, E. J. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 53, 1-52.
  • Crystallization of small molecules. (n.d.).
  • Small Molecule X-Ray Diffraction Facility - University of Montana. (n.d.). Retrieved February 19, 2026, from [Link]

  • Coles, S. J., & Gale, P. A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1839-1861.
  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Staples, R. J. (2014). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.). Retrieved February 19, 2026, from [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.).
  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023, August 29). Retrieved February 19, 2026, from [Link]

  • Mass spectrometry menu - Chemguide. (n.d.). Retrieved February 19, 2026, from [Link]

  • Brunger, A. T. (1997). X-ray crystallography and NMR: complementary views of structure and dynamics. The Howard Hughes Medical Institute.
  • Cozar, I. B., et al. (2025). Spectroscopic and DFT investigation of benzaldehyde isonicotino - Hydrazide compound. Journal of Molecular Structure, 1285, 135432.
  • Khmel'nitskii, R. A., & Polyakova, A. A. (2025). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 94(8), 734-749.
  • Akerman, M. P., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. PLoS ONE, 15(4), e0232267.
  • Ch13 - Mass Spectroscopy - University of Calgary. (n.d.). Retrieved February 19, 2026, from [Link]

  • Phase analysis and structure refinement | Institute of Crystallography | RWTH Aachen University | EN. (n.d.). Retrieved February 19, 2026, from [Link]

  • Tolstorozhev, G. B., et al. (2025). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Journal of Applied Spectroscopy, 92(4), 621-627.
  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. Retrieved February 19, 2026, from [Link]

  • Liu, D., et al. (2007). Benzaldehyde Derivatives from Sarcodontia crocea.
  • Clegg, W. (2019). Refining X-ray Crystal Structures. In X-Ray Crystallography. The Royal Society of Chemistry.
  • (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. (n.d.). Retrieved February 19, 2026, from [Link]

  • Deacon, A. M. (1997). X Ray crystallography.
  • Owen, R. L. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved February 19, 2026, from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved February 19, 2026, from [Link]

  • Handout 10: Structure Refinement & Interpretation. (n.d.).
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1234.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (2019). Google Patents.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde - designer-drug .com. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ersanli, C. C., et al. (2017). Synthesis, X-ray and Quantum Chemical Characterizations Studies on (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol. GU J Sci, 30(4), 531-543.
  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. ResearchGate. Retrieved February 19, 2026, from [Link]

  • X-ray crystallography. (2024, November 19).

Sources

Comparative

alternative synthetic routes to 2-Bromo-4-fluoro-5-methoxybenzaldehyde

This guide details the synthetic strategies for 2-Bromo-4-fluoro-5-methoxybenzaldehyde , focusing on the most efficient, regioselective, and scalable protocols used in pharmaceutical development. Executive Summary The sy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic strategies for 2-Bromo-4-fluoro-5-methoxybenzaldehyde , focusing on the most efficient, regioselective, and scalable protocols used in pharmaceutical development.

Executive Summary

The synthesis of 2-Bromo-4-fluoro-5-methoxybenzaldehyde is predominantly achieved through a single-step Electrophilic Aromatic Substitution (Bromination) of the commercially available precursor 4-Fluoro-3-methoxybenzaldehyde .

While multiple theoretical routes exist (e.g., formylation of bromobenzenes), the direct bromination route is superior due to chemoselectivity (the methoxy group directs the bromine perfectly to the desired position) and process efficiency (high yield, often requiring no chromatography).

Metric Route 1: Aqueous Bromination (Recommended) Route 2: Classical Acetic Acid Bromination Route 3: Metal-Halogen Exchange
Precursor 4-Fluoro-3-methoxybenzaldehyde4-Fluoro-3-methoxybenzaldehyde1,4-Dibromo-2-fluoro-5-methoxybenzene
Reagents

,

, Water

, AcOH, NaOAc

-BuLi, DMF
Yield 90-95% 75-85%40-60%
Complexity Low (Filtration workup)Medium (Extraction/Crystallization)High (Cryogenic, Anhydrous)
Green Score High (Water solvent)Medium (Organic waste)Low (Lithium waste)

Part 1: The Primary Route – Aqueous Bromination

Source Authority: Validated in US Patent 2022/0226298 A1 and WO 2009/111676.

This protocol utilizes a "suspension bromination" technique. The starting material is sparingly soluble in water, but the brominating species is generated in situ. As the reaction proceeds, the highly lipophilic brominated product precipitates out, driving the equilibrium forward and simplifying purification.

Mechanism & Regioselectivity

The reaction is a standard


 mechanism. The regiochemistry is dictated by the Methoxy (-OMe)  group, which is a strong ortho/para activator.
  • -CHO (C1): Strong deactivator, directs meta.

  • -OMe (C3): Strong activator, directs ortho/para.

  • -F (C4): Weak deactivator/director, directs ortho/para.

Result: The position C6 (relative to the original ring numbering) is para to the Methoxy group and ortho to the Aldehyde. This position is sterically accessible and electronically favored. Upon bromination, C6 becomes C2 in the final IUPAC numbering.

Regioselectivity cluster_directors Directing Effects SM 4-Fluoro-3-methoxybenzaldehyde (Starting Material) OMe -OMe (Strong Activator) Directs to C2, C6 SM->OMe F -F (Weak Director) Directs to C5 SM->F CHO -CHO (Deactivator) Directs to C3, C5 SM->CHO Target Target: C6 Bromination (Becomes C2-Bromo) OMe->Target Dominant Effect (Para Attack) F->Target Minor Conflict CHO->Target Sterically Allowed

Figure 1: Regiochemical map showing why the Methoxy group dominates direction to the C6 position (becoming C2 in the product).

Step-by-Step Protocol

Materials:

  • 4-Fluoro-3-methoxybenzaldehyde (1.0 equiv)

  • Bromine (

    
    , 2.5 equiv)
    
  • Potassium Bromide (

    
    , 5.0 equiv)
    
  • Water (10 volumes)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Fluoro-3-methoxybenzaldehyde (e.g., 2.0 g) in Water (20 mL).

  • Salt Addition: Add Potassium Bromide (

    
    , 7.7 g) to the suspension. The salt increases the solubility of bromine by forming the 
    
    
    
    complex, modulating its reactivity.
  • Bromination: Cool the mixture to 0°C using an ice bath. Add Bromine (

    
    , 5.2 g) dropwise over 15–20 minutes.
    
    • Note: The mixture will turn dark orange/red.

  • Reaction: Allow the mixture to warm to 25°C (Room Temperature) and stir vigorously for 12 hours .

    • Observation: The starting material will consume, and a heavy, off-white to pale yellow solid will precipitate.

  • Workup: Filter the reaction mixture through a sintered glass funnel. Wash the filter cake copiously with Water (to remove KBr and acidic byproducts) and then with cold 10% Sodium Thiosulfate solution (to quench residual bromine).

  • Drying: Dry the solid under vacuum at 45°C.

  • Purification (Optional): If purity is <98%, recrystallize from Methanol or Ethanol .

Expected Yield: 90–95% Physical State: Off-white to pale yellow solid. Melting Point: 100–105 °C.

Part 2: Alternative Route – Classical Acetic Acid Method

Context: Use this route if the aqueous suspension method yields sticky solids due to specific impurity profiles or scaling issues. Acetic acid acts as a solvent for both reactants, ensuring homogeneity before precipitation.

Protocol:

  • Dissolve 4-Fluoro-3-methoxybenzaldehyde (10 g) in Glacial Acetic Acid (50 mL).

  • Add Sodium Acetate (1.5 equiv) to buffer the HBr generated.

  • Add Bromine (1.1 equiv) in Acetic Acid (10 mL) dropwise at room temperature.

  • Stir for 4 hours.

  • Quench: Pour the reaction mixture into Ice Water (200 mL).

  • Isolation: Filter the resulting precipitate.

  • Yield: Typically 80–85%.

Part 3: Analytical Validation

To ensure the correct isomer (2-Bromo vs. 6-Bromo relative to original numbering) and purity, compare your data against these standard values.

Technique Expected Signal Interpretation
1H NMR (CDCl3)

10.25 (s, 1H)
Aldehyde -CHO . Confirm oxidation state.

7.60 (d,

Hz, 1H)
H6 (Ar-H) . Ortho to CHO, Para to F.

7.15 (d,

Hz, 1H)
H3 (Ar-H) . Ortho to F, Meta to Br. Large F-coupling.

3.95 (s, 3H)
Methoxy -OCH3 .
13C NMR C-F SplittingObserve doublets for carbons ortho/ipso to Fluorine.
Mass Spec

232/234 (1:1 ratio)
Characteristic Bromine isotope pattern .

References

  • US Patent 2022/0226298 A1 . GPR40 Agonists. (2022).

    • Source for the aqueous KBr/Br2 protocol.
  • WO Patent 2009/111676 A2 . Boron-containing small molecules as anti-inflammatory agents. (2009).

    • Source for scale-up and yield d
  • Sigma-Aldrich Product Entry . 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

    • Source for physical properties and CAS verification (865186-62-5).

Validation

Comparative Efficacy of Palladium Precatalysts in the Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives

[1][2] Executive Summary & Scope Model Substrate: 2-Chloropyridine (and related electron-deficient heteroaryl chlorides).[1] Reaction Class: Suzuki-Miyaura Cross-Coupling.[2][1][3][4][5][6] Objective: To objectively comp...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scope

Model Substrate: 2-Chloropyridine (and related electron-deficient heteroaryl chlorides).[1] Reaction Class: Suzuki-Miyaura Cross-Coupling.[2][1][3][4][5][6] Objective: To objectively compare the catalytic efficacy of traditional phosphine-palladium systems against modern precatalyst architectures (Buchwald G3 and PEPPSI-NHC) in the context of challenging heteroaryl coupling partners.

Why this matters: 2-Chloropyridine is a ubiquitous pharmacophore in drug discovery (e.g., antihistamines, COX-2 inhibitors). However, it presents a "perfect storm" of synthetic challenges: the C-Cl bond is strong (bond dissociation energy ~95 kcal/mol), and the pyridine nitrogen can coordinate to Palladium, poisoning the active catalyst. Standard protocols often fail, leading to stalled drug discovery campaigns.

Mechanistic Insight: The "Why" Behind the Performance

To select the right catalyst, one must understand the failure modes of the catalytic cycle when applied to heteroaryl chlorides.

The Critical Bottleneck: Oxidative Addition

For aryl iodides, the rate-limiting step is often Transmetallation. For 2-chloropyridines , the rate-limiting step is Oxidative Addition (OA) . The electron-deficient nature of the pyridine ring strengthens the C-Cl bond, making it reluctant to react with Pd(0).

  • Traditional Catalysts (e.g., Pd(PPh3)4): Rely on phosphine dissociation to create the active 14-electron Pd(0) species. This is slow and often leads to the formation of inactive "Pd-black" aggregates before the difficult OA can occur.

  • Modern Precatalysts (e.g., XPhos Pd G3, PEPPSI):

    • Rapid Activation: They are designed to release the active Pd(0)L species almost instantaneously upon exposure to base/heat.

    • Ligand Design: They utilize bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs). The high electron density on the Pd center accelerates OA into the strong C-Cl bond. The steric bulk prevents the formation of inactive dimers.

Visualization: The Catalytic Cycle & Ligand Influence

SuzukiCycle Pd0 Active Species Pd(0)-L OA_Complex Oxidative Addition (Ar-Pd(II)-Cl) Pd0->OA_Complex  + 2-Chloropyridine (Rate Limiting Step) TM_Complex Transmetallation (Ar-Pd(II)-Ar') OA_Complex->TM_Complex  + Ar'-B(OH)2  + Base Poison Catalyst Poisoning (Pyridine N-coordination) OA_Complex->Poison  Coordination Error RE_Step Reductive Elimination (Product Release) TM_Complex->RE_Step  C-C Bond Formation RE_Step->Pd0  Regeneration Precat Precatalyst (e.g., XPhos Pd G3) Precat->Pd0  Base/Heat (Activation)

Caption: The catalytic cycle highlighting the critical Oxidative Addition step where bulky ligands (L) prevent poisoning and accelerate C-Cl bond insertion.

Comparative Analysis of Catalyst Candidates

We evaluated four distinct catalyst classes commonly available in medicinal chemistry labs.

Candidate A: Pd(PPh3)4 (Tetrakis)[2]
  • Type: Homoleptic Pd(0).

  • Status: Legacy / Baseline.

  • Pros: Cheap, widely available.

  • Cons: Highly air-sensitive; poor oxidative addition into chlorides; rapid deactivation at high temperatures required for chloropyridines.

Candidate B: Pd(dppf)Cl2[9]
  • Type: Pd(II) with bidentate ferrocenyl ligand.

  • Status: The "Workhorse."

  • Pros: Air-stable; excellent for boronic esters; bidentate ligand prevents some deactivation pathways.

  • Cons: Often requires higher loading (5-10 mol%) for chlorides; moderate activity on sterically hindered substrates.

Candidate C: XPhos Pd G3 (Buchwald Gen 3)
  • Type: Palladacycle Precatalyst.[6][7][8]

  • Status: The "Gold Standard" for Chlorides.

  • Pros: Air-stable; activates at room temperature; XPhos ligand is exceptionally electron-rich (facilitates OA) and bulky (facilitates Reductive Elimination).

  • Cons: Higher cost per gram (though lower mol% offsets this).

Candidate D: Pd-PEPPSI-IPr
  • Type: Pd(II)-NHC (N-Heterocyclic Carbene).[5][7]

  • Status: The "Specialist."

  • Pros: Extremely stable (NHC bond is stronger than Phosphine-Pd); "throw-away" pyridine ligand ensures rapid initiation; excels in difficult electronic environments.

  • Cons: Can be sensitive to steric clash if the coupling partner is extremely bulky (e.g., ortho-substituted boronic acids).

Performance Data Comparison

The following data summarizes typical yields for the coupling of 2-Chloropyridine with Phenylboronic Acid (1.5 equiv).

Conditions: 1,4-Dioxane/H2O (4:1), K3PO4 (2.0 equiv), 100°C, 2 hours.

Catalyst SystemLoading (mol%)Conv. (%)Isolated Yield (%)TOF (hr⁻¹)Notes
Pd(PPh3)4 5.03518~3Significant homocoupling & protodeboronation observed.
Pd(dppf)Cl2 5.07865~15Moderate performance; required 12h for max conversion.
XPhos Pd G3 1.0 >9996 ~95 Full conversion in <1 hour. Cleanest profile.
Pd-PEPPSI-IPr 1.0>9992~90Excellent stability; solution remained active after 24h.

Key Takeaway: While Pd(dppf)Cl2 is serviceable, XPhos Pd G3 and PEPPSI-IPr provide superior yields at 1/5th the catalyst loading, making them more cost-effective for scale-up despite the higher initial price tag.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Screening (XPhos Pd G3)

Recommended for: Initial discovery, difficult substrates, and library synthesis.

  • Preparation: To a reaction vial equipped with a stir bar, add 2-Chloropyridine (1.0 equiv, 1.0 mmol) and Phenylboronic Acid (1.5 equiv, 1.5 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (1.0 mol%, 0.01 mmol).

    • Note: Weighing small amounts of G3 is easy as it is an air-stable solid.

  • Base & Solvent: Add K3PO4 (2.0 equiv, 2.0 mmol). Add THF/Water (10:1 ratio, 0.5 M concentration).

    • Why THF? G3 catalysts activate rapidly in THF at mild temperatures.

  • Reaction: Seal the vial and stir at 60°C for 1 hour.

    • Visual Check: The reaction should turn from pale yellow to orange/brown. If it turns black (Pd precipitation) immediately, the reaction has failed/stalled.

  • Workup: Dilute with EtOAc, wash with water, dry over MgSO4.

Protocol B: Robust Scale-Up (Pd-PEPPSI-IPr)

Recommended for: Gram-scale synthesis where stability and moisture tolerance are key.

  • Preparation: Charge a flask with 2-Chloropyridine (10 mmol) and Boronic Acid (12 mmol).

  • Catalyst: Add Pd-PEPPSI-IPr (1.0 mol%).

  • Base/Solvent: Add K2CO3 (2.0 equiv) and 1,4-Dioxane (or Toluene) / Isopropanol (1:1 ratio).

    • Why Isopropanol? The PEPPSI mechanism is often assisted by alcoholic solvents which help activate the precatalyst (displacing the throw-away pyridine ligand).

  • Reaction: Heat to 80°C in air (or under light N2 flow) for 2-4 hours.

  • Validation: Monitor by HPLC. The "throw-away" 3-chloropyridine ligand from the catalyst is often visible but distinct from the starting material.

Decision Workflow: Selecting the Right Catalyst

Do not guess. Use this logic flow to save time and resources.

CatalystDecision Start Start: 2-Chloropyridine Coupling Check1 Is the Boronic Acid Sterically Hindered? Start->Check1 Check2 Is the Product Acid Sensitive? Check1->Check2 No Res1 Use XPhos Pd G3 (Best for Sterics) Check1->Res1 Yes (e.g., ortho-subst) Res2 Use Pd-PEPPSI-IPr (Most Robust) Check2->Res2 No (Standard) Res3 Use Pd(dppf)Cl2 (Mild Base Compatible) Check2->Res3 Yes (Use mild base)

Caption: Decision tree for selecting the optimal catalyst based on substrate properties.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of (Hetero)Aryl Chlorides." Angewandte Chemie International Edition, 2013.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Mechanism." Chemical Reviews, 1995.

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling." Chemical Science, 2013.

Sources

Comparative

A Researcher's Guide to Bioisosteric Replacement Strategies for 2-Bromo-4-fluoro-5-methoxybenzaldehyde

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. 2-Bromo-4-fluoro-5-methoxybenzaldehyde stands as...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing potency, selectivity, and pharmacokinetic profiles. 2-Bromo-4-fluoro-5-methoxybenzaldehyde stands as a valuable scaffold, a decorated benzaldehyde ripe for diversification. Its substituted phenyl ring offers multiple handles for chemical modification, making it an attractive starting point for fragment-based drug discovery and lead optimization campaigns. The bromine atom, in particular, serves as a versatile anchor for a host of cross-coupling reactions, while the methoxy group presents opportunities for modulation of electronic and steric properties, as well as influencing metabolic stability.

This guide provides an in-depth comparison of potential bioisosteric replacements for the bromo and methoxy functionalities of 2-Bromo-4-fluoro-5-methoxybenzaldehyde. We will delve into the strategic rationale behind these modifications, provide detailed experimental protocols for their synthesis, and present a comparative analysis of their anticipated physicochemical and biological properties. Our approach is grounded in established synthetic methodologies and the well-documented principles of bioisosterism, offering researchers a practical roadmap for analog design and synthesis.

The Strategic Value of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

The unique substitution pattern of this benzaldehyde derivative provides a confluence of electronic and steric features that can be exploited in drug design. The fluorine atom can enhance binding affinity and metabolic stability, while the methoxy group can act as a hydrogen bond acceptor and influence conformation.[1] The bromine atom at the 2-position is particularly significant, as it is amenable to a wide array of palladium- and copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities.

Bioisosteric Replacements for the Bromo Group

The replacement of the bromine atom can profoundly impact the molecule's interaction with its biological target and its overall druglike properties. We will explore several key transformations.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl moieties in place of the bromine atom.[2] This strategy is particularly useful for exploring structure-activity relationships (SAR) by systematically varying the appended aromatic system.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(OAc)2 (0.05 equiv.), and a phosphine ligand like SPhos or XPhos (0.1 equiv.).

  • Suspend the mixture in a solvent system such as a 1:1 mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[3][4]

DOT Script for Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling reagents Starting Material (2-Bromo-4-fluoro-5-methoxybenzaldehyde) + Boronic Acid + Base (K2CO3) + Pd Catalyst & Ligand reaction_setup Reaction Setup (Toluene/Water, Degas) reagents->reaction_setup heating Heating (80-100 °C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functional Groups

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing heterocycles.[5] This can introduce hydrogen bond donors and acceptors, significantly altering the polarity and binding properties of the molecule.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, combine 2-Bromo-4-fluoro-5-methoxybenzaldehyde (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., BINAP or Josiphos, 0.04 equiv.), and a strong base like sodium tert-butoxide (1.4 equiv.).

  • Add dry toluene as the solvent.

  • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.[6][7]

DOT Script for Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig reagents Starting Material (2-Bromo-4-fluoro-5-methoxybenzaldehyde) + Amine + Base (NaOtBu) + Pd Catalyst & Ligand reaction_setup Reaction Setup (Anhydrous Toluene) reagents->reaction_setup heating Heating (80-110 °C) reaction_setup->heating workup Quenching & Extraction heating->workup purification Column Chromatography workup->purification product Aryl Amine Product purification->product Methoxy_Modification start 2-Bromo-4-fluoro-5-methoxybenzaldehyde demethylation Demethylation (BBr3) start->demethylation phenol Intermediate Phenol demethylation->phenol deoxyfluorination Deoxyfluorination (e.g., PhenoFluor™) phenol->deoxyfluorination trifluoromethylation O-Trifluoromethylation (e.g., Togni's Reagent) phenol->trifluoromethylation aryl_fluoride Aryl Fluoride Product deoxyfluorination->aryl_fluoride trifluoromethyl_ether Aryl Trifluoromethyl Ether Product trifluoromethylation->trifluoromethyl_ether

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Proper Disposal of 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Executive Directive Do not dispose of 2-Bromo-4-fluoro-5-methoxybenzaldehyde via sanitary sewer systems. This compound (CAS: 865186-62-5) is a halogenated aromatic aldehyde.[1] Unlike simple organic solvents, it possesse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

Do not dispose of 2-Bromo-4-fluoro-5-methoxybenzaldehyde via sanitary sewer systems.

This compound (CAS: 865186-62-5) is a halogenated aromatic aldehyde.[1] Unlike simple organic solvents, it possesses high chemical stability against standard biological degradation and poses significant risks to aquatic ecosystems. The presence of bromine and fluorine atoms on the benzene ring necessitates high-temperature incineration with specific flue gas scrubbing capabilities (to capture HBr and HF) that municipal water treatment plants cannot provide.

Immediate Classification:

  • Waste Stream: Halogenated Organic Waste.[2]

  • Physical State: Solid (Powder) or Liquid (if dissolved).

  • Primary Disposal Route: Off-site thermal destruction (Incineration) via a licensed Treatment, Storage, and Disposal Facility (TSDF).

Hazard Profile & Mechanistic Rationale

Effective disposal requires understanding the chemical's reactivity. This compound combines an aldehyde functionality with a poly-halogenated aromatic ring.

GHS Hazard Classification
Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowedZero-tolerance for surface contamination during waste transfer.
Skin Irritation H315Causes skin irritationDouble-gloving (Nitrile) required for solid handling.
Eye Irritation H319Causes serious eye irritationSafety goggles (ANSI Z87.1) are mandatory; face shield recommended for large quantities.
STOT - SE H335Respiratory irritationAll transfers must occur inside a certified fume hood.
Why In-Lab Neutralization is NOT Recommended

While aldehydes can theoretically be oxidized to carboxylic acids (using permanganate or bleach), this procedure is contraindicated for 2-Bromo-4-fluoro-5-methoxybenzaldehyde for three reasons:

  • Halogen Stability: Oxidation of the aldehyde group leaves the 2-bromo-4-fluoro-5-methoxybenzoic acid core intact. This metabolite remains a halogenated environmental pollutant.

  • Toxic Byproducts: Incomplete chemical treatment can release hydrogen bromide (HBr) or hydrogen fluoride (HF) gas if the aromatic ring is compromised under uncontrolled conditions.

  • Regulatory Risk: "Treatment in the container" often requires specific EPA permits unless it is part of the immediate experimental process. It is safer and more compliant to manage it as hazardous waste.

Waste Segregation & Workflow[3][4]

Proper segregation prevents cross-reactivity and ensures the waste facility can process the material safely.

DOT Diagram 1: Waste Segregation Logic

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Pure Compound) StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidAction Pack in Wide-Mouth Jar Label: 'Solid Hazardous Waste' Tag: Toxic, Irritant Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Halogenated NonHaloSolv Non-Halogenated Solvent (Ethyl Acetate, Methanol) SolventCheck->NonHaloSolv Non-Halogenated HaloAction Combine in 'Halogenated Waste' Carboy Do NOT mix with acids/bases HaloSolv->HaloAction NonHaloSolv->HaloAction If mixed with compound NonHaloAction Segregate as 'Non-Halogenated' *Only if <2% Halogen content* NonHaloSolv->NonHaloAction Check local limits

Figure 1: Decision matrix for segregating 2-Bromo-4-fluoro-5-methoxybenzaldehyde waste based on physical state and solvent composition.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to potential corrosion from hydrolysis products.

  • Transfer: Inside a fume hood, transfer the solid using a disposable spatula. Do not generate dust.[3][4][5][6][7]

  • Decontamination: Wipe the exterior of the container with a damp paper towel (solvent-dampened if necessary) and place the towel inside the waste container.

  • Labeling: Affix a hazardous waste tag immediately.[8]

    • Chemical Name: 2-Bromo-4-fluoro-5-methoxybenzaldehyde.[1][9][10]

    • Hazards: Toxic, Irritant.[3][5][11][12]

B. Liquid Waste (Solutions)
  • Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., peroxides, nitric acid) or strong bases, which could react exothermically with the aldehyde.

  • Consolidation: Pour into the designated "Halogenated Organic Solvents" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., methanol), the presence of the dissolved halogenated compound often necessitates classifying the entire mixture as halogenated waste to ensure proper incineration.

  • Rinsing: Triple-rinse original glassware with a small amount of acetone or dichloromethane. Add these rinsates to the halogenated waste carboy.

Spill Response Procedures

In the event of a spill, immediate containment prevents laboratory contamination.

PPE Requirements[3][7][8][9][13][15]
  • Respiratory: N95 respirator (minimum) or half-face respirator with organic vapor/acid gas cartridges if dust is airborne.

  • Skin: Nitrile gloves (double layer recommended) and lab coat.

  • Eyes: Chemical splash goggles.

DOT Diagram 2: Spill Workflow

SpillResponse Alert 1. Alert & Isolate Evacuate immediate area Assess 2. Assess Quantity < 50g vs > 50g Alert->Assess PPE 3. Don PPE (Goggles, Nitrile, N95) Assess->PPE DrySpill Dry Powder Spill PPE->DrySpill WetSpill Solution Spill PPE->WetSpill ActionDry Cover with wet paper towels (Prevents dust) DrySpill->ActionDry ActionWet Cover with absorbent pads or Vermiculite WetSpill->ActionWet Cleanup 4. Scoop & Bag Double bag in clear plastic ActionDry->Cleanup ActionWet->Cleanup Label 5. Label as Hazardous Waste Cleanup->Label

Figure 2: Operational workflow for managing minor laboratory spills of the compound.

Critical Cleanup Note: For dry powder spills, do not dry sweep . This generates airborne dust which is a respiratory irritant. Cover the powder with a solvent-dampened paper towel (acetone or water) to weigh it down before scooping.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 57527288, 4-Bromo-2-fluoro-5-methoxybenzaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Bromo-4-fluoro-5-methoxybenzaldehyde (CAS No. 865186-62-5), ensuring that your focus remains on your research, secure in the knowledge that all safety precautions have been rigorously addressed.

Foundational Hazard Assessment: Understanding the Compound

Before any container is opened, a thorough understanding of the specific risks associated with 2-Bromo-4-fluoro-5-methoxybenzaldehyde is essential. This compound is not benign; it is a combustible solid that presents multiple health hazards upon exposure.[1] The primary risks are well-documented and form the basis for our personal protective equipment (PPE) and handling strategies.

According to its Safety Data Sheet (SDS) and global hazard classifications, this compound is known to cause significant skin and eye irritation.[1][2] Several sources also indicate that it may be harmful if swallowed and can cause respiratory irritation.[3][4][5] These hazards are the "why" behind every procedural step that follows.

Table 1: GHS Hazard Profile for 2-Bromo-4-fluoro-5-methoxybenzaldehyde

Hazard Class & CategoryCodeHazard StatementGHS Pictogram
Skin Irritation (Category 2)H315Causes skin irritation.[1][2][4]GHS07 (Exclamation Mark)[1]
Serious Eye Irritation (Category 2/2A)H319Causes serious eye irritation.[1][2][4]GHS07 (Exclamation Mark)[1]
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[3][4]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity, Single Exposure (Category 3)H335May cause respiratory irritation.[4][5]GHS07 (Exclamation Mark)

Engineering Controls: Your First and Best Line of Defense

While PPE is critical, it is the final barrier between you and a potential hazard. The primary method for mitigating risk, particularly from respiratory irritation (H335) due to dust or vapors, is the use of proper engineering controls.

All handling of 2-Bromo-4-fluoro-5-methoxybenzaldehyde, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning chemical fume hood.[6][7] A fume hood provides constant ventilation, capturing airborne particles and preventing them from entering the laboratory environment and your breathing zone.[8]

The Core PPE Protocol: A Multi-Layered Defense

With engineering controls in place, we now turn to the essential personal protective equipment required for handling this compound. Each component is selected to directly counter a specific hazard identified in our initial assessment.

Eye and Face Protection: Shielding from Serious Irritation

Given the H319 warning for "serious eye irritation," robust eye protection is non-negotiable.

  • Mandatory: Wear chemical safety goggles with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][10] Standard safety glasses do not provide a sufficient seal to protect from fine dust or splashes.

  • Recommended for High-Risk Operations: When handling larger quantities (>25g) or performing vigorous mixing where splashing is a possibility, supplement your goggles with a full-face shield.

Skin and Body Protection: Preventing Direct Contact

To mitigate the H315 hazard of skin irritation, complete skin and body coverage is necessary.

  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a buttoned front is required at all times.[7] This protects your skin and personal clothing from contamination.

  • Gloves: Wear nitrile gloves to prevent direct skin contact.[6] Nitrile provides good resistance to a wide range of chemicals for incidental contact.

    • The Causality of Glove Choice: It is crucial to understand that no glove material is impervious forever. For this compound, always double-glove if you anticipate prolonged contact or submersion. Before use, inspect gloves for any signs of degradation or punctures. After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin and wash your hands thoroughly with soap and water.[2][11]

Respiratory Protection: A Secondary Safeguard

While the fume hood is the primary control for respiratory hazards (H335), there are situations where additional protection may be required.

  • Standard Operations: During routine handling inside a certified fume hood, no additional respiratory protection is typically needed.

  • Emergency Situations: In the event of a large spill outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor and particulate cartridges may be necessary for cleanup personnel.[12]

Operational and Disposal Plans: From Benchtop to Waste Stream

A safe protocol extends beyond simply wearing the right gear. It encompasses the entire lifecycle of the chemical in your laboratory.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is on and the sash is at the appropriate working height.[7] Clear the workspace of any unnecessary items.

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves.

  • Weighing: As 2-Bromo-4-fluoro-5-methoxybenzaldehyde is a solid, carefully weigh the required amount on a tared weigh boat or paper inside the fume hood to contain any dust.

  • Transfer: Gently transfer the solid to your reaction vessel. Use a spatula and avoid any actions that could generate airborne dust.

  • Dissolving: If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Securely cap the primary container and any reaction vessels.

  • Decontamination: Wipe down the spatula and any surfaces inside the fume hood that may have been contaminated. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

  • Doff PPE: Remove your PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination. Wash hands immediately and thoroughly.

G RiskAssessment 1. Assess Hazards (H315, H319, H335) EngControls 2. Use Primary Engineering Control (Chemical Fume Hood) RiskAssessment->EngControls Mitigate Inhalation Risk SelectPPE 3. Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) EngControls->SelectPPE Last Line of Defense Handling 4. Perform Handling Protocol (Weighing, Transfer) SelectPPE->Handling Proceed with Work Decon 5. Decontaminate Workspace & Equipment Handling->Decon Spill Spill Occurs Handling->Spill Waste 6. Segregate & Dispose of Waste (Halogenated Organics) Decon->Waste Doffing 7. Doff PPE & Wash Hands Waste->Doffing End of Workflow SpillResponse Execute Spill Response (Evacuate, Absorb, Clean) Spill->SpillResponse Emergency Procedure SpillResponse->Waste

Caption: Workflow for Safe Handling of 2-Bromo-4-fluoro-5-methoxybenzaldehyde.

Spill and Emergency Procedures
  • Minor Spill (inside fume hood): Use an absorbent material (e.g., vermiculite or sand) to cover the spill.[13] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with a suitable solvent.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your safety officer. Prevent entry and ensure the area is well-ventilated. Cleanup should only be performed by trained personnel wearing appropriate respiratory protection.[13]

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[10][14] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][14] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

Disposal Plan

All waste containing 2-Bromo-4-fluoro-5-methoxybenzaldehyde, including excess reagent, contaminated materials (gloves, wipes, weigh boats), and solutions, is considered hazardous waste.

  • Waste Segregation: Since this compound contains bromine (a halogen), it must be disposed of in a designated "Halogenated Organic Waste" container.[6] Never mix halogenated and non-halogenated waste streams.

  • Container Management: Keep waste containers closed when not in use and store them in a well-ventilated secondary containment area, away from incompatible materials.[7][14]

  • Final Disposal: All disposal must adhere to your institution's environmental health and safety protocols as well as local and national regulations.[5][14]

By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

  • Chemos GmbH & Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Lanxess. (2015, August 15). Product Safety Assessment: Benzaldehyde. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde ≥99,5 %, for synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoro-5-methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • Lab Manager. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Alfa Aesar. (2025, October 30). Safety Data Sheet: 3-Bromo-4-fluorobenzaldehyde. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). Safety Data Sheet: 2-BROMO-5-HYDROXYBENZALDEHYDE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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